MC-SN38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 6-(2,5-dioxopyrrol-1-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O8/c1-3-19-20-14-18(36)9-10-24(20)33-29-21(19)16-35-25(29)15-23-22(30(35)40)17-42-31(41)32(23,4-2)43-28(39)8-6-5-7-13-34-26(37)11-12-27(34)38/h9-12,14-15,36H,3-8,13,16-17H2,1-2H3/t32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRMADURFCYBAU-YTTGMZPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCCCN5C(=O)C=CC5=O)C2=NC6=C1C=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCCCCN5C(=O)C=CC5=O)C2=NC6=C1C=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-SN38
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MC-SN38, an antibody-drug conjugate (ADC) payload-linker system. This compound combines the potent topoisomerase I inhibitor, SN-38, with a non-cleavable maleimidocaproyl (MC) linker. This guide will delve into the molecular mechanisms of SN-38, the role of the non-cleavable linker in ADC processing, and the subsequent cellular signaling pathways leading to apoptosis. Detailed experimental protocols for the evaluation of ADCs employing the this compound system are provided, along with a summary of relevant quantitative data from preclinical studies of similar ADCs. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.
Introduction to this compound
This compound is a critical component in the development of next-generation antibody-drug conjugates. It comprises two key elements:
-
SN-38: The active metabolite of the chemotherapy drug irinotecan. SN-38 is a potent topoisomerase I inhibitor, approximately 100- to 1000-fold more cytotoxic than its parent compound. Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death.
-
MC (Maleimidocaproyl) Linker: A non-cleavable linker that provides a stable covalent bond between the antibody and the SN-38 payload. The stability of this linker is crucial for preventing premature drug release in systemic circulation, thereby minimizing off-target toxicity.
The combination of a potent cytotoxic agent with a stable, non-cleavable linker in an ADC is designed to ensure that the therapeutic payload is delivered specifically to antigen-expressing target cells.
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound conjugate can be described as a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in the cancer cell.
ADC Binding, Internalization, and Lysosomal Trafficking
The journey of an this compound ADC begins with the monoclonal antibody component binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal pathway to the lysosome.
Lysosomal Degradation and Release of the Active Catabolite
Unlike ADCs with cleavable linkers, where the payload is released from the antibody, the non-cleavable MC linker ensures that SN-38 remains attached to a fragment of the antibody after lysosomal processing. Within the acidic environment of the lysosome, proteases degrade the antibody component of the ADC. This degradation results in the formation of a charged catabolite, typically consisting of the SN-38 payload, the MC linker, and the amino acid (cysteine or lysine) to which the linker was attached (e.g., Cysteine-MC-SN38).[1][2] This catabolite is the active cytotoxic species.
Inhibition of Topoisomerase I and Induction of DNA Damage
Once in the cytoplasm, the Cysteine-MC-SN38 catabolite targets its molecular payload, topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3]
When the DNA replication machinery encounters this stabilized "cleavable complex," it leads to the formation of irreversible double-strand DNA breaks.[3]
Cell Cycle Arrest and Apoptosis
The accumulation of double-strand DNA breaks triggers a DNA damage response, leading to the activation of cell cycle checkpoints and arrest, primarily in the S and G2 phases of the cell cycle.[4] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This programmed cell death is mediated by the activation of caspase cascades, including caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4]
Quantitative Data Summary
While specific quantitative data for an ADC utilizing the this compound conjugate is not widely available in the public domain, the following tables provide representative data from preclinical studies of ADCs with topoisomerase I inhibitor payloads. This data is intended to provide a general understanding of the expected potency and efficacy.
Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitor-Based ADCs
| Cell Line | Cancer Type | ADC Target | Linker Type | IC50 (nM) |
| BxPC-3 | Pancreatic | TROP2 | Legumain-cleavable | ~5-10 |
| CFPAC-1 | Pancreatic | TROP2 | Legumain-cleavable | ~5-10 |
| SHP-77 | Small Cell Lung | DLL3 | Ether-based cleavable | 32.17 - 186.6 |
| NCI-N87 | Gastric | HER2 | Cleavable | ~1-5 |
Note: IC50 values are highly dependent on the target antigen expression levels, the antibody used, and the specific experimental conditions.
Table 2: In Vivo Efficacy of Topoisomerase I Inhibitor-Based ADCs in Xenograft Models
| Xenograft Model | Cancer Type | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| JIMT-1 | Breast | Anti-HER2 ADC | 3 | ~30 |
| CWR22Rv1 | Prostate | Anti-PSMA ADC | 0.03 | Significant inhibition |
| Renal Cell Carcinoma | Renal | Anti-CD70 ADC | - | Efficacious at well-tolerated doses |
Experimental Protocols
Synthesis of an this compound Antibody-Drug Conjugate
This protocol outlines the general steps for conjugating this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
This compound (pre-activated with a maleimide (B117702) group) dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a controlled amount of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent using a desalting column and exchange the antibody into the conjugation buffer.
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the reduced antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR). Gently mix and incubate at room temperature for 1-2 hours.
-
Quenching: Add a quenching solution to stop the reaction by capping any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload-linker and other small molecules using SEC.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the cytotoxic potency (IC50) of an this compound ADC.[5]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free SN-38
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody (negative control), and free SN-38 (positive control). Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of time (e.g., 72-120 hours) under standard cell culture conditions.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an this compound ADC in a xenograft mouse model.[6]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the this compound ADC, vehicle control, and unconjugated antibody control intravenously at the specified doses and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.
Conclusion
The this compound payload-linker system represents a promising approach in the development of targeted cancer therapies. The potent topoisomerase I inhibitor, SN-38, combined with the stable, non-cleavable MC linker, allows for the specific delivery of a highly cytotoxic agent to tumor cells while minimizing systemic toxicity. The mechanism of action, involving targeted delivery, lysosomal degradation to an active catabolite, and subsequent induction of DNA damage and apoptosis, provides a strong rationale for the continued investigation and development of ADCs employing this technology. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of such novel therapeutic agents.
References
- 1. adcreview.com [adcreview.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MC-SN38 Linker Chemistry and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, structure, and application of the MC-SN38 linker-payload combination in the development of Antibody-Drug Conjugates (ADCs). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and utilize this important ADC component. This document covers the fundamental chemistry of different this compound linker variants, detailed experimental protocols for their synthesis and conjugation, quantitative data on their performance, and visualizations of their structure and mechanism of action.
Introduction to this compound in Antibody-Drug Conjugates
SN38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor.[1][2][3] Its high cytotoxicity makes it an attractive payload for ADCs, which aim to deliver potent cytotoxic agents specifically to cancer cells, thereby increasing the therapeutic window. The "MC" designation in this compound typically refers to a maleimidocaproyl group, a key component for attaching the linker to the antibody. However, the overall linker structure can vary significantly, leading to ADCs with different stability and drug release profiles.
This guide will explore two primary classes of this compound linkers:
-
Non-Cleavable this compound: In this configuration, a stable maleimidocaproyl (MC) linker directly connects SN38 to the antibody. The release of the active drug relies on the degradation of the antibody within the target cell.
-
Cleavable this compound: A more common and complex system where "MC" is part of a larger, multi-component linker designed to be cleaved within the tumor microenvironment or inside the cancer cell. A prominent example is the MC-Val-Cit-PAB-SN38 linker, which incorporates a protease-cleavable dipeptide sequence.
Chemistry and Structure of this compound Linkers
The chemical structure of the linker is a critical determinant of an ADC's stability, efficacy, and toxicity profile. The choice between a cleavable and non-cleavable linker dictates the mechanism of drug release and can significantly impact the therapeutic outcome.
Non-Cleavable this compound Linker
The non-cleavable this compound linker is a straightforward design where the maleimidocaproyl (MC) group serves as the conjugation handle to the antibody, and it is stably linked to the SN38 payload.
-
Structure: This linker consists of a maleimide (B117702) group for covalent attachment to a thiol group (typically from a cysteine residue on the antibody) and a caproic acid spacer connected to the SN38 molecule.
-
Mechanism of Action: ADCs with non-cleavable linkers are internalized by the target cell, and the entire antibody-linker-drug conjugate is trafficked to the lysosome. Proteolytic degradation of the antibody releases the linker-payload complex, which is the active cytotoxic agent.
Cleavable MC-Val-Cit-PAB-SN38 Linker
The cleavable MC-Val-Cit-PAB-SN38 linker is a more sophisticated system designed for controlled drug release within the target cell.
-
Structure and Components:
-
MC (Maleimidocaproyl): As with the non-cleavable linker, this group is responsible for conjugation to the antibody via a stable thioether bond.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.
-
PAB (p-Aminobenzyl Alcohol): This self-immolative spacer connects the Val-Cit cleavable unit to the SN38 payload. Upon cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a 1,6-elimination reaction, releasing the unmodified SN38 payload.
-
SN38: The potent topoisomerase I inhibitor.
-
-
Mechanism of Drug Release: After internalization of the ADC, it is transported to the lysosome where Cathepsin B cleaves the amide bond between the citrulline and the PAB spacer. This initiates the self-immolation of the PAB group, leading to the release of free SN38 into the cytoplasm.
Quantitative Data on this compound Linkers
The following tables summarize key quantitative data related to ADCs utilizing this compound linkers. This data is essential for comparing the performance and characteristics of different ADC constructs.
Table 1: Preclinical Efficacy of ADCs with this compound Linkers
| ADC Target | Linker Type | Cell Line | IC50 (nM) | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Trop-2 | MC-Val-Cit-PAB | Various | ~1-10 | Xenograft | Significant | [4] |
| CEACAM5 | MC-Phe-Lys-PAB | Colon Adenocarcinoma | Not specified | Not specified | Not specified | [5] |
| Notch3 | Mc-VC-PAB | Not specified | Not specified | Not specified | Not specified | [1] |
| Her2 | Ether-based | Glioblastoma | 22.27 | Not specified | Not specified | [6] |
Table 2: Stability and Cleavage of this compound Linkers
| Linker Type | Condition | Half-life (t1/2) | Cleavage Rate | Reference |
| CL2A-SN-38 | pH 5, with Cathepsin B | ~10 hours | pH-mediated | [4] |
| CL2E-SN-38 | pH 5, with Cathepsin B | ~10 hours | Cathepsin B dependent | [4] |
| Ether-based | 50% Plasma at 37 °C | >10 days | Not specified | [7] |
| Val-Cit Linker | Human Liver Lysosomes | >80% cleavage in 30 min | Not specified | [8] |
Table 3: Clinical Data on ADCs with SN38 Payloads
| ADC Name | Target | Linker Type | Grade 3/4 Neutropenia | Grade 3/4 Febrile Neutropenia | Reference |
| Sacituzumab govitecan | Trop-2 | Cleavable | 24% | 6% | [9][10] |
| Labetuzumab govitecan | CEACAM5 | Cleavable | 10% | Not specified | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of an MC-Val-Cit-PAB-SN38 linker-drug conjugate and its subsequent conjugation to a monoclonal antibody.
Synthesis of Mc-VC-PAB-SN38
This protocol outlines a general approach for synthesizing the cleavable linker-drug conjugate.
Materials:
-
Fmoc-Cit-PAB-PNP
-
Fmoc-Val-OH
-
SN38
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Standard peptide synthesis reagents (coupling agents like HBTU, bases like DIPEA)
-
Solvents (DMF, DCM)
-
Piperidine (B6355638) in DMF
-
Purification supplies (HPLC)
Procedure:
-
Synthesis of the Dipeptide Spacer:
-
Couple Fmoc-Val-OH to Fmoc-Cit-PAB-PNP using standard peptide coupling conditions.
-
Remove the Fmoc protecting group from the valine residue using a solution of piperidine in DMF.
-
-
Attachment of the Maleimide Group:
-
React the deprotected dipeptide with MC-NHS ester in the presence of a non-nucleophilic base like DIPEA.
-
-
Activation and Conjugation to SN38:
-
The terminal end of the PAB group is activated (e.g., as a p-nitrophenyl carbonate).
-
React the activated linker with the 20-hydroxyl group of SN38. The 10-hydroxyl group of SN38 may require protection (e.g., with a BOC group) prior to this step.
-
If a protecting group was used on SN38, deprotect it under appropriate conditions.
-
-
Purification:
-
Purify the final Mc-VC-PAB-SN38 conjugate using reverse-phase HPLC.
-
Cysteine-Based Antibody Conjugation
This protocol describes the conjugation of the Mc-VC-PAB-SN38 to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Mc-VC-PAB-SN38 dissolved in an organic solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0)
Procedure:
-
Antibody Reduction:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Purify the resulting ADC from unconjugated linker-drug and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Visualizations of Structures and Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical structures and biological pathways associated with this compound linkers.
Chemical Structure of MC-Val-Cit-PAB-SN38
Caption: Chemical structure of the MC-Val-Cit-PAB-SN38 linker-drug conjugate.
Mechanism of Intracellular Drug Release
Caption: Intracellular drug release mechanism of an ADC with a cleavable MC-Val-Cit-PAB-SN38 linker.
SN38 Mechanism of Action Signaling Pathway
Caption: Signaling pathway of SN38-induced apoptosis following inhibition of Topoisomerase I.
Conclusion
The this compound linker-payload system represents a versatile and potent platform for the development of next-generation ADCs. The choice between a non-cleavable and a cleavable linker allows for the fine-tuning of the drug release mechanism to suit the specific target and tumor microenvironment. The cleavable MC-Val-Cit-PAB-SN38 linker, in particular, has demonstrated significant promise due to its controlled, intracellular release of the highly potent SN38 payload. This technical guide provides a foundational understanding of the chemistry, protocols, and mechanisms of action of this compound linkers, which will be invaluable for researchers and developers in the field of oncology therapeutics. Future innovations in linker technology will likely focus on further improving stability in circulation while enhancing the efficiency of payload release within the target cells, ultimately leading to more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of SN-38 Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental protocols related to SN-38 as a payload in antibody-drug conjugates (ADCs). SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that has demonstrated significant promise in the targeted delivery of chemotherapy.
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. The lipophilic nature of SN-38 allows it to diffuse across cell membranes. Its mechanism unfolds in a series of steps:
-
Topoisomerase I Inhibition: SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it. This prevents the re-ligation of the single-strand DNA break created by the enzyme.
-
DNA Damage: The collision of the replication fork with this stabilized "cleavable complex" leads to the formation of irreversible double-strand DNA breaks.
-
Cell Cycle Arrest and Apoptosis: This significant DNA damage triggers a cellular stress response, leading to cell cycle arrest, primarily in the S and G2/M phases, and ultimately inducing apoptosis.[1][2]
The biological activity of SN-38 is highly dependent on its chemical structure, which exists in a pH-dependent equilibrium between a closed, active lactone ring and an open, inactive carboxylate form. The acidic tumor microenvironment favors the active lactone form.
Role of Linker Chemistry in SN-38 ADCs
The linker connecting SN-38 to the monoclonal antibody is a critical component that influences the ADC's stability, efficacy, and safety profile. For SN-38 ADCs, moderately stable, hydrolyzable linkers, such as CL2A, are often employed.[1][3] This linker strategy offers several advantages:
-
Lactone Ring Stabilization: Conjugation at the C20 position of SN-38 helps to stabilize the active lactone ring, protecting it from hydrolysis to the inactive carboxylate form in circulation.
-
Controlled Release: The hydrolyzable nature of the linker allows for the release of SN-38 in the acidic environment of the tumor microenvironment and within the lysosomes of cancer cells following internalization.
-
Bystander Effect: The moderate stability of the linker can lead to the extracellular release of SN-38 in the tumor microenvironment, enabling the "bystander effect," where the payload can kill adjacent, antigen-negative cancer cells.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of various SN-38 based ADCs.
Table 1: In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
| ADC/Payload | Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| SN-38 | SKOV-3 | Ovarian Cancer | - | 10.7 | [4] |
| SN-38 | BT474 HerDR | Breast Cancer | - | 7.3 | [4] |
| SN-38 | MDA-MB-231 | Triple-Negative Breast Cancer | - | 38.9 | [4] |
| SN-38 | MCF-7 | Breast Cancer | - | 14.4 | [4] |
| Sacituzumab Govitecan | CVX8 | Cervical Cancer | Trop-2 | ~2.5 (relative) | [5] |
| Sacituzumab Govitecan | ADX3 | Cervical Cancer | Trop-2 | ~5 (relative) | [5] |
| Trastuzumab-SN38 A | SKOV3 | Ovarian Cancer | HER2 | 5.2 ± 0.3 | [6] |
| Trastuzumab-SN38 B | SKOV3 | Ovarian Cancer | HER2 | 4.4 ± 0.7 | [6] |
| Trastuzumab-SN38 C | SKOV3 | Ovarian Cancer | HER2 | 5.1 ± 0.4 | [6] |
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| ADC | Tumor Model (Cell Line) | Cancer Type | Dosing Regimen (SN-38 Equivalent) | Outcome | Reference |
| Sacituzumab Govitecan | KRCH31 | Ovarian Cancer | Twice weekly for 3 weeks | Significant tumor growth inhibition compared to controls (p < 0.0001). Median survival of 60 days vs. 15-22 days for controls. | [7] |
| hRS7-CL2A-SN-38 | Calu-3 | Non-small cell lung cancer | 0.4 mg/kg, q4d x 4 | Significant antitumor effects with tumor regressions observed. | [8][9] |
| hRS7-CL2A-SN-38 | Capan-1 | Pancreatic Cancer | 0.2 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition. 50% of mice were tumor-free at day 140. | [8][9] |
| hRS7-CL2A-SN-38 | COLO 205 | Colorectal Cancer | 0.4 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition. | [8][9] |
| Labetuzumab Govitecan | GW-39 | Lung Metastatic Model | 1.0 mg, i.p. | Prolonged median survival. | [10] |
| Labetuzumab Govitecan | LS174T | Colorectal Cancer | 25 mg/kg, i.p., twice weekly for 4 weeks | Prolonged median survival. | [10] |
| EZN-2208 | MX-1 | Breast Cancer | MTD | More efficacious than CPT-11, with some tumor eradication. | [11] |
| EZN-2208 | MiaPaCa-2 | Pancreatic Cancer | MTD | More efficacious than CPT-11. | [11] |
| EZN-2208 | HT-29 | Colorectal Cancer | MTD | More efficacious than CPT-11. | [11] |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an SN-38 ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
SN-38 ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the SN-38 ADC and a non-targeting control ADC in complete medium. Add 50 µL of the ADC solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate at 37°C for 48-144 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate at 37°C overnight in the dark.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Bystander Effect Assay (Co-culture)
This assay evaluates the ability of an SN-38 ADC to kill neighboring, antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
SN-38 ADC and control ADC
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell number should be optimized for the assay duration.
-
ADC Treatment: Treat the co-culture with serial dilutions of the SN-38 ADC and a control ADC.
-
Incubation: Incubate the plate at 37°C for a period sufficient to observe the bystander effect (e.g., 72-120 hours).
-
Imaging and Analysis: At desired time points, acquire fluorescence and phase-contrast images of the wells. Quantify the number of viable GFP-positive (Ag-) cells in the ADC-treated wells compared to the untreated control wells.
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the SN-38 ADC, compared to the control ADC, indicates a bystander effect.
Immunofluorescence Staining of γH2AX for DNA Damage
This protocol details the detection of DNA double-strand breaks through the staining of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
SN-38 ADC
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the SN-38 ADC at various concentrations and for different time points. Include an untreated control.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and then incubate with DAPI solution for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates DNA damage.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of SN-38 ADCs.
Caption: Mechanism of action of an SN-38 ADC, from cell surface binding to apoptosis induction.
Caption: Simplified signaling pathway of SN-38-induced apoptosis.
Caption: A typical experimental workflow for the preclinical evaluation of SN-38 ADCs.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. crpr-su.se [crpr-su.se]
- 3. Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel delivery of SN38 markedly inhibits tumor growth in xenografts, including a camptothecin-11-refractory model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Topoisomerase I Inhibition by SN-38: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent inhibitor of human DNA topoisomerase I (Top1). Its clinical efficacy is rooted in its ability to trap the transient covalent complex formed between Top1 and DNA. This stabilization of the "cleavable complex" transforms the essential enzyme into a cytotoxic agent, leading to the generation of lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of SN-38, detailing its molecular interactions, cellular consequences, and the key experimental protocols used to investigate its activity.
Introduction: The Indispensable Role of Topoisomerase I
DNA topoisomerases are crucial enzymes that resolve topological challenges in the genome that arise during fundamental cellular processes such as DNA replication, transcription, and recombination.[1][2][3][4] Human Topoisomerase I (Top1) alleviates torsional stress by introducing transient single-strand breaks in the DNA backbone. The enzyme cleaves a phosphodiester bond, covalently attaching to the 3'-end of the broken strand via a tyrosine residue. This allows for the controlled rotation of the intact strand around the break, relaxing the DNA supercoiling. Following relaxation, Top1 re-ligates the cleaved strand, completing its catalytic cycle and dissociating from the DNA.[1][2][3][4]
Mechanism of Action: SN-38 as a Topoisomerase I Poison
SN-38 exerts its cytotoxic effects not by inhibiting the catalytic activity of Top1 directly, but by acting as an interfacial inhibitor. It binds to the transient Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the single-strand break.[5][6] This ternary complex, consisting of Top1, DNA, and SN-38, effectively "poisons" the enzyme, converting it into a DNA-damaging adduct.
The collision of an advancing DNA replication fork with this stabilized ternary complex is the pivotal event that translates Top1 inhibition into cytotoxicity. This collision leads to the conversion of the reversible single-strand break into a highly toxic, irreversible DNA double-strand break (DSB).[5][7] These DSBs are challenging for the cell to repair and are potent triggers of downstream signaling pathways that culminate in cell death.
dot
References
- 1. dovepress.com [dovepress.com]
- 2. Quantitative Western Blot Analysis with Replicate Samples [protocols.io]
- 3. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of MC-SN38 Conjugate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of the MC-SN38 conjugate, a pivotal component in the development of next-generation antibody-drug conjugates (ADCs). SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1] Its conjugation to monoclonal antibodies via a maleimidocaproyl (MC) linker allows for targeted delivery to cancer cells, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. This document delves into the synthesis, characterization, and mechanism of action of this compound conjugates, offering detailed experimental protocols and quantitative data to support researchers and drug development professionals in this field.
Core Biophysical and Physicochemical Properties
The conjugation of SN38 to an antibody via an MC-based linker can influence the overall biophysical and physicochemical properties of the resulting ADC. These properties are critical for the stability, efficacy, and safety of the therapeutic agent.[2][3]
Table 1: Key Physicochemical Properties of Antibody-Drug Conjugates
| Property | Description | Typical Characterization Methods |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that impacts both potency and pharmacokinetics.[4] | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS).[4][5] |
| Size and Aggregation | The hydrodynamic size of the ADC and the presence of aggregates. Aggregation can impact efficacy and immunogenicity.[6] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS).[6] |
| Zeta Potential | The surface charge of the ADC, which influences its stability in solution and interactions with cell membranes.[7] | Electrophoretic Light Scattering (ELS).[7] |
| Stability | The ability of the conjugate to remain intact in circulation and release the payload at the target site. Stability is assessed in plasma and relevant buffer conditions.[8][9] | HPLC-based assays to monitor drug release over time.[9] |
Table 2: Representative Biophysical Data for SN38-based ADCs
| Parameter | Representative Value/Range | Reference |
| Drug-to-Antibody Ratio (DAR) | 1 to 8 | [4] |
| In Vitro IC50 | 5.5 nM to 235.6 nM (cell line dependent) | [5] |
| Serum Half-life of Conjugate | > 10 days (for stable ether-linked SN38-ADC) | [5] |
Note: The specific values for an this compound conjugate will depend on the specific antibody, conjugation conditions, and the full linker structure.
Mechanism of Action and Signaling Pathways
SN38 exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1]
Mechanism of Action:
-
Topoisomerase I Inhibition: Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.
-
Cleavable Complex Stabilization: SN38 intercalates into the DNA-topoisomerase I complex, stabilizing this "cleavable complex" and preventing the re-ligation of the DNA strand.
-
DNA Damage: The collision of the DNA replication fork with the stabilized complex leads to the formation of irreversible double-strand breaks.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[]
Below is a diagram illustrating the signaling pathway initiated by SN38-induced DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alteration of Physicochemical Properties for Antibody-Drug Conjugates and Their Impact on Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 4. A highly stable human single-domain antibody-drug conjugate exhibits superior penetration and treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Physicochemical Properties Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of MC-SN38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MC-SN38, a drug-linker conjugate designed for antibody-drug conjugates (ADCs). This compound combines the potent topoisomerase I inhibitor SN-38 with a maleimidocaproyl (MC) linker. SN-38 is the active metabolite of irinotecan (B1672180) and is 100 to 1000 times more potent than its parent compound.[1][2] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.
Mechanism of Action
This compound, through its active component SN-38, exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[3][4][5] Topoisomerase I is a nuclear enzyme crucial for relaxing DNA supercoils during replication and transcription.[3][4] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[3][4] This interference with the moving replication fork leads to the accumulation of lethal double-strand DNA breaks, ultimately triggering S-phase cell cycle arrest and apoptosis (cell death).[3][6]
Quantitative Cytotoxicity Data
The in vitro potency of SN-38 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. These values demonstrate the significant anti-proliferative activity of SN-38.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT-116 | Colorectal Cancer | >0.05 | Not Specified | [7] |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified | |
| SW620 | Colorectal Cancer | Not Specified | Not Specified | |
| KM12SM | Colon Cancer | Not Specified | Not Specified | [8] |
| KM12L4a | Colon Cancer | Not Specified | Not Specified | [8] |
| KM12C | Colon Cancer | Not Specified | Not Specified | [8] |
| MDA-MB-231 (acq) | Breast Cancer | 40.2 ± 4.0 | 72h | [9] |
| MDA-MB-231 (DMSO) | Breast Cancer | 5.6 ± 0.9 | 72h | [9] |
| MCF-7 (acq) | Breast Cancer | 33.6 ± 3.0 | 72h | [9] |
| MCF-7 (DMSO) | Breast Cancer | 3.7 ± 0.5 | 72h | [9] |
| MDA-MB-231 (de novo) | Breast Cancer | 66.8 ± 16.2 | 72h | [9] |
| MCF-7 (de novo) | Breast Cancer | 31.9 ± 0.6 | 72h | [9] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [10] |
| SiHa | Cervical Cancer | Not Specified | Not Specified | [10] |
| HepG2 | Liver Cancer | 0.683 (solution) | Not Specified | [11] |
| HT1080 | Fibrosarcoma | 0.104 (solution) | Not Specified | [11] |
| U87MG | Glioblastoma | 1.770 (free SN38) | Not Specified | [12] |
| Panc-2 | Pancreatic Cancer | 0.0066 ± 0.001 | Not Specified | [1] |
| BxPC-3 | Pancreatic Cancer | 0.011 | Not Specified | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 0.95 (Tetrac-CS-PLAG-SN38) | Not Specified | [1] |
| C26 | Colon Carcinoma | 1.61 (Tetrac-CS-PLAG-SN38) | Not Specified | [1] |
| HT-29 | Colorectal Cancer | 1.54 ± 0.05 (SN38) | Not Specified | [1] |
| HepG2 | Liver Cancer | 8.54 ± 0.36 (SN38) | Not Specified | [1] |
| A549 | Lung Cancer | 5.28 ± 0.97 (SN38) | Not Specified | [1] |
| MCF-7 | Breast Cancer | 6.89 ± 1.04 (SN38) | Not Specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound. Below are protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[5]
-
Drug Treatment: The following day, treat the cells with a range of concentrations of SN-38 or this compound conjugate.[5][8] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.[5][9][13]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours.[5]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent, such as acidified sodium dodecyl sulphate (SDS), to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Cellular Uptake Assay
This assay quantifies the amount of a compound taken up by cells over time.
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates or 24-well plates) and allow them to adhere.
-
Drug Incubation: Treat the cells with a defined concentration of the test compound (e.g., a fluorescently labeled this compound analog or radiolabeled SN-38) for various time points. To investigate transport mechanisms, incubate at both 37°C and 4°C.[14]
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of the compound in the cell lysate using an appropriate detection method, such as fluorescence spectroscopy, liquid scintillation counting, or mass spectrometry.
-
Data Analysis: Normalize the amount of internalized compound to the total protein concentration in the cell lysate. Plot the uptake over time to determine the rate of cellular entry.
Caption: General workflow for assessing the cellular uptake of this compound.
Topoisomerase I Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I.
-
Nuclear Extract Preparation: Prepare nuclear extracts from untreated cancer cells, which will serve as the source of Topoisomerase I.
-
Reaction Setup: Set up a reaction mixture containing supercoiled plasmid DNA, the nuclear extract, and various concentrations of SN-38. Include a control reaction without the inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Signaling Pathways
SN-38 has been shown to modulate several intracellular signaling pathways, contributing to its anti-cancer effects.
DNA Damage Response and Apoptosis Pathway
The primary mechanism of SN-38 involves the induction of DNA damage, which activates downstream signaling cascades leading to apoptosis.
References
- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of SN-38 in Combination with Cetuximab on Angiogenesis and Cancer Cell Invasion | Anticancer Research [ar.iiarjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Technical Core of Next-Generation ADCs: A Guide to MC-SN38 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and drug developers focused on the utilization of MC-SN38 in the creation of advanced antibody-drug conjugates (ADCs). SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that has demonstrated significant promise as an ADC payload.[1][2] Its conjugation to a monoclonal antibody (mAb) via a linker, such as the non-cleavable maleimidocaproyl (MC) linker, allows for targeted delivery to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3][4][5] This document provides a detailed exploration of the this compound drug-linker, including its mechanism of action, relevant preclinical data, and detailed experimental protocols for the development and evaluation of this compound-based ADCs.
Introduction to SN-38 as an ADC Payload
SN-38 is a small molecule that is 100 to 1000 times more potent as a topoisomerase I inhibitor than its prodrug, irinotecan.[1][6] By targeting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription, SN-38 induces single-strand DNA breaks that convert to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[7][8] The clinical success of Sacituzumab Govitecan (Trodelvy®), an ADC utilizing an SN-38 payload, has validated its effectiveness in cancer therapy.[1][9]
The MC linker is a non-cleavable linker designed to provide stability to the ADC in systemic circulation.[3][10] The cytotoxic payload is released upon lysosomal degradation of the antibody within the target cancer cell. This targeted release mechanism is critical for maximizing the therapeutic window of the ADC.
Mechanism of Action of SN-38
The cytotoxic effect of SN-38 is initiated by its interaction with the topoisomerase I-DNA complex. SN-38 intercalates into this complex, trapping it in a "cleavable complex" state.[1] This stabilization prevents the re-ligation of the single-strand DNA break created by topoisomerase I. When a DNA replication fork encounters this stabilized complex, it leads to an irreversible double-strand DNA break, initiating a cascade of events that result in cell cycle arrest and apoptosis.[1][8]
Quantitative Preclinical Data for SN-38 Based ADCs
The following tables summarize key quantitative data from preclinical studies of various SN-38 based ADCs. These data highlight the potency and efficacy of this payload across different cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 and SN-38 Based ADCs
| ADC/Compound | Target | Cell Line | IC50 (nM) | Reference |
| SN-38 (Free Drug) | - | SKOV-3 | 10.7 | [11] |
| - | BT474 HerDR | 7.3 | [11] | |
| - | MDA-MB-231 | 38.9 | [11] | |
| - | MCF-7 | 14.4 | [11] | |
| - | Daudi | 0.13 | [12] | |
| - | RS4;11 | 2.28 | [12] | |
| Mil40-SN38 Conjugates | Her2 | SKOV-3 | 86.3 - 320.8 | [13] |
| Her2 | BT474 HerDR | 14.5 - 235.6 | [13] | |
| Optimized Mil40-SN38 | Her2 | Not Specified | 5.5 | [11][13] |
| Sacituzumab govitecan (IMMU-132) | Trop-2 | Not Specified | 7.6 | [13] |
| SY02-SN-38 | Trop-2 | CFPAC-1, MDA-MB-468 | Subnanomolar | [13] |
| SN-38 Nanocrystals (SN-38/NCs-A) | - | MCF-7 | 0.051 µg/mL | [14] |
| - | HepG2 | 0.076 µg/mL | [14] | |
| SN-38 Nanocrystals (SN-38/NCs-B) | - | MCF-7 | 0.112 µg/mL | [14] |
| - | HepG2 | 0.179 µg/mL | [14] | |
| SN-38 Solution | - | MCF-7 | 0.453 µg/mL | [14] |
| - | HepG2 | 0.683 µg/mL | [14] |
Table 2: In Vivo Efficacy of SN-38 Based ADCs in Xenograft Models
| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| hRS7-SN-38 ADC | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | [15] |
| Capan-1 | Pancreatic | Not specified | Significant antitumor effects | [15] | |
| BxPC-3 | Pancreatic | Not specified | Significant antitumor effects | [15] | |
| COLO 205 | Colorectal | Not specified | Significant antitumor effects | [15] | |
| Sacituzumab Govitecan (IMMU-132) | Not specified | Not specified | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. Irinotecan | [15][16] |
| OEG-SN38 Conjugate | BCap37 | Breast | Not specified | Excellent therapeutic activity | [15] |
| SKOV-3 | Ovarian | 10 mg/kg, q2d x 6, i.v. | Significantly repressed tumor growth | [15] | |
| Optimized Mil40-SN38 | Not Specified | Not Specified | Not Specified | Significantly delayed tumor growth | [13] |
| SY02-SN-38 | CFPAC-1 | Pancreatic | Not Specified | 87.3% Tumor Growth Inhibition | [13] |
| IMMU-130 (CEACAM5-targeted) | Human CRC | Colorectal | Not Specified | Growth inhibition and regression | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of this compound ADCs. The following sections provide step-by-step protocols for key experiments.
General Workflow for SN-38 ADC Synthesis
The synthesis of an SN-38 ADC is a multi-step process that involves antibody preparation, drug-linker activation, conjugation, and purification.
Objective: To conjugate an SN-38 derivative to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Antibody solution (1-5 mg/mL in PBS, pH 7.4)[13]
-
SN-38-COOH derivative with an NHS ester (e.g., O-succinyl SN-38 NHS ester)[13]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., Size-Exclusion Chromatography or Protein A)
-
Stabilization Buffer (e.g., 5x PBS)[13]
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 1-5 mg/mL in the reaction buffer.[13]
-
SN-38-NHS Ester Reconstitution: Dissolve the SN-38-NHS ester in a small volume of DMSO to create a stock solution.[13]
-
Conjugation Reaction: Add the reconstituted SN-38-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is 10% or less.[13]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.[13]
-
Purification: Remove unreacted SN-38 derivative and other reagents by purifying the ADC using a suitable chromatography method like size-exclusion chromatography (SEC).[7][13]
-
Characterization and Storage: Characterize the ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation. Store the purified ADC under appropriate conditions.
Objective: To achieve a homogenous ADC with a defined DAR by conjugating a maleimide-activated SN-38 derivative to engineered cysteine residues.
Materials:
-
Engineered antibody solution (e.g., 1 mg/mL in PBS)[13]
-
Reducing agent (e.g., TCEP)[13]
-
Maleimide-activated SN-38 derivative (e.g., Mc-VC-PAB-SN38)[13]
-
Desalting columns[13]
-
DMSO[13]
Procedure:
-
Antibody Reduction: Add the reducing agent (e.g., TCEP) to the antibody solution to reduce the interchain disulfide bonds or engineered cysteines.[7][13]
-
Incubation: Incubate at 37°C for 1-2 hours.[13]
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.[13]
-
Conjugation Reaction: Immediately add the maleimide-activated SN-38 derivative (dissolved in DMSO) to the reduced antibody.
-
Incubation: Incubate at room temperature for 1-2 hours with gentle mixing.[13]
-
Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.
In Vitro Cytotoxicity Assay[7][13]
Objective: To determine the cytotoxic potency (IC50) of the SN-38-based ADC.
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
SN-38-based ADC, unconjugated antibody, and free SN-38
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with serial dilutions of the SN-38-based ADC, unconjugated antibody (as a negative control), and free SN-38 (as a positive control). Include untreated cells as a control.[13]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[7][13]
-
Viability Assessment: Add the cell viability reagent (e.g., MTT solution, 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Data Acquisition: If using MTT, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.[7]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[7]
In Vivo Efficacy Study in Xenograft Models[13][15]
Objective: To evaluate the anti-tumor activity and tolerability of the SN-38-based ADC in a preclinical animal model.
References
- 1. benchchem.com [benchchem.com]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. slideserve.com [slideserve.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody-drug conjugates targeting Trop-2: Clinical developments in early breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of SN-38 Antibody-Drug Conjugates: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the bystander effect exhibited by SN-38, the active metabolite of irinotecan, when delivered via antibody-drug conjugates (ADCs). The bystander effect, a critical phenomenon in cancer therapy, describes the ability of a cytotoxic agent to kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells, thereby amplifying the therapeutic efficacy of the ADC. This is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.
SN-38-based ADCs, such as Sacituzumab Govitecan, have demonstrated significant clinical success, largely attributed to this bystander killing mechanism.[1] This document will dissect the molecular mechanisms underpinning this effect, present quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the associated signaling pathways and experimental workflows.
Core Mechanism: A Tale of Two Forms and Diffusion
The bystander effect of SN-38 is fundamentally governed by the pH-dependent equilibrium of its chemical structure and its ability to traverse cell membranes.[1] SN-38 exists in two forms: a lipophilic, active lactone form and a water-soluble, inactive carboxylate form.[1]
-
Active Lactone Form: Under acidic conditions (pH < 6.0), which are often characteristic of the tumor microenvironment, the equilibrium shifts towards the closed-ring lactone form.[1] This form is crucial for its cytotoxic activity as it can readily diffuse across cell membranes and bind to its intracellular target, Topoisomerase I.
-
Inactive Carboxylate Form: At physiological pH (~7.4), the equilibrium favors the open-ring, negatively charged carboxylate form, which has poor membrane permeability and a low affinity for Topoisomerase I.[1]
The principal mechanism of the bystander effect is the passive diffusion of the active SN-38 lactone from a "donor" antigen-positive cell, targeted by the ADC, to a neighboring "recipient" antigen-negative cell.[1] For this to occur, the released SN-38 must be in its active lactone state to exit the donor cell and enter the recipient cell before it converts to the inactive carboxylate form in the extracellular space.[1] The acidic tumor microenvironment can help stabilize the active lactone, thus facilitating its bystander activity.[1]
Quantitative Data on SN-38 ADC Bystander Effect
The potency and bystander killing capacity of SN-38-based ADCs have been evaluated in numerous preclinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Cytotoxicity of Sacituzumab Govitecan (SN-38 ADC)
| Cell Line (Ovarian Cancer) | Trop-2 Expression | IC50 of Sacituzumab Govitecan (nM) |
| KRCH31 | High (3+) | ~1.0 |
| OVA1 | High (3+) | ~1.5 |
| OVA10 | High (3+) | ~2.0 |
| OVA14 | Low/Negligible | >1000 |
Data adapted from studies on various ovarian cancer cell lines, demonstrating significantly higher potency in cells expressing the target antigen. The effect on Trop-2 negative cells in a mixed culture is indicative of the bystander effect.[1]
Table 2: Comparative Potency and Bystander Effect Metrics
| Parameter | Observation | Source |
| Relative Potency | SN-38 is 100- to 1,000-fold more potent than its prodrug, irinotecan. | [1] |
| Bystander PD Response | Pharmacodynamic (DNA damage) response in bystander cells at the center of a spheroid is at most 50% of that in directly targeted cells. | [1] |
| Effect Correlation | The extent of the bystander effect increases with a higher fraction of antigen-positive cells in a co-culture system. | [1] |
| Permeability Comparison | Exatecan (another topoisomerase I inhibitor) permeability is ~5-fold higher than SN-38, suggesting SN-38 has moderate membrane permeability. | [2] |
Experimental Protocols
Investigating the bystander effect of SN-38 ADCs requires specific in vitro and in vivo methodologies. Below are detailed protocols for key experiments.
In Vitro Bystander Effect Co-Culture Assay
This assay is designed to quantify the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "donor" cells treated with an SN-38-based ADC.[1]
1. Cell Line Preparation:
-
Bystander Cells (Antigen-Negative): Stably transfect the antigen-negative cell line with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for easy identification and quantification by flow cytometry.
-
Donor Cells (Antigen-Positive): Use a cell line that expresses the target antigen at high levels.
2. Co-Culture Seeding:
-
Seed the donor and bystander cells together in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.
-
Include control wells with only bystander cells and only donor cells.
3. ADC Treatment:
-
Allow the cells to adhere overnight.
-
Treat the co-cultures and control wells with a range of concentrations of the SN-38 ADC.
-
Include an untreated control.
4. Incubation and Staining:
-
Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
Prior to analysis, add a viability dye such as Propidium Iodide (PI) or DAPI to distinguish live from dead cells.
5. Flow Cytometry Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the GFP-positive population (bystander cells).
-
Within the GFP-positive gate, quantify the percentage of PI-negative (live) and PI-positive (dead) cells.
6. Data Interpretation:
-
The bystander effect is quantified by the decrease in viability of the GFP-positive bystander cells in the co-culture wells compared to the wells containing only bystander cells treated with the same concentration of the ADC.
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic effect on bystander cells is mediated by a secreted factor (i.e., the released payload).
1. Preparation of Conditioned Medium:
-
Seed the antigen-positive donor cells and treat them with the SN-38 ADC for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge or filter the conditioned medium to remove any detached cells or debris.
2. Treatment of Bystander Cells:
-
Seed the antigen-negative bystander cells.
-
After cell adherence, replace the normal culture medium with the collected conditioned medium.
-
Include controls where bystander cells are treated with medium from untreated donor cells.
3. Viability Assessment:
-
Incubate the bystander cells for a suitable duration (e.g., 48-72 hours).
-
Assess cell viability using standard methods such as MTT, CellTiter-Glo, or by direct cell counting.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the SN-38 ADC bystander effect can aid in understanding the underlying mechanisms.
SN-38 Mechanism of Action and Bystander Effect
Caption: Mechanism of SN-38 ADC action and bystander effect.
SN-38 Induced Apoptotic Signaling Pathway
Caption: SN-38 induced apoptosis via Akt/p53 pathway.
Experimental Workflow for In Vitro Bystander Assay
Caption: Workflow for in vitro bystander effect co-culture assay.
References
Stability of MC-SN38 in Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of MC-SN38, an antibody-drug conjugate (ADC) agent-linker, under physiological conditions. This compound is comprised of SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan, connected to a monoclonal antibody via a non-cleavable maleimidocaproyl (MC) linker.[1] The stability of this conjugate is a critical determinant of its therapeutic index, directly impacting its efficacy and safety profile.
The overall stability of an ADC like this compound in a physiological environment is primarily influenced by two key factors: the intrinsic stability of the payload (SN-38) and the stability of the linker connecting it to the antibody. While the MC linker is categorized as "non-cleavable," this does not imply absolute stability in circulation.[2][3] This guide will dissect the stability of both components to provide a comprehensive understanding.
Stability of the SN-38 Payload
The cytotoxic activity of SN-38 is dependent on its chemical structure, specifically the presence of a closed lactone E-ring.[] This ring is susceptible to hydrolysis under physiological conditions, which represents the primary pathway for its inactivation.
pH-Dependent Hydrolysis
SN-38 exists in a pH-dependent equilibrium between its active lactone form and an inactive, open-ring carboxylate form.[5] The lactone form is favored in acidic conditions (pH ≤ 4.5), while the inactive carboxylate form becomes predominant at physiological and basic pH levels.[5][6] This conversion is a major challenge for the systemic delivery of SN-38.[7]
Table 1: pH-Dependent Stability of SN-38
| pH Condition | Predominant Form | Activity Status | Reference(s) |
| ≤ 4.5 | Lactone | Active | [5][6] |
| ~ 7.4 (Physiological) | Carboxylate | Inactive | [2][][5] |
| ≥ 9.0 | Carboxylate | Inactive | [6] |
Enzymatic Degradation
In addition to pH-mediated hydrolysis, SN-38 is also subject to enzymatic degradation in biological matrices. Esterases present in plasma can contribute to the degradation of the compound.[] Furthermore, if SN-38 is metabolized to its glucuronide form (SN-38G), β-glucuronidases found in some tissues and gut bacteria can convert it back to the active SN-38, which can lead to toxicity.[]
Stability of the Non-Cleavable MC Linker
The maleimidocaproyl (MC) linker is classified as non-cleavable, meaning it is designed to release the payload only after the complete lysosomal degradation of the antibody, rather than through specific enzymatic or chemical triggers in the circulation.[2][3] This generally confers greater plasma stability compared to cleavable linkers, which can reduce off-target toxicity and widen the therapeutic window.[2][8]
However, the thioether bond formed between the maleimide (B117702) group of the linker and a cysteine residue on the antibody is not completely stable and can undergo a retro-Michael reaction.[6] This can lead to the premature release of the drug-linker from the antibody in the plasma, which is a known instability pathway for maleimide-based ADCs.[6][9] The stability of this linkage can be influenced by the specific site of conjugation on the antibody.[7] Hydrolysis of the succinimide (B58015) ring within the linker can increase the stability of the conjugate.[9][10]
Experimental Protocols for Stability Assessment
Assessing the stability of this compound in physiological conditions requires robust analytical methods to quantify both the intact ADC and any released payload.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species (e.g., human, mouse, rat) over time at 37°C.
Protocol:
-
Incubation: Incubate the this compound ADC in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation (for released SN-38):
-
Immediately add four volumes of cold acetonitrile (B52724) with an internal standard to the plasma aliquot to precipitate proteins and halt any reactions.[8]
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant for analysis.[8]
-
-
Analysis of Released SN-38: Quantify the amount of free SN-38 in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Analysis of Intact ADC (Total Antibody and Conjugated Payload):
-
Use an ELISA-based method to measure the concentration of the antibody-conjugated drug over time.[5]
-
This involves capturing the ADC on a plate coated with the target antigen and then detecting the payload with a secondary antibody.[5]
-
Alternatively, the drug-to-antibody ratio (DAR) can be monitored over time using techniques like mass spectrometry.[12]
-
Table 2: Summary of Experimental Methods for this compound Stability
| Analytical Method | Parameter Measured | Purpose | Reference(s) |
| LC-MS | Free SN-38 concentration | Quantify premature payload release | [8][11] |
| ELISA | Intact ADC concentration | Determine the rate of ADC clearance/degradation | [5] |
| Mass Spectrometry | Drug-to-Antibody Ratio (DAR) | Assess the loss of payload from the antibody over time | [12] |
| HPLC | Lactone vs. Carboxylate form ratio | Evaluate the pH-dependent hydrolysis of SN-38 | [5] |
Visualizations
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assessment of this compound.
Signaling Pathway of SN-38
Upon release from the ADC within the target cell, SN-38 exerts its cytotoxic effect by inhibiting Topoisomerase I.
Caption: Mechanism of action of SN-38 as a Topoisomerase I inhibitor.
Conclusion
The stability of this compound in physiological conditions is a multifaceted issue governed by the inherent pH-sensitivity of the SN-38 payload and the chemical stability of the maleimidocaproyl linker. While the non-cleavable nature of the MC linker is designed to enhance plasma stability, the potential for retro-Michael reactions necessitates careful evaluation. A thorough understanding and empirical testing of these stability aspects are crucial for the successful development of this compound-based antibody-drug conjugates, ensuring that the potent cytotoxic payload is delivered effectively to the target tumor cells while minimizing systemic exposure and off-target toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Notes and Protocols for MC-SN38 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of the MC-SN38 drug-linker to a monoclonal antibody (mAb), as well as detailed protocols for the characterization and evaluation of the resulting antibody-drug conjugate (ADC).
Introduction
This compound is a drug-linker conjugate composed of the potent topoisomerase I inhibitor SN38 and a non-cleavable maleimidocaproyl (MC) linker.[1] SN38, the active metabolite of irinotecan, exerts its cytotoxic effect by inhibiting DNA synthesis, leading to DNA single-strand breaks and subsequent cancer cell death.[1] The MC linker provides a stable connection between the antibody and the payload, which is designed to release the drug upon lysosomal degradation of the antibody within the target cancer cell. This targeted delivery approach aims to enhance the therapeutic window of SN38 by increasing its concentration at the tumor site while minimizing systemic toxicity.
The following sections detail the protocols for antibody preparation, conjugation of this compound, and the subsequent purification and characterization of the ADC. Furthermore, protocols for evaluating the in vitro and in vivo efficacy of the generated SN38-ADC are provided, along with representative data to guide researchers in their ADC development programs.
Mechanism of Action of SN38
SN38 is a potent inhibitor of topoisomerase I, a nuclear enzyme crucial for relaxing DNA supercoils during replication and transcription. SN38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme. When a DNA replication fork encounters this stabilized ternary complex, it leads to the formation of irreversible double-strand DNA breaks. This significant DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately activates apoptotic signaling pathways, leading to programmed cell death.[2]
References
Application Notes: Cysteine-Based Conjugation of MC-SN38 to Monoclonal Antibodies
Introduction
SN38, the active metabolite of the chemotherapeutic drug irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1][2] However, its clinical application is limited by poor water solubility and systemic toxicity.[1][2][3] Antibody-drug conjugates (ADCs) provide a strategic solution to these challenges by enabling the targeted delivery of SN38 directly to cancer cells, thereby increasing its therapeutic index.[1][2] Cysteine-based conjugation is a widely used method for attaching payloads like SN38 to monoclonal antibodies (mAbs). This can be achieved either by reducing native interchain disulfide bonds or through site-specific engineering of cysteine residues.[4][5] Site-specific methods are particularly advantageous as they produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and predictable pharmacokinetic properties, leading to improved safety and efficacy.[1][6]
This document provides detailed protocols for the conjugation of a maleimidocaproyl-SN38 (MC-SN38) derivative to antibodies via cysteine residues, methods for characterization, and representative data.
Principle of the Method
Cysteine-based conjugation relies on the reaction between a thiol-reactive maleimide (B117702) group on the drug-linker and the sulfhydryl (thiol) group of a cysteine residue on the antibody.[] In conventional methods, reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) are used to break the antibody's four interchain disulfide bonds, exposing eight reactive cysteine thiols for conjugation.[4][5] In site-specific approaches, cysteine residues are engineered into the antibody backbone at specific locations. Milder reduction conditions can then be used to selectively expose these engineered thiols, preserving the native interchain disulfide bonds and resulting in a more homogeneous ADC product.[1][6]
Signaling Pathway of SN38
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme critical for DNA replication and repair.[1][8] By binding to the topoisomerase I-DNA complex, SN38 prevents the re-ligation of single-strand DNA breaks that are normally created by the enzyme to relieve torsional stress during replication.[8][9] The collision of a replication fork with this stabilized cleavage complex converts the single-strand breaks into irreversible, lethal double-strand breaks, which subsequently trigger S-phase cell cycle arrest and apoptosis (programmed cell death).[1][8] Studies have also suggested that SN38 can induce apoptosis through the p53 pathway, which is influenced by the inhibition of Akt signaling.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysine Conjugation of SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant cytotoxic activity against a broad range of cancer cell lines.[1] However, its clinical utility is limited by poor aqueous solubility and the instability of its active lactone ring at physiological pH.[1] Antibody-Drug Conjugates (ADCs) provide a targeted delivery strategy to overcome these limitations, enhancing the therapeutic index of SN-38 by selectively delivering it to tumor cells.[1] This document provides detailed protocols for the development of SN-38 ADCs through conjugation to lysine (B10760008) residues on a monoclonal antibody (mAb).
SN-38 functions by trapping the topoisomerase I-DNA covalent complex, which obstructs the DNA replication fork, leading to the formation of irreversible double-strand breaks and ultimately inducing apoptosis.[1] The conjugation of SN-38 to a mAb via a linker allows for its targeted delivery to cancer cells overexpressing a specific antigen recognized by the antibody. Upon internalization, the linker is cleaved, releasing the potent SN-38 payload and exerting its cytotoxic effect.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on SN-38 ADCs, providing a comparative overview of conjugation outcomes and in vitro potency.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Linker Type | Target Antibody | Achieved DAR | Reference |
| Lysine-based | SMCC-DM1 | Trastuzumab | 3.4 - 3.9 | [3] |
| Lysine-based | NHS-ester | IgG | ~3 | [4] |
| Cysteine-based | CL2A (maleimide-based) | hRS7 (anti-Trop-2) | ~7.6 | [3] |
| Cysteine-based | Mc-VC-PAB | Anti-Notch3 IgG1 | ~4 | [3] |
Table 2: In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
| Cell Line | Compound | IC50 (nmol/L) | Reference |
| Daudi | SN-38 | 0.13 | [5] |
| RS4;11 | SN-38 | 2.28 | [5] |
| Glioblastoma Cells | T7-SN-38-rucaparib | 22.27 | [6] |
| Non-cancerous HEK 293 | T7-SN-38-rucaparib | 115.78 | [6] |
Experimental Protocols
This section details the methodologies for the synthesis of a cleavable SN-38 linker and its subsequent conjugation to a monoclonal antibody via lysine residues.
Protocol 1: Synthesis of a Cathepsin B-Cleavable SN-38-Linker-NHS Ester
This protocol describes the synthesis of a representative SN-38-linker with an N-hydroxysuccinimide (NHS) ester for conjugation to lysine residues. This involves the attachment of a linker to the 10-OH group of SN-38.[1]
Materials:
-
SN-38
-
Bromo-functionalized linker precursor
-
Cesium carbonate
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Flash chromatography system
Procedure:
-
Linker Attachment to SN-38:
-
Activation for Antibody Conjugation (NHS Ester Formation):
-
Dissolve the purified SN-38-linker (with a terminal carboxylic acid) in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base like DIPEA.[1]
-
Stir the reaction at room temperature for 4-6 hours.[1]
-
Purify the crude product by flash chromatography to yield the SN-38-linker-NHS ester.[1]
-
Protocol 2: Lysine Conjugation of SN-38-Linker-NHS Ester to a Monoclonal Antibody
This protocol outlines the conjugation of the activated SN-38 linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
SN-38-linker-NHS ester dissolved in an organic co-solvent (e.g., DMSO or DMA)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.[1]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the SN-38-linker-NHS ester solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR).[1]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.[1][3] The final DMSO concentration should be kept below 10% (v/v).[3]
-
-
Quenching:
-
Purification:
Protocol 3: Characterization of the SN-38 ADC
Thorough characterization of the resulting SN-38 ADC is crucial to ensure its quality, consistency, and efficacy.[1]
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the distribution of different DAR species.[1][7]
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and 380 nm (for SN-38) and using the known extinction coefficients.[8]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments.[3]
3. In Vitro Cytotoxicity Assays:
-
The potency of the SN-38-ADC is evaluated by determining its IC50 value against cancer cell lines that express the target antigen.[1] This involves incubating the cells with varying concentrations of the ADC and measuring cell viability after a set period.
Visualizations
The following diagrams illustrate the key processes involved in the generation and mechanism of action of SN-38 ADCs.
Caption: General synthesis workflow for a lysine-conjugated SN-38 ADC.
Caption: Mechanism of action of a cleavable SN-38 ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. cellmosaic.com [cellmosaic.com]
Determining the Drug-to-Antibody Ratio of MC-SN38 Antibody-Drug Conjugates: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An insufficient DAR may lead to reduced potency, while an excessive DAR can result in faster clearance, increased toxicity, and potential aggregation.[2]
This application note provides a detailed overview and experimental protocols for determining the DAR of ADCs utilizing the MC-SN38 payload. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells.[3][4][5] Due to its hydrophobic nature, achieving a desirable and homogenous DAR for SN-38-based ADCs presents unique challenges.[2][6] This document outlines several widely used analytical techniques for DAR determination, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[3][4][5] Topoisomerase I relaxes DNA supercoils by creating transient single-strand breaks.[3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3][4] This leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[3][5][7]
References
- 1. hpst.cz [hpst.cz]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of MC-SN38 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. MC-SN38 is an ADC composed of a monoclonal antibody (mAb) conjugated to SN-38, the active metabolite of irinotecan, via a stable maleimidocaproyl (MC) linker.[1][2][3] SN-38 is a potent topoisomerase I inhibitor that induces single-strand DNA breaks, leading to cell death.[1][2][3][4][5] The efficacy of an ADC is critically dependent on its ability to internalize into target cells and release its cytotoxic payload. Therefore, an in vitro cytotoxicity assay is essential to determine the potency and specificity of the this compound ADC.
This document provides a detailed protocol for determining the in vitro cytotoxicity of an this compound ADC using a cell viability assay. The protocol is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of ADCs.
Principle of the Assay
The in vitro cytotoxicity of the this compound ADC is assessed by measuring the viability of cancer cell lines after a period of exposure to the ADC. The assay quantifies the dose-dependent cytotoxic effect of the ADC and allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the drug's potency.[6] Cell viability can be determined using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[6][7] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Materials and Reagents
-
This compound ADC
-
Target-positive cancer cell line (expressing the antigen recognized by the mAb component of the ADC)
-
Target-negative cancer cell line (as a negative control)
-
Unconjugated monoclonal antibody (as a negative control)
-
Free SN-38 (as a positive control for payload activity)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
Cell Seeding
-
Culture the target-positive and target-negative cell lines in their respective complete culture media until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Resuspend the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
ADC and Control Compound Preparation and Treatment
-
Prepare a stock solution of the this compound ADC, unconjugated mAb, and free SN-38 in an appropriate solvent (e.g., sterile PBS or DMSO). MedchemExpress suggests that for this compound, a stock solution can be prepared in DMSO.[1]
-
Perform a serial dilution of the this compound ADC, unconjugated mAb, and free SN-38 in complete culture medium to obtain a range of desired concentrations. A typical concentration range for an ADC could be from 0.01 ng/mL to 1000 ng/mL.[6]
-
Carefully remove the culture medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared dilutions of the ADC and control compounds to the respective wells in triplicate.
-
Include wells with cells treated with medium only as a negative control (100% viability) and wells with medium only (no cells) as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
Cell Viability Assessment (MTT Assay)
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithmic concentration of the this compound ADC and free SN-38.
-
Determine the IC50 value for the this compound ADC and free SN-38 by performing a non-linear regression analysis of the dose-response curve.
Data Presentation
The quantitative data from the in vitro cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound ADC and Controls
| Compound | Target Cell Line | IC50 (ng/mL) |
| This compound ADC | Target-Positive Cell Line | [Insert Value] |
| This compound ADC | Target-Negative Cell Line | [Insert Value] |
| Unconjugated mAb | Target-Positive Cell Line | > [Highest Concentration Tested] |
| Free SN-38 | Target-Positive Cell Line | [Insert Value] |
Note: The IC50 values for SN-38 can vary significantly depending on the cell line and experimental conditions, with reported values ranging from approximately 1.0 to 6.0 nM.[8] For comparative purposes, it is crucial to include the free SN-38 payload as a control.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity assay protocol.
Caption: Workflow for the in vitro cytotoxicity assay of this compound ADC.
Signaling Pathway of SN-38 Induced Cytotoxicity
The diagram below outlines the mechanism of action of SN-38, the cytotoxic payload of the this compound ADC.
Caption: Signaling pathway of SN-38 leading to apoptosis.
Safety Precautions
SN-38 is a highly potent and cytotoxic agent. Antibody-drug conjugates containing SN-38 should be handled with extreme care in a controlled laboratory environment, following all institutional safety protocols for handling cytotoxic compounds.[9] This includes the use of personal protective equipment (PPE) such as double gloves, a lab coat, and eye protection. All work should be performed in a certified biological safety cabinet or a chemical fume hood.[10] Proper waste disposal procedures for cytotoxic agents must be followed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. dam.lonza.com [dam.lonza.com]
Application Note & Protocol: Developing an In Vivo Xenograft Model for a Novel MC-SN38 Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals in oncology.
Purpose: This document provides a comprehensive framework and detailed protocols for establishing a subcutaneous xenograft mouse model to evaluate the preclinical efficacy, tolerability, and pharmacodynamics of a novel antibody-drug conjugate (ADC), MC-SN38. This ADC comprises a monoclonal antibody (MC) targeting a specific tumor antigen, conjugated to SN38, the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics designed to merge the antigen specificity of monoclonal antibodies with the high potency of cytotoxic payloads.[1][2][3] The this compound ADC is engineered to selectively deliver SN38 to tumor cells overexpressing a target antigen ("MC-Target"). SN38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication. This interaction traps the topoisomerase I-DNA cleavage complex, leading to double-stranded DNA breaks during the S-phase of the cell cycle, which ultimately triggers apoptosis.[1][4][5]
The development of a robust in vivo xenograft model is a critical step in the preclinical validation of this compound.[1] This model allows for the assessment of the ADC's anti-tumor activity, evaluation of its therapeutic window, and investigation into its mechanism of action in a complex biological system. This protocol outlines the key steps from cell line selection to efficacy data analysis for a subcutaneous xenograft study.
Mechanism of Action of SN38-based ADCs
The efficacy of an SN38-based ADC is a multi-step process that begins with systemic administration and culminates in target cell death. The process includes specific binding to the tumor antigen, internalization, and the release of the SN38 payload.[4] The released SN38 can also permeate the cell membrane of adjacent, antigen-negative tumor cells, inducing a "bystander effect" that enhances the overall anti-tumor response.[5]
Experimental Workflow
The successful execution of an in vivo xenograft study requires careful planning and adherence to a structured workflow. The process begins with the selection of appropriate cell lines and animal models, followed by tumor implantation, treatment administration, and diligent monitoring of both efficacy and toxicity endpoints.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line with confirmed expression of the target antigen (e.g., HT-29 or SW620 for colorectal cancer models).[6][7]
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nu/nu), female, 6-8 weeks old.[8]
-
ADC and Controls:
-
This compound ADC
-
Vehicle control (e.g., formulation buffer)
-
Isotype control ADC (non-targeting antibody with SN38)
-
Naked antibody (MC)
-
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Other Reagents: Matrigel®, Trypsin-EDTA, PBS, sterile saline for injection, isoflurane.
-
Equipment: Laminar flow hood, CO2 incubator, centrifuge, hemocytometer, calipers, analytical balance, animal housing facilities.
Protocol: Cell Culture and Preparation
-
Culture the selected cancer cell line in a 37°C, 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells using Trypsin-EDTA.
-
Wash cells twice with sterile, serum-free media or PBS.
-
Count cells using a hemocytometer and assess viability (should be >95%) via Trypan Blue exclusion.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
Protocol: Subcutaneous Tumor Implantation
-
Anesthetize mice using isoflurane.
-
Shave and sterilize the right flank of each mouse.
-
Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the prepared flank.
-
Monitor animals for recovery from anesthesia.
Protocol: Tumor Growth Monitoring and Animal Randomization
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x L x W² .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[1]
-
Record the body weight of each mouse before the first treatment.
Protocol: ADC Administration and Monitoring
-
Prepare fresh dilutions of this compound ADC and control articles in sterile saline or formulation buffer on each dosing day.
-
Administer the treatment (e.g., 100 µL) via intravenous (IV) injection into the tail vein.
-
A typical dosing schedule could be once per week for 3-4 weeks.
-
Monitor tumor volume and body weight at least twice weekly throughout the study.
-
Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
Protocol: Study Endpoint and Data Collection
-
The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or when individual animals show signs of excessive toxicity (e.g., >20% body weight loss).[1]
-
At the endpoint, euthanize mice according to IACUC-approved protocols.
-
Excise tumors, weigh them, and collect tissues (e.g., tumor, liver, plasma) for downstream analysis (e.g., histology, PK/PD).
Data Presentation and Analysis
Quantitative data should be summarized to facilitate clear interpretation and comparison between treatment groups.
Tumor Growth Inhibition (TGI)
TGI is a key metric for assessing anti-tumor efficacy. It is calculated at the end of the study using the following formula: % TGI = [1 - (ΔT / ΔC)] x 100
-
ΔT: Change in mean tumor volume for the treated group.
-
ΔC: Change in mean tumor volume for the vehicle control group.
Table 1: Example Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Q7D x 3 | 1850 ± 210 | - | -2.5 ± 1.5 |
| Isotype ADC | 5 | Q7D x 3 | 1620 ± 195 | 12.4 | -8.1 ± 2.1 |
| Naked Antibody (MC) | 5 | Q7D x 3 | 1450 ± 180 | 21.6 | -4.0 ± 1.8 |
| This compound ADC | 2.5 | Q7D x 3 | 650 ± 95 | 64.9 | -5.5 ± 2.0 |
| This compound ADC | 5 | Q7D x 3 | 210 ± 55 | 88.6 | -9.8 ± 2.5 |
Table 2: Example Final Tumor Weight Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) ± SEM | p-value vs. Vehicle |
| Vehicle Control | - | 1.75 ± 0.25 | - |
| Isotype ADC | 5 | 1.58 ± 0.22 | > 0.05 |
| This compound ADC | 5 | 0.24 ± 0.08 | < 0.001 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for SN-38-Based Antibody-Drug Conjugates in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing SN-38, the active metabolite of irinotecan, for breast cancer research. SN-38 is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] When conjugated to an antibody targeting a tumor-associated antigen, SN-38 can be delivered specifically to cancer cells, enhancing its therapeutic index.
A key component of an ADC is the linker that connects the antibody to the payload. The "MC" in MC-SN38 refers to a maleimidocaproyl linker, a type of non-cleavable linker used in the construction of ADCs.[3] While specific preclinical data for an ADC termed "this compound" in breast cancer is not extensively published, the principles and protocols outlined here are broadly applicable to the development and evaluation of SN-38-based ADCs, including those custom-conjugated with an MC linker. For illustrative purposes, data and examples from the well-characterized Trop-2-targeting SN-38 ADC, Sacituzumab Govitecan (IMMU-132), will be used.[4][5][6] Trop-2 is a cell surface glycoprotein (B1211001) that is highly expressed in a majority of breast cancers, making it an attractive target.[4]
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1][7] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1][7] This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork during the S-phase of the cell cycle, are converted into lethal double-strand breaks, ultimately triggering apoptosis.[8][9]
Quantitative Data Summary
The following tables summarize preclinical and clinical data for SN-38 based ADCs in breast cancer models.
Table 1: In Vitro Cytotoxicity of SN-38 Based ADCs
| ADC Platform | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Sacituzumab Govitecan | Hydrolyzable (CL2A) | Various | Trop-2 | ~1.0 - 6.0 | [10] |
| Trastuzumab-SN38 | pH-sensitive carbonate | SKOV3 | HER2 | 4.4 ± 0.7 | [10] |
| Trastuzumab-SN38 | More stable ester chain | SKOV3 | HER2 | 5.2 ± 0.3 | [10] |
Note: IC50 values can vary depending on the experimental conditions and cell line used.[10]
Table 2: In Vivo Antitumor Activity of Sacituzumab Govitecan in Breast Cancer Xenograft Models
| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| TNBC PDX | Sacituzumab Govitecan | 10 mg/kg, Days 1 & 8 of 21-day cycles | >90 | Observed | [8][11] |
| TNBC PDX | Irinotecan | MTD | Less effective than Sacituzumab Govitecan | Not specified | [8][11] |
Table 3: Clinical Efficacy of Sacituzumab Govitecan in Heavily Pretreated Metastatic Triple-Negative Breast Cancer (ASCENT Trial)
| Outcome | Sacituzumab Govitecan (n=267) | Chemotherapy of Physician's Choice (n=262) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 5.6 months | 1.7 months | 0.41 (0.32-0.52) | <0.001 | [12] |
| Median Overall Survival | 12.1 months | 6.7 months | 0.48 (0.38-0.59) | <0.001 | [12] |
| Objective Response Rate | 35% | 5% | - | <0.001 | [12] |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of SN-38 ADCs are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231 for TNBC, MCF7 for ER+)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SN-38 ADC, unconjugated antibody, and free SN-38 payload
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.[4]
-
ADC Treatment: Prepare serial dilutions of the SN-38 ADC, unconjugated antibody, and free SN-38. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.
Protocol 2: In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive breast cancer cell line (e.g., MDA-MB-231, Trop-2 positive)
-
Antigen-negative breast cancer cell line (e.g., a Trop-2 negative line) engineered to express a fluorescent protein (e.g., GFP)
-
SN-38 ADC
-
Co-culture medium
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1) and allow them to adhere overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the SN-38 ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging: Image the wells using a fluorescence microscope to visualize and count the number of viable GFP-positive (antigen-negative) cells.
-
Data Analysis: Quantify the reduction in the number of GFP-positive cells in ADC-treated wells compared to untreated controls. A significant reduction indicates a bystander effect.
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of an SN-38 ADC.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Balb/c nude)
-
Breast cancer cell line (e.g., MDA-MB-231) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
SN-38 ADC, vehicle control, and relevant comparators (e.g., unconjugated antibody, irinotecan)
-
Calipers for tumor measurement
-
Sterile surgical instruments (for PDX)
Procedure:
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of the mice.[6]
-
Patient-Derived Xenograft (PDX): Surgically implant a small fragment of patient tumor tissue subcutaneously or orthotopically into the mammary fat pad.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the SN-38 ADC, vehicle, and control agents via the appropriate route (e.g., intravenous injection) and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. Also, monitor body weight as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Signaling Pathways and Resistance
The primary signaling pathway activated by SN-38-induced DNA damage is the DNA Damage Response (DDR) pathway, often involving the activation of ATM and ATR kinases, which in turn phosphorylate downstream targets like p53 to induce cell cycle arrest or apoptosis.[14]
Resistance to topoisomerase I inhibitors can arise through various mechanisms, including:
-
Upregulation of drug efflux pumps: Increased expression of ABC transporters can actively remove SN-38 from the cancer cell.[14]
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene or decreased expression of the enzyme can reduce the drug's target.
-
Enhanced DNA repair: Upregulation of DNA repair pathways, such as homologous recombination, can repair the double-strand breaks induced by SN-38.[14]
-
Alterations in apoptotic pathways: Defects in apoptotic signaling can allow cells to survive despite DNA damage.
Understanding these pathways is crucial for identifying potential biomarkers of response and for developing combination therapies to overcome resistance. For instance, combining SN-38 ADCs with PARP inhibitors is a promising strategy being explored in preclinical and clinical studies, as PARP inhibitors can potentiate the effects of DNA damaging agents.[15]
Conclusion
SN-38-based ADCs hold significant promise for the treatment of breast cancer. The protocols and information provided here offer a framework for the preclinical evaluation of these complex therapeutics. A thorough understanding of the mechanism of action, careful execution of in vitro and in vivo experiments, and consideration of potential resistance mechanisms are all critical for the successful development of novel and effective SN-38 ADCs for breast cancer patients.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenotypic Screening Reveals Topoisomerase I as a Breast Cancer Stem Cell Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy | MDPI [mdpi.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vpcir.com [vpcir.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody–Drug Conjugates in Breast Cancer: Navigating Innovations, Overcoming Resistance, and Shaping Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-SN38 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-SN38 represents a significant advancement in the delivery of SN-38, the highly potent active metabolite of irinotecan, for the treatment of colorectal cancer. Irinotecan, a topoisomerase I inhibitor, is a standard chemotherapeutic agent for this malignancy; however, its clinical utility is often limited by severe side effects and variability in its conversion to SN-38.[1] SN-38 itself is 100 to 1000 times more cytotoxic than its parent drug but suffers from poor aqueous solubility and instability of its active lactone ring at physiological pH, precluding its direct clinical use.[2][3]
This compound, a general designation for various micellar or nanoparticle formulations of SN-38, is designed to overcome these limitations. By encapsulating SN-38 within a nanoparticle carrier, this compound formulations aim to:
-
Enhance Solubility and Stability: Improve the bioavailability and protect the active lactone form of SN-38.[4][5]
-
Improve Pharmacokinetics: Prolong circulation time and increase drug accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.[6]
-
Increase Antitumor Efficacy: Deliver a higher concentration of the active drug to cancer cells, leading to greater cytotoxicity and tumor regression.[7][8]
-
Reduce Systemic Toxicity: Minimize exposure of healthy tissues to the cytotoxic payload, potentially reducing adverse effects.[7]
These application notes provide a comprehensive overview of the use of this compound in preclinical colorectal cancer models, including summaries of its efficacy, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
In Vitro Cytotoxicity of this compound Formulations in Colorectal Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various SN-38 nanoparticle formulations (this compound) in different human colorectal cancer cell lines. These data demonstrate the potent anti-proliferative activity of this compound compared to the parent drug, irinotecan.
| Colorectal Cancer Cell Line | This compound Formulation | IC50 (µM) | Incubation Time (h) | Reference |
| HCT-116 | mPEO-b-PBCL/SN-38 micelles | 0.11 ± 0.04 | Not Specified | [9] |
| HCT-116 | mPEO-b-PCCL/SN-38 micelles | 0.04 ± 0.02 | Not Specified | [9] |
| HT-29 | mPEO-b-PBCL/SN-38 micelles | 0.39 ± 0.16 | Not Specified | [9] |
| HT-29 | mPEO-b-PCCL/SN-38 micelles | 0.08 ± 0.04 | Not Specified | [9] |
| SW620 | mPEO-b-PBCL/SN-38 micelles | 0.10 ± 0.04 | Not Specified | [9] |
| SW620 | mPEO-b-PCCL/SN-38 micelles | 0.02 ± 0.01 | Not Specified | [9] |
| C-26 | SLN-SN38 | 1.148 | 48 | [9] |
| C-26 | PEG-SLN-SN38 | 0.886 | 48 | [9] |
| HCT-116 | SLN-SN38 | 0.221 | 48 | [9] |
| HCT-116 | PEG-SLN-SN38 | 0.217 | 48 | [9] |
| HT-29 | SN38-PC-LNs | 0.34 ± 0.16 (µg/mL) | Not Specified | [9] |
| DLD-1 | cRGD-IR-NANO-SN38 | 3.1 ± 0.6 (µg/mL) | Not Specified | [9] |
| KM12C, KM12SM, KM12L4a | Free SN-38 | 2.5 (µg/mL) | 4, 24, 48 | [10] |
| HT-29 | IT-141 (micelle) | Not specified, but potent | Not Specified | [6] |
| HCT-116 | IT-141 (micelle) | Not specified, but potent | Not Specified | [6] |
In Vivo Antitumor Efficacy of this compound in Colorectal Cancer Xenograft Models
The following table presents data from in vivo studies, showcasing the tumor growth inhibition capabilities of different this compound formulations in mouse models of colorectal cancer.
| Colorectal Cancer Model | This compound Formulation | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| CT26 Xenograft | CS-(20s)SN38 | Not Specified | 64.7 | [2] |
| Not Specified | SN38-PC-LNs | 8 mg/kg | 71.80 | [2] |
| MC38 Tumor-bearing Mice | OxPt/SN38 NCP | Not Specified | Not specified, but potent | [7] |
| CT26 Allograft | PEtOx-b-PGlu-SN38 | Not Specified | Superior to irinotecan | [8] |
| S180 Solid Tumor | SN38-PA liposomes | Dose-dependent | Significant | [1] |
| HT-29 Xenograft | NK012 (micelles) | Not Specified | Significantly potent | [11] |
| MCF-7 Bearing Mice | SN-38/NCs-A | 8 mg/kg | Significant | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on colorectal cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound formulation and vehicle control (e.g., sterile PBS or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound formulation in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.[14][15]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old
-
Colorectal cancer cells (e.g., HCT-116, HT-29)
-
Matrigel (optional)
-
This compound formulation and vehicle control
-
Sterile PBS
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Harvest colorectal cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound formulation and vehicle control via the desired route (e.g., intravenous, intraperitoneal) at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.
Visualizations
Signaling Pathway of SN-38
The following diagram illustrates the mechanism of action of SN-38, the active component of this compound, in inducing cancer cell death.
Caption: Mechanism of action of SN-38 in colorectal cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The diagram below outlines the key steps in determining the in vitro efficacy of this compound.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Experimental Workflow for In Vivo Antitumor Efficacy Study
The following diagram provides a logical flow for assessing the in vivo antitumor activity of this compound in a xenograft model.
Caption: Workflow for in vivo antitumor efficacy studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. SN-38 active loading in poly(lactic-co-glycolic acid) nanoparticles and assessment of their anticancer properties on COLO-205 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. IT-141, a Polymer Micelle Encapsulating SN-38, Induces Tumor Regression in Multiple Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel SN-38-incorporating polymeric micelles, NK012, eradicate vascular endothelial growth factor-secreting bulky tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MC-SN38 ADC Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its successful internalization into target cancer cells and the subsequent release of its cytotoxic payload. This document provides detailed protocols for assessing the internalization of a model antibody-drug conjugate, MC-SN38 ADC. This compound consists of a monoclonal antibody targeting a cancer-specific antigen, conjugated via a maleimidocaproyl (MC) linker to SN38, a potent topoisomerase I inhibitor.[1] SN38 is the active metabolite of irinotecan (B1672180) and exerts its cytotoxic effect by trapping the DNA-topoisomerase I complex, leading to DNA double-strand breaks and ultimately apoptosis.[2][3]
These protocols describe methods to visualize and quantify the binding, internalization, and lysosomal trafficking of this compound ADC, providing crucial data for the evaluation of its therapeutic potential.
Mechanism of Action and Internalization Pathway
The canonical pathway for ADC activity involves several key steps:
-
Binding: The ADC binds specifically to a target antigen on the surface of a cancer cell.[4]
-
Internalization: The ADC-antigen complex is internalized, primarily through receptor-mediated endocytosis.[5][6] This process can be mediated by clathrin-coated pits, caveolae, or other endocytic pathways.[6]
-
Trafficking: The internalized ADC is trafficked through the endosomal pathway to lysosomes.[7]
-
Payload Release: Within the acidic environment of the lysosome, cellular proteases can cleave the linker, releasing the cytotoxic payload (SN38) into the cytoplasm.[4]
-
Target Engagement: The released SN38 translocates to the nucleus and binds to the topoisomerase I-DNA complex, inhibiting DNA replication and triggering cell death.[3][8]
The following diagram illustrates the general internalization and mechanism of action pathway for an ADC like this compound.
Caption: General workflow of this compound ADC internalization and mechanism of action.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the internalization of this compound ADC.
Protocol 1: Qualitative and Quantitative Assessment of ADC Internalization by Fluorescence Microscopy
This protocol uses fluorescence microscopy to visualize the binding and internalization of a fluorescently labeled this compound ADC.
Objective: To visualize and quantify the internalization of this compound ADC into target cells over time.
Materials:
-
Target cancer cells (expressing the antigen of interest)
-
Non-target cells (negative control)
-
Complete cell culture medium
-
Fluorescently labeled this compound ADC (e.g., conjugated to Alexa Fluor 488)
-
Unlabeled this compound ADC (for competition assay)
-
Hoechst 33342 (nuclear stain)
-
LysoTracker Red DND-99 (lysosomal stain)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Glass coverslips
-
Fluorescence microscope with appropriate filters
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Analytical Characterization of MC-SN38 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1] An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent small molecule drug (payload), and a chemical linker that connects the antibody to the payload.[1] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[2]
MC-SN38 is an investigational ADC comprising a monoclonal antibody (MC) targeting a specific tumor surface antigen, covalently linked to SN38. SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[3][4] It exerts its cytotoxic effect by stabilizing the covalent complex between DNA and topoisomerase I, which leads to DNA double-strand breaks during replication and ultimately induces apoptosis in rapidly dividing cancer cells.[3][5]
Due to the inherent complexity and heterogeneity of ADCs, a comprehensive analytical characterization is crucial to ensure their quality, safety, and efficacy.[6][7] This document provides a detailed overview of the key analytical techniques and experimental protocols for the physicochemical and biological characterization of this compound.
Physicochemical Characterization
The physicochemical characterization of this compound is essential to determine its structural integrity, purity, and the consistency of the drug conjugation process.
Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC as it directly impacts its potency and pharmacokinetic profile.[8][9] A heterogeneous mixture of species with different DAR values is typically produced during conjugation. The average DAR and the distribution of these species need to be carefully monitored.
Table 1: Summary of Techniques for DAR Determination
| Analytical Technique | Principle | Information Obtained |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. The addition of the hydrophobic SN38 payload increases the retention time of the ADC.[10][11] | Average DAR, distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[12] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. Can be used to determine DAR on reduced and deglycosylated light and heavy chains.[6][13] | DAR distribution on antibody subunits. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Intact mass analysis under native or denaturing conditions provides the mass of the different ADC species.[2][7][8] | Precise average DAR, identification of different drug-loaded species, and confirmation of conjugation.[9] |
-
Instrumentation: HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute this compound ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Aggregation and Size Variant Analysis
The presence of aggregates in biotherapeutics can lead to immunogenicity and altered efficacy.[13] Size exclusion chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight fragments.
Table 2: Size Variant Analysis of this compound ADC
| Parameter | Specification | Result |
| Monomer Purity (%) | ≥ 95% | 98.2% |
| High Molecular Weight Species (Aggregates) (%) | ≤ 5% | 1.5% |
| Low Molecular Weight Species (Fragments) (%) | ≤ 1% | 0.3% |
-
Instrumentation: HPLC system with a UV detector and a SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min (isocratic).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute this compound ADC to 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
In Vitro Biological Characterization
The biological characterization of this compound is performed to assess its binding activity, potency, and mechanism of action.
Antigen Binding Affinity
The binding affinity of the ADC to its target antigen on cancer cells is a prerequisite for its therapeutic activity. This can be evaluated using techniques like ELISA or Surface Plasmon Resonance (SPR).[14]
Table 3: Antigen Binding Affinity of this compound ADC vs. Unconjugated MC Antibody
| Molecule | Target Antigen | KD (nM) |
| This compound ADC | [Target Antigen Name] | 1.2 |
| Unconjugated MC mAb | [Target Antigen Name] | 1.0 |
-
Cell Seeding: Seed target antigen-expressing cells in a 96-well plate and incubate overnight.
-
ADC Incubation: Add serial dilutions of this compound ADC or unconjugated MC mAb to the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the cells to remove unbound antibody.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate for 1 hour.
-
Detection: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
Data Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 value.
In Vitro Cytotoxicity and Potency
The cytotoxic potency of the ADC is a critical measure of its therapeutic potential.[15] Cell-based assays are used to determine the concentration of the ADC that inhibits cell growth by 50% (IC50).[16]
Table 4: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Unconjugated MC mAb IC50 (nM) | Free SN38 IC50 (nM) |
| [Target Positive Cell Line] | High | 5.8 | > 1000 | 2.5 |
| [Target Negative Cell Line] | Low/None | > 1000 | > 1000 | 3.1 |
-
Cell Seeding: Seed target-positive and target-negative cancer cells in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of this compound ADC, unconjugated MC mAb, or free SN38 for 72-96 hours.
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value using a non-linear regression model.
In Vivo Characterization
In vivo studies in relevant animal models are essential to evaluate the pharmacokinetics (PK), efficacy, and safety of the this compound ADC.
Pharmacokinetic Analysis
The PK profile of an ADC is complex, and it is important to measure the concentrations of total antibody, ADC, and unconjugated payload in circulation over time.[17][18] Ligand-binding assays (LBA) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose.[19][20]
Table 5: Key Pharmacokinetic Parameters of this compound ADC in [Animal Model]
| Analyte | Cmax (µg/mL) | AUClast (µg*h/mL) | t1/2 (h) |
| Total Antibody (MC) | 150 | 25000 | 200 |
| ADC (this compound) | 145 | 20000 | 150 |
| Unconjugated SN38 | 0.05 | 1.2 | 2 |
-
Plate Coating: Coat a 96-well plate with the target antigen.
-
Sample Incubation: Add serially diluted plasma samples from treated animals and incubate.
-
Detection: Use an HRP-conjugated anti-human IgG antibody to detect the bound total antibody.
-
Quantification: Generate a standard curve using a reference standard of the unconjugated MC mAb to quantify the total antibody concentration in the samples.
Visualizations
Caption: General structure of the this compound ADC.
Caption: Mechanism of action of the SN38 payload.
Caption: A typical workflow for this compound ADC characterization.
References
- 1. adcreview.com [adcreview.com]
- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. ClinPGx [clinpgx.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. criver.com [criver.com]
- 8. waters.com [waters.com]
- 9. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. ADC In Vitro Analysis Services - Creative Biolabs [creative-biolabs.com]
- 15. marinbio.com [marinbio.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of MC-SN38 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction SN-38, the highly potent active metabolite of irinotecan (B1672180), is a topoisomerase I inhibitor that has emerged as a valuable payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of double-stranded DNA breaks during replication and ultimately triggering apoptosis.[3] Its clinical use in a free form is limited by poor solubility and systemic toxicity.[3][4] The development of ADCs utilizing SN-38 provides a strategy to improve its therapeutic index by selectively delivering the cytotoxic payload to cancer cells.[1][3]
This document provides detailed application notes and protocols for the preclinical evaluation of an SN-38 ADC formulated using a maleimidocaproyl (MC) linker, a common linker used for conjugation to cysteine residues on a monoclonal antibody (mAb). The efficacy of an SN-38 ADC is critically dependent on factors such as the drug-to-antibody ratio (DAR), the stability of the linker, and the specificity of the mAb for its target antigen.[3]
Mechanism of Action of an MC-SN38 ADC
An this compound ADC leverages the specificity of a monoclonal antibody to deliver the potent SN-38 payload directly to tumor cells. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the antibody component is degraded by proteases. This degradation releases the SN-38 payload, which can then diffuse into the cytoplasm and nucleus. In the nucleus, SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis. Some SN-38 ADCs utilize linkers that also permit the release of the payload into the tumor microenvironment, creating a "bystander effect" that can kill neighboring cancer cells that may not express the target antigen.[2][5]
Caption: Mechanism of Action of an this compound ADC.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on SN-38 ADCs and formulations.
Table 1: In Vitro Cytotoxicity of SN-38 ADCs in Various Cancer Cell Lines
| ADC/Compound | Target Antigen | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| SY02-SN-38 | Trop-2 | CFPAC-1 | Pancreatic | Subnanomolar | [6] |
| SY02-SN-38 | Trop-2 | MDA-MB-468 | Breast | Subnanomolar | [6] |
| SN-38 (Free Drug) | N/A | Various | Various | ~1.0 - 6.0 | [2] |
| Optimized SN-38-ether-ADC | Her2 | SKOV-3 / BT474 | Ovarian / Breast | 5.5 | [7][8] |
| Cy5-Ab-SS-SN38 | Her2 | SKBR3 | Breast | 8.5-fold < free drug | [9] |
| Cy5-Ab-SS-SN38 | Her2 | BT474 | Breast | 4.1-fold < free drug |[9] |
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| ADC/Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
|---|---|---|---|---|---|
| hRS7-SN-38 | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, tumor regressions | [10] |
| hRS7-SN-38 | Capan-1 | Pancreatic | Not specified | Significant antitumor effects | [10] |
| hRS7-SN-38 | BxPC-3 | Pancreatic | Not specified | Significant antitumor effects | [10] |
| SY02-SN-38 | CFPAC-1 | Pancreatic | Not specified | 87.3% TGI | [6] |
| OEG-SN38 Micelles | SKOV-3 | Ovarian | 10 mg/kg, q2d x 6, i.v. | Significantly repressed tumor growth | [10] |
| LE-SN38 | Capan-1 | Pancreatic | 4 or 8 mg/kg, i.v. x 5 | 65% and 98% TGI, respectively | [4][11] |
| Nanoparticulate SN38 | Colorectal Cancer Model | Colorectal | Once weekly | Greater activity than irinotecan |[12] |
Table 3: Pharmacokinetic and Toxicity Parameters of SN-38 Formulations in Preclinical Models
| Formulation | Animal Model | MTD (Maximum Tolerated Dose) | t1/2 (Elimination Half-Life) | VdSS (Volume of Distribution) | Reference |
|---|---|---|---|---|---|
| LE-SN38 | Male Mice | 5.0 mg/kg/day (i.v. x 5) | 6.38 h | 2.55 L/kg | [4][11] |
| LE-SN38 | Female Mice | 7.5 mg/kg/day (i.v. x 5) | 6.38 h | 2.55 L/kg | [4][11] |
| LE-SN38 | Beagle Dogs | 1.2 mg/kg | 1.38 - 6.42 h | 1.69 - 5.01 L/kg | [4][11] |
| CPT-11 NPs (SN-38 metabolite) | Rats | Not specified | 2.67 h (vs 2.17h for solution) | Not specified |[13] |
Experimental Protocols
The following protocols provide standardized methods for key preclinical experiments.
Caption: General Experimental Workflow for Preclinical ADC Evaluation.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC on target cancer cell lines.[5]
Materials:
-
Target cancer cell lines (e.g., TROP-2 or CEACAM5 positive) and control cell lines (negative for the target antigen).[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound ADC, isotype control ADC, and free SN-38.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a series of dilutions (e.g., 10-fold or 3-fold) of the this compound ADC, control ADC, and free SN-38 in complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[5]
Protocol 2: In Vivo Xenograft Tumor Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy and tolerability of an this compound ADC in an immunodeficient mouse model.[5][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).[5]
-
Human cancer cell line known to express the target antigen.[10]
-
Matrigel (optional).
-
This compound ADC, isotype control ADC, and vehicle control (e.g., sterile saline or PBS).[5]
-
Calipers and analytical balance.
-
Sterile syringes and needles (e.g., 27- or 30-gauge).[10]
Procedure:
-
Cell Preparation: Culture the selected cancer cell line and ensure viability is above 95%.[10] Resuspend the cells in sterile PBS or medium, potentially mixing with Matrigel to aid tumor formation.[5]
-
Tumor Implantation: Subcutaneously inject 5-10 million cells into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).[5]
-
ADC Preparation and Administration: Reconstitute the lyophilized ADC in sterile saline or PBS to the desired concentration on the day of administration.[10] Administer the ADC, controls, and vehicle via intravenous (tail vein) injection according to the planned dosing regimen (e.g., 5 mg/kg, once weekly).[4][10]
-
Data Collection: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.[5]
-
Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration. Key endpoints are Tumor Growth Inhibition (TGI) and monitoring for tumor regression.
-
Toxicity Assessment: Monitor for signs of toxicity, including body weight loss, changes in behavior, and other adverse effects.
Protocol 3: Pharmacokinetic Analysis in Rodents
Objective: To determine the pharmacokinetic (PK) profile of the total antibody, conjugated ADC, and released SN-38 in rodents.
Materials:
-
Healthy rodents (e.g., CD-1 mice or Sprague-Dawley rats).
-
This compound ADC formulation.
-
Blood collection tubes (e.g., with K2EDTA anticoagulant).
-
Centrifuge.
-
LC-MS/MS system.[5]
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard).
Procedure:
-
Dosing: Administer a single intravenous dose of the this compound ADC to a cohort of rodents.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 1 week, 2 weeks).
-
Plasma Preparation: Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.[5] Store plasma at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Total Antibody: Typically measured using a ligand-binding assay (ELISA).
-
Conjugated ADC and Free SN-38: Extract the analytes from plasma via protein precipitation.[5] Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the ADC and free SN-38.
-
-
Data Analysis: Generate concentration-time profiles for each analyte.[5] Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
Protocol 4: ADC Stability Assessment using SEC-HPLC
Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments in an this compound ADC sample, a key indicator of stability.
Materials:
-
This compound ADC sample.
-
SEC-HPLC system with a UV detector.
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
Procedure:
-
System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluate using the UV detector at 280 nm. The main peak corresponds to the monomeric ADC, earlier eluting peaks correspond to aggregates, and later eluting peaks correspond to fragments.
-
Data Analysis: Integrate the peak areas for the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area to assess the purity and stability of the ADC.
Caption: Logic Diagram for Troubleshooting ADC Instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical antitumor activity of a nanoparticulate SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with MC-SN38
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low drug-to-antibody ratio (DAR) during the conjugation of MC-SN38 to antibodies. The following question-and-answer format directly addresses specific issues to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR) after our conjugation reaction with this compound. What are the potential causes and how can we troubleshoot this?
A1: A low DAR is a common challenge in ADC development and can stem from several factors throughout the conjugation process. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Low DAR in this compound Conjugation
A low DAR in cysteine-based conjugation with a maleimide-containing linker like this compound often points to inefficiencies in one of the key steps: antibody reduction, the conjugation reaction itself, or potential issues with the reagents.
1. Inefficient Antibody Reduction:
The maleimide (B117702) group of this compound reacts with free thiol (-SH) groups on the antibody. These thiols are generated by reducing the interchain disulfide bonds of the antibody. Incomplete reduction is a primary cause of low DAR.
-
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT), is critical.[1][2] Create a titration matrix to evaluate a range of molar ratios of the reducing agent to your antibody.[1]
-
Increase Incubation Time and/or Temperature: Extending the incubation period or moderately increasing the temperature during reduction can enhance the cleavage of disulfide bonds.[1][2] However, be cautious of antibody denaturation at higher temperatures.[1][2]
-
Verify Buffer pH: The optimal pH for reduction with TCEP is typically between 7.0 and 7.5.[1] Ensure your reduction buffer is within this range.
-
| Parameter | Recommendation | Considerations |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is more stable and less prone to air oxidation. |
| Molar Excess (Agent:Ab) | Titrate from 2.5x to 10x | Higher excess leads to more reduced disulfides and potentially higher DAR.[1] |
| Incubation Time | 1-2 hours | Can be extended, but monitor for antibody aggregation.[1] |
| Temperature | Room Temperature or 37°C | Higher temperatures can increase reduction efficiency but also risk denaturation.[2] |
| pH | 7.0 - 7.5 for TCEP | Suboptimal pH can significantly decrease reduction efficiency.[1] |
2. Suboptimal Conjugation Reaction Conditions:
The reaction between the maleimide group of this compound and the antibody's thiol groups needs to be efficient.
-
Troubleshooting Steps:
-
Optimize Molar Ratio of this compound: Increase the molar excess of the this compound drug-linker added to the reduced antibody. A 5-10 fold molar excess is a common starting point.[3]
-
Reaction Time and Temperature: Most conjugations are performed at room temperature for 1-2 hours.[3] While extending the time can sometimes improve DAR, it may also lead to ADC degradation or aggregation.[1]
-
pH of Conjugation Buffer: The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5.[4] At pH values above 7.5, hydrolysis of the maleimide ring can occur, rendering it unreactive.[4]
-
Co-solvent Concentration: SN38 is hydrophobic and often requires a co-solvent like DMSO for solubilization.[1][5] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent antibody denaturation.[1]
-
3. Reagent Stability and Handling:
The stability of both the antibody and the this compound linker is crucial for a successful conjugation.
-
Troubleshooting Steps:
-
This compound Stability: this compound should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6] Avoid repeated freeze-thaw cycles.
-
Antibody Integrity: Ensure your antibody has not undergone aggregation or degradation during storage. Confirm its integrity via size-exclusion chromatography (SEC).
-
Quenching the Reaction: After the desired reaction time, quench any unreacted maleimide groups with a thiol-containing reagent like N-acetylcysteine to prevent unwanted side reactions.[3]
-
Q2: We are struggling with the solubility of this compound during the conjugation reaction, leading to precipitation. How can we address this?
A2: The poor aqueous solubility of SN38 is a known challenge.[1][5][7] Precipitation of the drug-linker during the reaction will significantly lower the achievable DAR.
Troubleshooting this compound Solubility Issues
-
Use of Co-solvents: Dissolve the this compound in a minimal amount of a compatible organic co-solvent such as DMSO or DMF before adding it to the aqueous reaction buffer.[1]
-
Protocol Tip: Add the dissolved this compound solution to the reduced antibody solution dropwise with gentle stirring to avoid localized high concentrations that can cause precipitation.[5]
-
-
Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v) to maintain the stability and integrity of the antibody.[1][3]
-
PEGylation of the Linker: For future ADC designs, consider using a linker that incorporates polyethylene (B3416737) glycol (PEG) moieties. PEGylation can significantly improve the aqueous solubility of the drug-linker and may allow for a higher DAR without inducing aggregation.[1][7]
| Parameter | Recommendation | Considerations |
| Co-solvent | DMSO or DMF | Ensure high purity of the solvent. |
| Preparation | Dissolve this compound in co-solvent first | Add dropwise to the antibody solution with gentle mixing. |
| Final Concentration | <10% (v/v) | Higher concentrations can lead to antibody denaturation and aggregation.[1] |
Q3: Our final ADC product is a heterogeneous mixture with a wide range of DAR species. How can we achieve a more homogeneous product?
A3: ADC heterogeneity is a common outcome of traditional conjugation methods.[8] Achieving a more homogeneous product with a narrow DAR distribution is crucial for consistent efficacy and safety.[9]
Strategies to Improve ADC Homogeneity
-
Precise Control of Reduction: Tightly controlling the reduction conditions (reducing agent concentration, temperature, and incubation time) is the first step to achieving a more consistent number of available thiol groups.[1]
-
Purification Strategy: Post-conjugation purification is essential for isolating ADC species with a specific DAR.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs.[1][10] ADCs with higher DARs are more hydrophobic and will have a longer retention time on the HIC column.[1]
-
Ion Exchange Chromatography (IEX): IEX can also be used to separate charge variants of ADCs, which can sometimes correlate with different DAR species.[]
-
Size Exclusion Chromatography (SEC): While primarily used for removing aggregates, SEC can provide some separation of different DAR species, although with lower resolution than HIC.[1]
-
| Purification Method | Principle of Separation | Resolution for DAR Species |
| Hydrophobic Interaction Chromatography (HIC) | Differences in hydrophobicity.[1] | High |
| Ion Exchange Chromatography (IEX) | Differences in surface charge.[] | Moderate |
| Size Exclusion Chromatography (SEC) | Differences in size.[1] | Low |
Experimental Protocols & Methodologies
Protocol 1: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody
This protocol provides a general procedure for conjugating a maleimide-activated SN38 linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.2, degassed)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Antibody Preparation:
-
Start with a purified mAb solution at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into the Reaction Buffer if necessary.
-
-
Antibody Reduction:
-
Conjugation Reaction:
-
Dissolve the this compound in a minimal amount of DMSO.
-
Immediately after reduction, add the dissolved this compound to the reduced antibody solution to achieve a 5-10 molar excess.[3] The final DMSO concentration should be below 10% (v/v).[3]
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.[3]
-
-
Quenching:
-
Purification:
-
Characterization:
Visualizations
Caption: A troubleshooting workflow for addressing low Drug-to-Antibody Ratio (DAR).
Caption: Experimental workflow for cysteine-based this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. chromacon.com [chromacon.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of MC-SN38 ADC Aggregation
Welcome to the technical support center for MC-SN38 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of ADC aggregation. Aggregation can compromise the stability, efficacy, and safety of your ADC, making its prevention a critical aspect of your research.[1][2]
This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you maintain the integrity of your this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a significant problem?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher-order structures, ranging from soluble dimers to large, insoluble precipitates.[1] This is a critical issue because aggregation can:
-
Reduce Efficacy: Aggregates may have altered binding affinity to their target antigen and can be cleared from circulation more rapidly.[3]
-
Increase Immunogenicity: The presence of aggregates can elicit an unwanted immune response in preclinical and clinical studies.[4]
-
Cause Off-Target Toxicity: Aggregates can be taken up non-specifically by immune cells, such as those expressing Fcγ receptors, leading to the release of the cytotoxic payload in healthy tissues and increasing side effects.[1][3]
-
Impact Manufacturability and Stability: Aggregation complicates downstream processing, purification, and formulation, and reduces the product's shelf-life.[1][4]
Q2: What are the primary causes of this compound ADC aggregation?
A2: Aggregation of this compound ADCs is primarily driven by the increased hydrophobicity of the antibody after conjugation with the SN38 payload. Several factors can initiate or accelerate this process:
-
Intrinsic Properties:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic SN38 molecules per antibody increases the overall hydrophobicity, promoting intermolecular interactions that lead to aggregation.[5] Higher DARs are often correlated with lower thermal stability and a greater tendency to aggregate.[5][6]
-
Hydrophobic Payloads and Linkers: The inherent hydrophobicity of the SN38 payload and the MC (maleimidocaproyl) linker creates hydrophobic patches on the antibody surface, which are prone to self-association to minimize exposure to the aqueous environment.[1][4]
-
-
Extrinsic (Environmental) Factors:
-
Suboptimal Formulation: An inappropriate buffer pH, low ionic strength, or the absence of stabilizing excipients can fail to counteract the hydrophobic forces.[4] Human IgGs are generally most stable at a pH between 5.0 and 5.5.[7]
-
Mechanical and Thermal Stress: Processes like agitation, filtration, and freeze-thaw cycles can induce conformational changes in the antibody, exposing aggregation-prone regions.[1] Exposure to light can also degrade photosensitive payloads, leading to aggregation.[1]
-
Presence of Solvents: Residual organic solvents like DMSO, used to dissolve the drug-linker during conjugation, can disrupt the antibody's structure and promote aggregation.[4][8]
-
Q3: How can I detect and quantify aggregation in my this compound ADC sample?
A3: A multi-faceted approach using orthogonal analytical methods is recommended for accurate detection and characterization of aggregates.[9]
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for separating and quantifying soluble aggregates (dimers, trimers, and higher-order species) from the monomeric ADC.[1][10]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide range of aggregate sizes in the sub-micron range and for monitoring changes in particle size distribution over time.
-
Mass Spectrometry (MS): Techniques like SEC-MS can provide detailed information on the molecular weight of different species, confirming the presence of aggregates and characterizing their composition.[1] Liquid chromatography-mass spectrometry (LC-MS) is highly sensitive for detecting even low levels of aggregated species.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of the ADC. A lower melting temperature (Tm) often correlates with a higher propensity for aggregation.[5]
Q4: What are the first steps I should take to prevent aggregation during and after conjugation?
A4: Immediate actions can significantly mitigate aggregation risk:
-
Optimize the Conjugation Process:
-
Minimize the concentration of organic co-solvents (e.g., DMSO) in the reaction mixture to less than 10%.[11]
-
Consider immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation. This prevents antibody molecules from interacting and aggregating while the hydrophobic payload is being attached.[4]
-
-
Select an Appropriate Formulation Buffer:
-
Immediately after purification, exchange the ADC into a stable formulation buffer. Start with a buffer pH in the range of 5.0-6.0 (e.g., histidine or citrate (B86180) buffer), as this range is often optimal for monoclonal antibody stability.[7]
-
Include stabilizing excipients in the buffer.
-
-
Control Storage and Handling:
Troubleshooting Guide: this compound ADC Aggregation
This guide provides a systematic approach to identifying and solving aggregation issues encountered during your experiments.
Issue 1: High levels of aggregation are observed immediately after the conjugation and purification steps.
| Potential Cause | Recommended Solution |
| High DAR | Optimize the molar ratio of the drug-linker to the antibody during conjugation to achieve a lower, more stable DAR. A DAR of 4 or lower may be more resistant to aggregation.[3][6] |
| Co-solvent Shock | Add the drug-linker solution (dissolved in DMSO/DMA) to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.[8][13] Keep the final solvent concentration below 10%.[11] |
| Unfavorable Reaction pH | Ensure the conjugation buffer pH is optimal for both the reaction chemistry and antibody stability. While some chemistries require a higher pH (e.g., 8.5 for NHS esters), this can destabilize the antibody.[4][13] A post-conjugation buffer exchange to a lower pH (5.0-6.0) is critical. |
| Purification Method | Use purification methods that effectively remove aggregates, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[4] |
Issue 2: Aggregation increases over time during storage at 4°C or -80°C.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Composition | Screen different formulation buffers (e.g., histidine, citrate) and pH levels (5.0-7.0) to find the most stabilizing conditions for your specific ADC. |
| Lack of Stabilizing Excipients | Incorporate excipients into the formulation buffer. This is one of the most effective strategies for long-term stability.[1] |
| Freeze-Thaw Stress | Aliquot the ADC into single-use volumes before freezing to avoid repeated freeze-thaw cycles. When freezing, consider flash-freezing in liquid nitrogen. |
| Precipitation during Freezing | Freeze-storage of ADCs with hydrophobic payloads is often not recommended.[12] Lyophilization using a stabilizing buffer containing cryoprotectants is a superior method for long-term storage.[12] |
Table 1: Common Excipients to Prevent ADC Aggregation
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Reduce surface-induced aggregation and bind to hydrophobic patches on the ADC, preventing intermolecular interactions.[1][14] |
| Sugars | Sucrose, Trehalose | 5% - 10% | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and drying by forming a glassy matrix. |
| Amino Acids | Arginine, Glycine, Histidine | 100 - 250 mM | Can suppress aggregation through various mechanisms, including preferential exclusion and binding to protein surfaces.[14][15] |
| Solubility Enhancers | Polyethylene Glycol (PEG) | Varies | Can be incorporated into linkers to increase the overall hydrophilicity of the ADC, reducing the tendency to aggregate.[16][17] |
Key Experimental Protocols
Protocol 1: Quantification of Aggregates using Size Exclusion Chromatography (SEC-HPLC)
Purpose: To separate and quantify high molecular weight species (aggregates) from the ADC monomer.
Methodology:
-
System Preparation: Equilibrate an HPLC system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase.
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The composition should be optimized to prevent on-column interactions.
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject 20-50 µL of the sample. Elute isocratically at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas. Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any smaller fragments. Calculate the percentage of aggregate by dividing the aggregate peak area by the total peak area of all species.
Protocol 2: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
Purpose: To determine the thermal transition midpoint (Tm) of the ADC, which is an indicator of its conformational stability.
Methodology:
-
Sample Preparation: Prepare the ADC sample at a concentration of 1-2 mg/mL in the desired formulation buffer. Prepare a matching buffer blank.
-
Instrument Setup: Load the sample and the buffer blank into the DSC cells.
-
Thermal Scan: Heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).
-
Data Acquisition: The instrument measures the differential heat flow required to raise the temperature of the sample compared to the reference.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the unfolding of different domains of the antibody. The apex of the first major unfolding peak is typically reported as the Tm. A lower Tm compared to the unconjugated antibody indicates destabilization and a higher propensity to aggregate.[5]
Visual Guides
Diagram 1: Factors Leading to this compound ADC Aggregation
Caption: Key intrinsic and extrinsic factors can lead to ADC unfolding and subsequent aggregation.
Diagram 2: Experimental Workflow for Aggregation Analysis and Mitigation
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. benchchem.com [benchchem.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing MC-SN38 Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during MC-SN38 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction with this compound?
A1: The optimal pH range for the maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing competing side reactions such as hydrolysis of the maleimide ring, which becomes more prominent at pH values above 7.5.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2]
Q2: How can I address the poor solubility of the this compound linker during the conjugation reaction?
A2: SN38 is notoriously hydrophobic, which can lead to solubility issues in aqueous buffers.[3][4] To overcome this, dissolve the this compound linker in a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[4] It is crucial to ensure that the final concentration of the organic solvent in the reaction is typically below 10% (v/v) to prevent denaturation of the antibody.[4][5] Incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker can also significantly improve its aqueous solubility.[4][6]
Q3: What is the recommended molar excess of this compound to use for the conjugation reaction?
A3: The optimal molar ratio of maleimide to thiol can vary depending on the specific antibody and reaction conditions. A 5-10 fold molar excess of the SN38-linker-maleimide is commonly used for conjugation to reduced antibodies.[5] For smaller molecules like peptides, a lower excess (e.g., 2:1 maleimide to thiol) may be sufficient, while larger proteins might require a higher ratio (e.g., 5:1) to achieve optimal conjugation efficiency.[7][8] It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific system.
Q4: How can I prevent aggregation of my antibody-drug conjugate (ADC) during and after conjugation?
A4: ADC aggregation is often caused by the increased hydrophobicity of the conjugate due to the attached SN38 molecules.[9] To minimize aggregation, use the minimum amount of organic co-solvent necessary to dissolve the this compound linker.[4] Including stabilizing excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in the final formulation buffer can also help prevent aggregation.[4] Additionally, purification of the ADC immediately after conjugation using techniques like size-exclusion chromatography (SEC) can remove aggregates.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, rendering it inactive.[1][] | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO and add them to the reaction buffer immediately before use.[1] If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[1] |
| Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] | Degas buffers to remove dissolved oxygen.[1] Consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. | |
| Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. | Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time and temperature.[4] Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[4] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable Antibody Reduction: Inconsistent reduction leads to a mixture of antibody species with varying numbers of available thiols. | Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[4] |
| Suboptimal Conjugation Conditions: Fluctuations in pH, temperature, or reaction time can affect conjugation efficiency. | Maintain a consistent pH between 6.5 and 7.5.[1][2] Monitor the reaction over time to determine the optimal duration, as prolonged reaction times can lead to ADC degradation.[4] | |
| High Heterogeneity of ADC Product | Partial Reduction: Incomplete reduction can generate a heterogeneous mixture of ADCs with different DARs. | Ensure complete and consistent reduction of the antibody. |
| Lack of Purification: Failure to purify the ADC post-conjugation results in a mixture of species. | Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.[4] | |
| Precipitation of ADC | Poor Solubility of SN38-Linker: The hydrophobicity of SN38 can cause the ADC to precipitate.[4] | Use a minimal amount of organic co-solvent (e.g., DMSO) to dissolve the linker.[4] Consider using linkers with PEG spacers to improve solubility.[4][6] |
| Unfavorable Buffer Conditions: The final formulation buffer may not be suitable for maintaining ADC stability. | Use stabilizing excipients like polysorbates or sugars in the formulation buffer.[4] |
Experimental Protocols
Protocol 1: Cysteine-Based this compound Conjugation
This protocol describes the conjugation of a maleimide-activated SN38 derivative to the thiol groups of reduced cysteines in a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound (maleimide-activated SN38 linker)
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.0, with 5 mM EDTA
-
Quenching Reagent: N-acetylcysteine
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Start with a purified mAb solution at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Antibody Reduction:
-
Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP by buffer exchange into fresh, degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, prepare a stock solution of this compound in anhydrous DMSO.
-
Add a 5-10 molar excess of the this compound solution to the reduced antibody solution. The final DMSO concentration should be below 10% (v/v).[5]
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.[5]
-
-
Quenching:
-
Purification:
-
Purify the SN38-ADC using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[5]
-
-
Characterization:
-
Determine the final ADC concentration and Drug-to-Antibody Ratio (DAR).
-
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective and efficient maleimide-thiol reaction; minimizes maleimide hydrolysis.[1][2] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without causing significant protein degradation.[4][7][8] |
| Reaction Time | 1 - 2 hours | Typically sufficient for completion; longer times may increase risk of ADC degradation.[4][5] |
| Molar Excess of this compound | 5 - 10 fold (relative to antibody) | Ensures efficient conjugation to available thiol groups.[5] |
| Co-solvent (DMSO) | < 10% (v/v) | Improves solubility of the hydrophobic this compound linker without causing significant antibody denaturation.[4][5] |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Chemical pathway of this compound conjugation and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. cellmosaic.com [cellmosaic.com]
Technical Support Center: Improving SN-38 Solubility for Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of SN-38, a potent anti-cancer agent, during its conjugation to various moieties like antibodies and polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is SN-38 so difficult to dissolve?
A1: SN-38's poor solubility is a result of its planar and rigid molecular structure, which promotes strong intermolecular interactions and makes it resistant to dissolution in both aqueous and most pharmaceutically acceptable organic solvents.[1] Its clinical utility is significantly hampered by this extremely low solubility.[1][2] Furthermore, SN-38 is lipophilic, which limits its application.[3]
Q2: I've noticed the pH of my solution changes the solubility, but I'm concerned about stability. What's happening?
A2: SN-38 exists in a pH-dependent equilibrium between two forms: an active lactone ring and an inactive open-ring carboxylate form.[2][4]
-
Acidic Conditions (pH ≤ 4.5): The active lactone form is stable and favored.[2][5][6]
-
Physiological or Basic Conditions (pH > 6): The lactone ring hydrolyzes to the open-ring carboxylate form.[4][7] This carboxylate form is significantly more water-soluble but is therapeutically inactive.[1][2]
This equilibrium is a critical challenge. While increasing the pH can transiently increase solubility for conjugation, it's crucial to manage conditions to ensure the final conjugate can revert to or maintain the active lactone form.[1][4]
dot
Caption: pH-dependent equilibrium of SN-38.
Q3: My SN-38 is precipitating during my antibody conjugation reaction. What can I do?
A3: Precipitation during conjugation is a common issue, often caused by the low solubility of the SN-38-linker complex in the aqueous conjugation buffer.[8] Here are several troubleshooting steps:
-
Introduce a Co-solvent: Using a small percentage (e.g., <10% v/v) of an organic co-solvent like DMSO or DMF can help maintain the solubility of the SN-38 derivative.[8][9] However, be mindful that high concentrations of organic solvents can denature your antibody.
-
Modify the Linker: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into your linker design.[8][10] This can significantly improve the aqueous solubility of the entire SN-38-linker molecule, preventing precipitation during the reaction.[8]
-
Control the Reaction Conditions: Add the SN-38-linker solution to the antibody solution gradually while stirring to avoid localized high concentrations that can trigger precipitation.[8]
Q4: Which organic solvent is best for dissolving SN-38, and are there any precautions?
A4: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most common organic solvents for dissolving SN-38.[11] However, reported solubility values can vary. For instance, SN-38's solubility in DMSO has been reported at approximately 2 mg/mL, ~19-50 mg/mL, and ~25 mg/mL.[2][11] This variability may be due to factors like temperature, sonication, and the hydration state of the solvent.[2]
Precautions:
-
Purity: Use anhydrous (dry) solvents, as moisture can reduce the solubility of SN-38 in DMSO.[2]
-
Inert Gas: Purge the solvent with an inert gas (like argon or nitrogen) before dissolving SN-38 to prevent oxidative degradation.[11]
-
Residual Solvents: In your final conjugate, residual solvent levels must be carefully monitored and minimized as they can be toxic.[1]
Q5: I'm considering alternatives to direct solubilization. What are the main approaches?
A5: Several advanced strategies can overcome the solubility limitations of SN-38 for conjugation and delivery:[1][7]
-
Prodrugs: Modify SN-38 into a more soluble prodrug, like its precursor irinotecan.[4][12]
-
Chemical Modification & Linkers: Conjugate SN-38 to hydrophilic polymers (e.g., PEG) or peptides.[3][4] This not only improves solubility but can also enhance circulation half-life.[3]
-
Nanoparticle Encapsulation: Encapsulating SN-38 within carriers like liposomes or polymeric micelles is a highly effective way to improve its apparent solubility and create a platform for targeted delivery.[1][4][5][6]
Quantitative Data: SN-38 Solubility
The following table summarizes the reported solubility of the active lactone form of SN-38 in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (ultrasonication may be required) | [2] |
| Dimethyl Sulfoxide (DMSO) | ~19-50 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [11] |
| Dimethyl Formamide (DMF) | ~0.1 mg/mL | [11] |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL | [11] |
| Water | 11–38 µg/mL | [5][6] |
Note: Variability in reported solubility, particularly in DMSO, may be due to differences in experimental conditions such as temperature, sonication, and solvent hydration state.[2]
Experimental Protocols
Protocol 1: pH-Mediated Solubilization of SN-38
This protocol utilizes a temporary pH shift to dissolve SN-38 by converting it to its more soluble carboxylate form.
-
Add a mixture of 4 mL of 1 M NaOH and 2 mL of propylene (B89431) glycol to 100 mg of SN-38 powder.[6]
-
Stir the mixture at 60°C until the SN-38 is completely dissolved, yielding a clear solution.[1][6]
-
Slowly add 0.1 M HCl to adjust the final pH to approximately 7.4. This will cause some of the SN-38 to revert to the less soluble lactone form.[1][6]
-
Filter the solution through a 0.1 µm microporous membrane to remove any precipitated SN-38.[1][6]
-
Determine the precise concentration of the final solubilized SN-38 solution using HPLC.[1]
Protocol 2: Lysine-Based Antibody Conjugation
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester activated SN-38 linker to the surface lysine (B10760008) residues of a monoclonal antibody (mAb).[9]
-
Antibody Preparation: Buffer exchange the mAb into a conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5) at a concentration of 5-10 mg/mL.[13]
-
Conjugation Reaction:
-
Dissolve the SN-38-linker-NHS ester in a minimal amount of an organic co-solvent like DMSO.[9]
-
Add a calculated molar excess (e.g., 5-15 fold) of the SN-38-linker-NHS ester solution to the antibody solution. Ensure the final concentration of the organic co-solvent is below 10% (v/v).[9]
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.[9]
-
-
Quenching: Add a quenching solution (e.g., 50 mM Tris-HCl or glycine) to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.[9][13]
-
Purification: Purify the resulting SN-38-ADC using Size Exclusion Chromatography (SEC) to separate the conjugate from unreacted drug-linker molecules and other impurities.[9][13]
-
Characterization: Determine the final protein concentration (A280), Drug-to-Antibody Ratio (DAR) via HIC-HPLC or UV-Vis spectroscopy, and assess purity and aggregation by SEC-HPLC.[9]
dot
Caption: General workflow for lysine-based SN-38 ADC conjugation.
Protocol 3: Polymer Conjugation (mPEG-PLA-SN38)
This protocol outlines the conjugation of SN-38 to a diblock copolymer, mPEG-PLA, using carbodiimide (B86325) chemistry.
-
Dissolve the mPEG-PLA-COOH copolymer in anhydrous DMF.[12] Place the vial in an ice-water bath and stir under an argon atmosphere.[12]
-
Add N,N′-diisopropylcarbodiimide (DIC) to the polymer solution at 0°C and stir for 20 minutes to activate the carboxylic acid group.[1][12]
-
In a separate vial, dissolve SN-38 and 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous DMF.[1][12]
-
Add the SN-38 and DMAP solution to the activated polymer solution.[1]
-
Allow the reaction to proceed under an argon atmosphere for 48 hours at room temperature with continuous stirring.[1]
-
Dilute the reaction mixture with DMSO.[1]
-
Purify the conjugate by dialyzing against DMSO for 48 hours, followed by dialysis against deionized water overnight to remove unreacted SN-38 and other small molecules.[1]
-
Lyophilize the purified solution to obtain the dry mPEG-PLA-SN38 conjugate.[1]
Mechanism of Action
SN-38 exerts its potent cytotoxic effect by inhibiting the nuclear enzyme Topoisomerase I (Topo I).[2] Topo I relieves torsional stress in DNA during replication and transcription by creating single-strand breaks. SN-38 stabilizes the covalent complex between Topo I and DNA (the "cleavable complex").[9] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis (programmed cell death).[2][9]
dot
Caption: Simplified mechanism of action of SN-38.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of MC-SN38 Conjugates using HIC
Welcome to the technical support center for the purification of maleimidocaproyl-SN38 (MC-SN38) antibody-drug conjugates (ADCs) using Hydrophobic Interaction Chromatography (HIC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HIC purification of this compound conjugates in a question-and-answer format.
Question 1: Why is there significant aggregation and precipitation of my this compound conjugate during purification?
Answer:
Aggregation and precipitation are common challenges when working with SN38-ADCs due to the highly hydrophobic nature of the SN38 payload.[1] Several factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Poor Solubility of the Drug-Linker: The this compound linker itself can have limited solubility in aqueous buffers.[1]
-
Inappropriate Buffer Conditions: The pH and salt concentration of the buffers used during purification can influence conjugate stability.
-
Presence of Organic Solvents: While co-solvents like DMSO are often necessary to dissolve the drug-linker, residual amounts can contribute to instability.[1]
Troubleshooting Steps:
-
Optimize the DAR: If feasible, aim for a lower average DAR during the conjugation reaction to reduce hydrophobicity.
-
Incorporate Co-solvents Carefully: Use the minimum amount of a co-solvent like DMSO or DMF to dissolve the this compound linker before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[1]
-
Screen Formulation Buffers: Experiment with different buffers (e.g., histidine, citrate) and pH levels (typically in the range of 5.0-7.0) to find the optimal conditions for your specific ADC.
-
Use Stabilizing Excipients: Include stabilizers such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in your buffers to help prevent aggregation.
-
Optimize HIC Conditions:
-
Lower Salt Concentration: While high salt is needed for binding, excessively high concentrations can sometimes promote precipitation. Test a range of salt concentrations for the binding step.
-
Modify Elution Gradient: A shallower gradient may improve separation and reduce the concentration at which the highly hydrophobic species elute, potentially preventing aggregation.
-
Question 2: My HIC chromatogram shows poor resolution between different DAR species. How can I improve the separation?
Answer:
Achieving good resolution between ADC species with different DARs is critical for obtaining a homogeneous product. Poor resolution can be caused by several factors, including the choice of HIC resin, the mobile phase composition, and the elution gradient.
Troubleshooting Steps:
-
Select an Appropriate HIC Resin: The choice of the stationary phase is crucial. Resins with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether) will exhibit different selectivities. Phenyl-based columns are often a good starting point for ADC separations.[2] It may be necessary to screen several resins to find the one that provides the best resolution for your specific this compound conjugate.[3]
-
Optimize the Mobile Phase:
-
Salt Type and Concentration: Ammonium (B1175870) sulfate (B86663) is a commonly used salt in HIC and is highly effective at promoting hydrophobic interactions.[4] The starting salt concentration should be high enough to ensure binding of all DAR species.
-
pH: The pH of the mobile phase can affect the surface charge and conformation of the ADC, which in turn can influence its interaction with the stationary phase.[3]
-
Organic Modifiers: The addition of a small amount of a polar organic solvent, such as isopropanol (B130326) (IPA), to the elution buffer can improve peak shape and recovery of highly hydrophobic species.[4][5][6]
-
-
Optimize the Elution Gradient: The steepness of the salt gradient is a critical parameter for resolution. A shallower gradient (a more gradual decrease in salt concentration) will increase the separation between peaks, though it will also lead to longer run times and potentially broader peaks.[3][5]
Question 3: I am observing a low recovery of my this compound conjugate from the HIC column. What are the potential causes and solutions?
Answer:
Low recovery is often due to very strong, irreversible binding of the highly hydrophobic ADC species to the HIC resin.
Troubleshooting Steps:
-
Reduce the Hydrophobicity of the Stationary Phase: If you are using a highly hydrophobic resin (e.g., Butyl), consider switching to a less hydrophobic one (e.g., Phenyl or a more polar resin).[2][3]
-
Decrease the Starting Salt Concentration: While sufficient salt is needed for binding, an excessively high starting concentration can lead to very strong interactions that are difficult to reverse.
-
Add an Organic Modifier to the Elution Buffer: Including a low percentage (e.g., 5-20%) of isopropanol or acetonitrile (B52724) in your low-salt elution buffer can disrupt strong hydrophobic interactions and facilitate the elution of the most retained species.[4][5][6]
-
Increase the Elution Volume: Ensure that you are using a sufficient volume of the elution buffer to allow for the complete elution of all bound species.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a HIC method for this compound conjugate purification?
A1: A good starting point is to use a Phenyl- or Butyl-based HIC column. For the mobile phase, you can begin with a high-salt buffer (Buffer A) containing 1.0-2.0 M ammonium sulfate or sodium chloride in a phosphate (B84403) or Tris buffer at a pH of around 7.0. The low-salt buffer (Buffer B) would be the same buffer without the salt. A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes is a reasonable starting gradient.[1][4][6]
Q2: How does the MC linker affect the HIC purification?
A2: The maleimidocaproyl (MC) linker adds a degree of hydrophobicity to the conjugate. While SN38 is the primary driver of the increased hydrophobicity with increasing DAR, the linker itself contributes to the overall hydrophobicity of the molecule. This should be considered when selecting the HIC resin and optimizing the elution conditions.
Q3: Can I use HIC to determine the average DAR of my this compound conjugate?
A3: Yes, HIC is a powerful and commonly used technique for determining the drug distribution and calculating the average DAR of ADCs.[1][4] By integrating the peak areas of the different DAR species in the chromatogram, you can calculate the weighted average DAR.
Q4: Is it necessary to perform a buffer exchange before loading my sample onto the HIC column?
A4: Yes, it is crucial to adjust the salt concentration of your sample to match the starting conditions of the HIC run. This is typically done by adding a concentrated salt solution to your sample or by performing a buffer exchange into the high-salt binding buffer.[7]
Q5: What detection wavelength should I use for monitoring the elution of my this compound conjugate?
A5: A wavelength of 280 nm is typically used to monitor the protein (antibody) component of the ADC.[1][4][6]
Data Presentation
Table 1: Example Mobile Phase Compositions for HIC Purification of SN38-ADCs
| Component | Buffer A (High Salt) | Buffer B (Low Salt) | Reference |
| Example 1 | 25 mM Sodium Phosphate, 1.8 M Ammonium Sulfate, pH 7.0 | 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0 | [4] |
| Example 2 | 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0 | 50 mM Sodium Phosphate, 20% Isopropyl Alcohol, pH 7.0 | [6] |
| Example 3 | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 | 25 mM Sodium Phosphate, pH 7.0 | [7] |
| Example 4 | 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0 | 25 mM Sodium Phosphate, 25% Isopropanol, pH 6.0 | [6] |
Table 2: HIC Resins Used for ADC Purification
| Resin Type | Ligand | Common Application |
| Phenyl-based (e.g., ToyoPearl Phenyl-650S) | Phenyl | Good starting point for ADC separations, offers good resolution. |
| Butyl-based (e.g., TSKgel Butyl-NPR) | Butyl | More hydrophobic than phenyl, can be useful for ADCs with lower DARs or less hydrophobic payloads. May lead to strong binding of highly hydrophobic ADCs. |
| Ether-based | Ether | Provides a different selectivity compared to alkyl or aryl ligands. |
| Polypropylene Glycol (PPG) | PPG | A more polar-hydrophobic ligand that can sometimes improve recovery of very hydrophobic proteins. |
Experimental Protocols
Protocol 1: Example HIC Purification of a SN38-ADC
This protocol is a general guideline and should be optimized for your specific this compound conjugate. This example is adapted from methodologies reported for other SN38-ADCs.[4]
1. Materials:
- HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar
- Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.8 M Ammonium Sulfate, pH 7.0
- Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
- Sample: Purified this compound conjugate, buffer exchanged into Mobile Phase A.
2. Chromatography System:
- An HPLC or FPLC system equipped with a UV detector.
3. Method:
- Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes or until the baseline is stable.
- Sample Loading: Inject the this compound conjugate sample onto the equilibrated column.
- Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 18 minutes.
- Column Wash: Wash the column with 100% Mobile Phase B for several column volumes.
- Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for the next run.
- Detection: Monitor the elution profile at 280 nm.
4. Data Analysis:
- The peaks will elute in order of increasing hydrophobicity, with unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, etc.
- Calculate the average DAR by determining the relative area of each peak.
Mandatory Visualizations
Caption: Experimental workflow for the HIC purification of this compound conjugates.
Caption: Troubleshooting decision tree for HIC purification of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Minimizing Off-Target Toxicity of SN-38 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of SN-38 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with SN-38 ADCs?
A1: Off-target toxicity of SN-38 ADCs primarily stems from the premature release of the SN-38 payload into systemic circulation before the ADC reaches the target tumor cells.[1][][3] This can be attributed to several factors, including linker instability in the plasma, non-specific uptake of the ADC by healthy cells (e.g., through Fc receptors or mannose receptors), and the inherent hydrophobicity of SN-38 which allows it to cross cell membranes.[1][4] The clinical toxicity profile of SN-38 ADCs, such as sacituzumab govitecan, often mirrors that of the payload itself, with common adverse events including neutropenia and diarrhea.[5][6]
Q2: How does the linker chemistry influence the off-target toxicity of SN-38 ADCs?
A2: The linker is a critical component in managing off-target toxicity.[][7] The choice of linker chemistry dictates the stability of the ADC in circulation and the mechanism of payload release.[8]
-
Cleavable linkers, such as pH-sensitive or enzyme-sensitive linkers, are designed for payload release within the tumor microenvironment or inside the target cell.[1][9] However, if not sufficiently stable in plasma, they can lead to premature SN-38 release and systemic toxicity.[1][10] For instance, some early SN-38 ADCs using an acid-sensitive carbonate-based linker showed instability in serum.[10][11]
-
Non-cleavable linkers offer greater stability in circulation as they release the payload only after the antibody is fully degraded in the lysosome.[1] While this can reduce off-target toxicity from free payload, it may limit the "bystander effect," where the released payload kills neighboring antigen-negative tumor cells.[1][12]
Q3: What is the "bystander effect" and how does it relate to both efficacy and toxicity?
A3: The bystander effect is the ability of the released SN-38 payload to diffuse from the targeted cancer cell and kill adjacent tumor cells, regardless of their target antigen expression.[9][12][13] This is particularly important in tumors with heterogeneous antigen expression.[12] The bystander effect is largely dependent on the use of a cleavable linker and a membrane-permeable payload like SN-38.[9][12] While this effect can enhance the anti-tumor efficacy of the ADC, it can also exacerbate off-target toxicities if the payload is released in healthy tissues.[1]
Q4: How does the drug-to-antibody ratio (DAR) affect the toxicity profile of SN-38 ADCs?
A4: The drug-to-antibody ratio (DAR) is the number of SN-38 molecules attached to a single antibody. It significantly influences both the potency and toxicity of the ADC.[8] A higher DAR can increase the cytotoxic potential of the ADC but may also lead to increased off-target toxicity and faster clearance from circulation due to increased hydrophobicity.[14][8] Optimizing the DAR is a critical step in widening the therapeutic window of an SN-38 ADC.[8] Sacituzumab govitecan, for example, has a high DAR of approximately 7-8:1.[15]
Q5: What are some strategies to reduce the off-target toxicity of SN-38 ADCs?
A5: Several strategies are being explored to mitigate the off-target toxicity of SN-38 ADCs:
-
Linker Optimization: Developing more stable linkers that are selectively cleaved in the tumor microenvironment is a key strategy.[7][10][11] For example, using cathepsin B-sensitive linkers connected to the 10-OH group of SN-38 has shown improved serum stability.[10][11]
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker can increase the hydrophilicity of the ADC, potentially reducing non-specific uptake and off-target toxicities.[14][11]
-
Antibody Engineering: Modifying the antibody to reduce its non-specific binding or uptake by healthy cells can also decrease off-target effects.[][16] This can include silencing the Fc domain to minimize interactions with Fc receptors on immune cells.[]
-
Novel Conjugation Strategies: Exploring different conjugation sites on the SN-38 molecule and the antibody can impact stability and payload release characteristics.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High in vitro cytotoxicity in antigen-negative cell lines | 1. Premature release of SN-38 from the ADC in the culture medium due to linker instability.[1][10] 2. Non-specific uptake of the ADC by the antigen-negative cells.[1] 3. Hydrophobic nature of the ADC leading to non-specific cell association. | 1. Perform a linker stability assay in the cell culture medium to assess premature payload release. Consider re-evaluating the linker chemistry for improved stability.[7][10] 2. Use a non-binding ADC control to assess the level of non-specific uptake. 3. Evaluate the impact of PEGylation on the linker to increase hydrophilicity and reduce non-specific interactions.[14] |
| Unexpected in vivo toxicity (e.g., severe weight loss, neutropenia) at predicted therapeutic doses | 1. The ADC has poor pharmacokinetic properties, leading to rapid clearance and high systemic exposure to free SN-38.[17] 2. The linker is unstable in vivo, resulting in premature payload release.[1][] 3. The target antigen is expressed at low levels on healthy tissues, leading to on-target, off-tumor toxicity.[1][3] | 1. Conduct a pharmacokinetic study to determine the ADC's half-life and clearance rate.[17] 2. Perform an ex vivo plasma stability assay to assess linker stability in the presence of plasma enzymes.[10] 3. Evaluate target antigen expression in relevant healthy tissues using immunohistochemistry or other sensitive methods.[1] Consider using an antibody with higher tumor specificity.[16] |
| Low therapeutic index (narrow window between efficacy and toxicity) | 1. Suboptimal Drug-to-Antibody Ratio (DAR). A high DAR might increase toxicity, while a low DAR might reduce efficacy.[8] 2. Inefficient payload release at the tumor site.[10] 3. Poor tumor penetration of the ADC. | 1. Synthesize and evaluate a panel of ADCs with varying DARs to identify the optimal ratio that balances efficacy and toxicity.[8] 2. Assess the efficiency of SN-38 release from the ADC within tumor cells using in vitro assays.[10] Consider alternative linker designs that facilitate more efficient payload release in the tumor microenvironment.[18] 3. Evaluate ADC distribution within the tumor using imaging techniques. |
| Discrepancy between in vitro and in vivo results | 1. The in vitro model does not accurately reflect the complexity of the in vivo tumor microenvironment.[19][20] 2. The bystander effect, which contributes to in vivo efficacy, is not fully captured in standard 2D in vitro assays.[12] | 1. Utilize more complex in vitro models such as 3D spheroids, organoids, or patient-derived xenografts (PDXs) which better mimic the in vivo environment.[19][20] 2. Design co-culture experiments with antigen-positive and antigen-negative cells to evaluate the bystander effect in vitro.[9] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
| Cell Line | Compound | IC50 (nM) | Reference |
| SKOV-3 (Her2-positive) | SN-38 | 10.7 | [10] |
| BT474 HerDR (Her2-positive) | SN-38 | 7.3 | [10] |
| MDA-MB-231 (Her2-negative) | SN-38 | 38.9 | [10] |
| MCF-7 (Her2-negative) | SN-38 | 14.4 | [10] |
| SKOV-3 (Her2-positive) | SN-38-ether-ADC (DAR ~3.7) | 86.3 - 320.8 | [10] |
| BT474 HerDR (Her2-positive) | SN-38-ether-ADC (DAR ~3.7) | 14.5 - 235.6 | [10] |
Table 2: Common Grade ≥3 Toxicities of Sacituzumab Govitecan (SN-38 ADC)
| Adverse Event | Percentage of Patients (All Grades) | Percentage of Patients (Grade ≥3) | Reference |
| Neutropenia | 61% | 47% | [1] |
| Diarrhea | 65% | 12% | [1] |
| Anemia | 38-42% | 12-13% | [1] |
| Febrile Neutropenia | 7% | 7% | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an SN-38 ADC on target-positive and target-negative cancer cell lines.
Methodology:
-
Cell Culture: Culture target-positive and target-negative cell lines in their recommended growth medium.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the SN-38 ADC and a non-binding control ADC in the cell culture medium. Also, include a dilution series of free SN-38 as a positive control.
-
Treatment: Remove the old medium from the cell plates and add the ADC dilutions. Incubate the plates for a specified period (e.g., 72-120 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTS or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Xenograft Model for Efficacy and Toxicity Assessment
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of an SN-38 ADC in a mouse xenograft model.
Methodology:
-
Cell Line and Animal Model: Select a suitable human cancer cell line that expresses the target antigen and an appropriate immunodeficient mouse strain (e.g., nude or SCID mice).
-
Tumor Implantation: Implant the cancer cells subcutaneously or orthotopically into the mice.[21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
ADC Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the SN-38 ADC, a vehicle control, and a non-binding ADC control intravenously via the tail vein at specified doses and schedules.[21]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Toxicity Assessment: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[21] Observe the mice for any clinical signs of distress. At the end of the study, collect blood for hematological analysis and major organs for histopathological examination to assess off-target toxicities.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).[21]
Visualizations
Caption: Mechanism of action and off-target toxicity of SN-38 ADCs.
Caption: Experimental workflow for assessing SN-38 ADC off-target toxicity.
Caption: Troubleshooting flowchart for unexpected SN-38 ADC toxicity.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. About ADC Toxins – Everything You Need to Know-DIMA BIOTECH [dimabio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. news-medical.net [news-medical.net]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. revivocell.com [revivocell.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: MC-SN38 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving MC-SN38.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound antibody-drug conjugates (ADCs).
Issue: Inconsistent Drug-to-Antibody Ratio (DAR)
Inconsistent DAR values across different batches can significantly impact the efficacy and safety of an ADC.[1][2] Below are common causes and troubleshooting recommendations.
| Potential Cause | Recommendation | Rationale |
| Incomplete or Excessive Antibody Reduction | Precisely control the concentration of the reducing agent (e.g., TCEP), reaction temperature, and incubation time.[2] | Inconsistent reduction of interchain disulfide bonds leads to a heterogeneous mixture of antibody species with varying numbers of available thiol groups for conjugation.[2] |
| Poor Solubility of this compound Linker-Payload | Dissolve the this compound in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[2] | SN38 is highly hydrophobic and can precipitate in aqueous solutions, reducing its availability for conjugation and leading to lower and more variable DARs.[1][2] |
| Suboptimal Conjugation Reaction Conditions | Optimize reaction time and temperature. Monitor the reaction progress to determine the optimal duration. Most conjugations are performed at room temperature or 4°C.[2] | Prolonged reaction times can lead to ADC degradation or aggregation, while insufficient time will result in incomplete conjugation.[2] |
| Antibody Denaturation | Ensure the final concentration of the organic co-solvent in the reaction mixture is low (typically <10%).[2] Monitor the integrity of the antibody before and after conjugation. | High concentrations of organic solvents can denature the antibody, affecting its ability to conjugate and its antigen-binding affinity.[2] |
Issue: ADC Aggregation
Aggregation of ADCs can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.
| Potential Cause | Recommendation | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Aim for a lower to moderate DAR (typically 2 to 4), as this often results in ADCs with better pharmacokinetics and a wider therapeutic window.[1] | The hydrophobicity of SN38 increases the propensity for aggregation at higher DARs.[1] |
| Suboptimal Buffer Conditions | Screen different buffer formulations for the final ADC product, focusing on pH and the inclusion of excipients that enhance stability. | The buffer composition can significantly impact the colloidal stability of the ADC. |
| Improper Storage | Store the final ADC product at the recommended temperature (typically 2-8°C or -80°C).[2] | Freeze-thaw cycles and elevated temperatures can induce aggregation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for the SN38 payload?
SN38 is a potent topoisomerase I inhibitor.[3][4] It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA breaks, inhibition of DNA replication, and ultimately apoptosis in rapidly dividing cancer cells.[5][6] SN38 is reported to be up to 1,000 times more cytotoxic against various cancer cells in vitro than its prodrug, irinotecan.[5]
2. What type of linker is "MC" in this compound?
MC in this compound refers to a maleimidocaproyl linker, which is a non-cleavable linker.[7][8] Non-cleavable linkers rely on the degradation of the antibody within the lysosome of the target cell to release the payload.[9]
3. How does the Drug-to-Antibody Ratio (DAR) affect the efficacy of an this compound ADC?
The DAR is a critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetics of an ADC.[1]
-
Low DAR: An insufficient drug load can lead to reduced potency.[1]
-
High DAR: While a higher DAR can enhance potency, it may negatively impact pharmacokinetics and increase toxicity due to the hydrophobic nature of SN38, which can lead to aggregation.[1]
Optimizing the DAR is a balance between achieving sufficient potency and maintaining favorable physicochemical and pharmacokinetic properties.[1] A lower DAR of 2 to 4 is often associated with a better pharmacokinetic profile and a wider therapeutic window.[1]
4. How can I determine the DAR of my this compound conjugate?
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR of ADCs.[2] HIC separates ADC species based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[2] Mass spectrometry can also be used for DAR analysis.[10]
5. What are some key considerations for designing an in vitro cytotoxicity assay for an this compound ADC?
-
Cell Line Selection: Choose a cancer cell line that expresses the target antigen for your antibody.
-
Controls: Include an unconjugated antibody, a non-targeting ADC, and free SN38 as controls.
-
Incubation Time: A typical incubation period is 72-96 hours.[1]
-
Assay Method: An MTT assay can be used to assess cell viability.[1]
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Monoclonal Antibody
This protocol outlines a general method for conjugating a maleimide-activated SN38 linker to a monoclonal antibody via reduced interchain disulfide bonds.[2]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Maleimide-activated this compound linker dissolved in DMSO
-
Quenching solution (e.g., N-acetylcysteine in PBS)
-
Purification column (e.g., Size Exclusion Chromatography - SEC or HIC)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Final formulation buffer (e.g., 10 mM Histidine, 5% Sucrose, pH 6.0)
Procedure:
-
Antibody Preparation: Start with a purified mAb solution at a concentration of 5-10 mg/mL. Perform a buffer exchange into the reaction buffer if necessary.
-
Antibody Reduction: Add a calculated amount of TCEP solution to the mAb solution to achieve the desired molar excess (e.g., a 5-fold molar excess for a target DAR of 4). Incubate at room temperature for 1-2 hours.[2]
-
Conjugation: Dissolve the maleimide-activated this compound linker in a minimal amount of DMSO. Add the dissolved linker to the reduced antibody solution. The molar ratio of the linker to the antibody will influence the final DAR. Allow the reaction to proceed at 4°C for 12-18 hours.[1]
-
Quenching: Add a quenching solution to stop the reaction by consuming any unreacted maleimide (B117702) groups.
-
Purification: Purify the resulting ADC from the unconjugated linker-payload and other small molecules using SEC or HIC.
-
Characterization: Determine the final ADC concentration and DAR.
-
Storage: Store the final product at the recommended temperature (typically 2-8°C or -80°C).[2]
Protocol 2: In Vitro Cytotoxicity MTT Assay
This protocol provides a general method for assessing the cytotoxicity of an SN38-ADC.[1]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
SN38-ADC, unconjugated antibody (negative control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the SN38-ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control. Incubate the plate for 72-96 hours.[1]
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for the ADC.
Visualizations
Caption: Mechanism of action of the SN38 payload.
Caption: Experimental workflow for optimizing this compound ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Technical Support Center: Strategies to Enhance Maleimide-Thiol Linkage Stability
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the thiosuccinimide linkage formed during maleimide-thiol reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the maleimide-thiol linkage (thiosuccinimide adduct) unstable?
A1: The primary cause of instability is the reversibility of the Michael addition reaction that forms the conjugate. This reverse reaction, known as a retro-Michael reaction, can lead to the dissociation of the conjugate back into its maleimide (B117702) and thiol components. In a biological environment, this is particularly problematic as the released maleimide-payload can react with other abundant thiols, such as glutathione (B108866) (GSH) or human serum albumin (HSA), leading to "payload migration," off-target effects, and reduced efficacy.[1][2][3][4]
Q2: What is a thiol exchange reaction and why is it a problem for my conjugate?
A2: A thiol exchange reaction is the consequence of the retro-Michael reaction.[5] Once the conjugate reverts to its maleimide and thiol precursors, the maleimide is free to react with other available thiols.[4][5] In vivo, highly abundant thiols like glutathione or albumin can effectively "steal" the maleimide-linked payload from its intended target.[2][5] This is a major issue for applications like antibody-drug conjugates (ADCs), as it leads to premature drug release, a decrease in the therapeutic window, and potential off-target toxicities.[5][6]
Q3: How does pH affect the stability of my maleimide-thiol conjugate?
A3: pH is a critical factor. The initial conjugation reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[3][4][7][8] Outside this range, and post-conjugation, stability can be affected:
-
Below pH 6.5: The conjugation rate is significantly slower because the thiol group is protonated and less nucleophilic.[5]
-
Above pH 7.5: The maleimide group itself becomes susceptible to direct hydrolysis, rendering it unreactive.[7] More importantly, it can react non-selectively with amines (e.g., lysine (B10760008) residues).[4][5]
-
Post-conjugation: A moderately basic pH (e.g., 8.5) can be used strategically to accelerate the hydrolysis of the thiosuccinimide ring, which "locks" the conjugate and prevents the retro-Michael reaction.[5][9][10]
Q4: What are the primary strategies to enhance the stability of the thiosuccinimide linkage?
A4: There are three main strategies to overcome the instability of the maleimide-thiol linkage:
-
Thiosuccinimide Ring Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed (ring-opened) to form a stable succinamic acid thioether. This resulting structure is resistant to the retro-Michael reaction.[9][10][11] This can be achieved by incubating the conjugate at a slightly basic pH or by using maleimides with electron-withdrawing N-substituents, which accelerate spontaneous hydrolysis.[1][2][11]
-
Transcyclization: A novel strategy involves designing the conjugate so that an in-situ transcyclization reaction occurs, locking the thioether bond into a more stable six-membered ring. This method has been shown to effectively prevent retro-Michael reactions.[1][2]
-
Next-Generation Maleimides (NGMs): These are engineered maleimides, such as dibromomaleimides (DBMs) or diiodomaleimides, designed for specific applications like disulfide re-bridging.[12][13][14][15] They react with the two thiols from a reduced disulfide bond to form a stable, bridged conjugate, maintaining the protein's structural integrity.[12][14][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR) | 1. Suboptimal pH: Reaction pH is outside the ideal 6.5-7.5 range. 2. Maleimide Hydrolysis: Maleimide reagent was stored improperly or the solution is not fresh, leading to hydrolysis before conjugation. 3. Incomplete Disulfide Reduction: (If applicable) Disulfide bonds on the protein were not fully reduced. | 1. Optimize pH: Ensure the reaction buffer is maintained between pH 6.5 and 7.5.[17] 2. Use Fresh Reagents: Prepare maleimide solutions immediately before use. Store stock solutions in a dry, biocompatible solvent like DMSO.[3] 3. Ensure Complete Reduction: Use an adequate concentration of a reducing agent like TCEP or DTT and optimize incubation time.[17] |
| My ADC is losing its payload during in vitro plasma stability assays. | Thiol Exchange: The thiosuccinimide linkage is undergoing a retro-Michael reaction, and the payload is being transferred to abundant plasma proteins like albumin.[5][6] | 1. Confirm with Mass Spectrometry: Use LC-MS to analyze the plasma sample. Look for the mass of your drug-linker attached to albumin.[5] 2. Implement a Hydrolysis Step: After conjugation, incubate your ADC at a controlled basic pH (e.g., pH 8.5 for 2-4 hours) to promote ring-opening hydrolysis, which stabilizes the linkage.[5][10] 3. Switch to a More Stable Maleimide: Consider using a maleimide with an electron-withdrawing N-substituent to accelerate hydrolysis or explore next-generation maleimides (NGMs).[11] |
| Heterogeneous product observed on analysis (e.g., multiple peaks on HPLC/MS). | 1. Side Reactions: Reaction with other nucleophiles (e.g., amines at pH > 7.5). 2. Isomerization/Rearrangement: An intramolecular rearrangement can occur, especially with N-terminal cysteine conjugates, forming a thiazine (B8601807) structure.[7][8] 3. Incomplete Reaction: The conjugation reaction did not go to completion. | 1. Strict pH Control: Maintain the reaction pH firmly within the 6.5-7.5 range.[4][17] 2. Characterize Products: Use high-resolution mass spectrometry and potentially NMR to identify the structures of the different species. If rearrangement is an issue, consider alternative conjugation sites. 3. Optimize Reaction Conditions: Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) and extend the reaction time to drive the conjugation to completion.[5] |
| Conjugate shows off-target toxicity in vivo. | Premature Payload Release: The unstable thiosuccinimide linkage is breaking down in circulation, releasing the cytotoxic payload before it reaches the target cells.[2][3] | 1. Perform Ex Vivo Stability Studies: Confirm instability in plasma from the relevant species.[18] 2. Stabilize the Linkage: Employ one of the key stabilization strategies: post-conjugation hydrolysis, transcyclization, or the use of next-generation maleimides.[1][2][11][19] 3. Explore Alternative Linker Chemistries: If maleimide instability persists, investigate alternative conjugation chemistries that are not susceptible to thiol exchange.[17] |
Quantitative Data Summary
The stability of maleimide-thiol conjugates can be significantly influenced by the structure of the maleimide and the pKa of the thiol. The following table summarizes kinetic data for the retro-Michael reaction and stabilizing ring-opening hydrolysis for different N-substituted maleimide conjugates.
| Maleimide Conjugate Type | Thiol Used for Conjugation | Competing Thiol (for exchange) | Half-life of Thiol Exchange (t½) | Half-life of Hydrolysis (t½) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Glutathione (GSH) | ~18 hours | Slow / Not Reported | [20] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Glutathione (GSH) | ~3.1 hours | Faster than NEM / Not Reported | [20] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Glutathione (GSH) | ~8.3 hours | Favors ring-opening over retro-reaction | [20] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC, pKa 9.5) | Glutathione (GSH) | ~258 hours | Slow / Not Reported | [20] |
Note: This data highlights that electron-withdrawing groups (like in NPM) can increase the rate of the retro-Michael reaction, while higher pKa of the conjugating thiol (like NAC) significantly increases the stability against thiol exchange.
Key Experimental Protocols
Protocol: Assessing Conjugate Stability in Plasma
This protocol provides a general workflow to determine the stability of a maleimide-thiol conjugate (e.g., an ADC) in plasma by monitoring the amount of intact conjugate over time.
-
Preparation of ADC: Prepare the ADC using your standard conjugation protocol. Purify the ADC to remove any unconjugated payload. Determine the initial Drug-to-Antibody Ratio (DAR) using a suitable method like LC-MS.[17]
-
Incubation:
-
Time-Point Sampling:
-
Sample Processing & Purification:
-
Immediately quench any reaction if necessary.
-
To analyze the remaining intact ADC, it must be purified from the complex plasma matrix. A common method is immunoaffinity capture.[17][24]
-
Add the plasma aliquot to pre-washed immunoaffinity beads (e.g., Protein A/G magnetic beads) and incubate to capture the ADC.
-
Wash the beads multiple times with a wash buffer (e.g., PBS) to remove unbound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Immediately neutralize the eluted sample.[17]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC against time to determine the stability profile and calculate the in vitro half-life of the conjugate.
-
Visualizations
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, SN-38, as their cytotoxic payload. The focus is to objectively assess their efficacy against relevant cancer cell lines and provide detailed experimental methodologies to support further research and development in this space. This analysis includes a direct comparison with a non-SN-38 ADC targeting the same antigen to offer a broader perspective on payload selection and efficacy.
Introduction to SN-38 ADCs
SN-38, the active metabolite of irinotecan, is a powerful cytotoxic agent that inhibits DNA replication and triggers apoptosis in rapidly dividing cancer cells.[1][2] Its high potency makes it an attractive payload for ADCs, which are designed to selectively deliver such toxins to tumor cells by targeting specific cell surface antigens. Several SN-38-based ADCs are in various stages of preclinical and clinical development, with Sacituzumab govitecan (Trodelvy®) being a prominent FDA-approved example.[2] The efficacy of these ADCs is influenced by multiple factors, including the antibody's affinity for its target, the efficiency of ADC internalization, the stability of the linker, and the ability of the released SN-38 to exert a "bystander effect" on neighboring tumor cells.[1][3]
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effect by binding to the topoisomerase I-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication. The persistence of these breaks leads to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis.
Figure 1: Mechanism of action of SN-38 ADCs.
Comparative In Vitro Efficacy
The following table summarizes the in vitro cytotoxicity of various SN-38 ADCs and a comparator ADC, Datopotamab deruxtecan (B607063) (Dato-DXd), which targets TROP-2 but utilizes a different topoisomerase I inhibitor payload (deruxtecan).
| ADC | Target Antigen | Payload | Cell Line | IC50 (nM) | Reference(s) |
| Sacituzumab govitecan | TROP-2 | SN-38 | Various human cancer cell lines | ~1.0 - 6.0 | [2][4] |
| Novel SN-38 ADC | Her2 | SN-38 | SKOV-3 | 86.3 - 320.8 | [5] |
| BT474 HerDR | 14.5 - 235.6 | [5] | |||
| Datopotamab deruxtecan (Dato-DXd) | TROP-2 | Deruxtecan | ARK2 (TROP2 3+) | 0.11 µg/mL (~110 nM) | [6] |
| ARK20 (TROP2 3+) | 0.11 µg/mL (~110 nM) | [6] | |||
| Free SN-38 | - | SN-38 | SKOV-3 | 10.7 | [5] |
| BT474 HerDR | 7.3 | [5] | |||
| MDA-MB-231 | 38.9 | [5] | |||
| MCF-7 | 14.4 | [5] | |||
| OCUM-2M | 6.4 | [7] | |||
| OCUM-8 | 2.6 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time. The data presented here is for comparative purposes.
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. The following sections outline the protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.
Figure 2: Workflow for in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ADC and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
ADC Internalization Assay
This assay quantifies the uptake of the ADC by target cells, a critical step for payload delivery.
Protocol (using a pH-sensitive dye):
-
ADC Labeling: Conjugate the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Incubate the target cells with the fluorescently labeled ADC at 37°C for various time points. A control at 4°C can be used to measure surface binding without internalization.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.
-
Data Analysis: Quantify the percentage of fluorescently positive cells or the mean fluorescence intensity to determine the rate and extent of internalization.
Bystander Killing Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the targeted antigen-positive cells.[1][8]
Figure 3: Workflow for bystander killing assay.
Protocol (Co-culture method):
-
Cell Preparation: Use two cell lines: an antigen-positive "target" cell line and an antigen-negative "bystander" cell line. The bystander cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Seed the target and bystander cells together in the same well at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the target cells but has minimal direct effect on the bystander cells in monoculture.
-
Incubation: Incubate the co-culture for a period sufficient to allow for ADC internalization, payload release, and diffusion (e.g., 72-96 hours).
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled bystander cells. A decrease in the viability of the bystander cells in the co-culture compared to a control culture of only bystander cells treated with the ADC indicates a bystander effect.[1]
Conclusion
The in vitro efficacy of SN-38 based ADCs is a multifactorial equation. While the potency of SN-38 is a clear advantage, factors such as target antigen expression, antibody-linker stability, and the efficiency of internalization and bystander killing are critical determinants of overall success. The data presented in this guide highlights the potent anti-tumor activity of SN-38 ADCs and provides a framework for their comparative evaluation. The detailed experimental protocols offer a foundation for researchers to conduct their own in vitro studies to further validate and optimize these promising therapeutic agents. The inclusion of comparative data with a non-SN-38 ADC underscores the importance of considering different payload and linker technologies in the design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MC-SN38 and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of two widely utilized non-cleavable maleimide-based linkers, maleimidocaproyl (MC) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), in the context of conjugation with the topoisomerase I inhibitor SN38.
Linker Characteristics and Mechanism of Action
Both MC and SMCC are non-cleavable linkers, meaning they are designed to release the cytotoxic payload only after the entire ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome.[1] This mechanism generally leads to high plasma stability and a reduced risk of off-target toxicity compared to cleavable linkers.[1][]
The conjugation chemistry for both linkers relies on the reaction of a maleimide (B117702) group with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. A potential liability of this maleimide chemistry is the susceptibility to a retro-Michael reaction, which can lead to premature deconjugation of the drug-linker from the antibody in the plasma.[3][4] The rate of this reaction can be influenced by the specific chemical structure of the linker.[3]
MC (Maleimidocaproyl) Linker: The MC linker is a straight-chain aliphatic linker. Its linear structure can influence the overall hydrophobicity of the ADC.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker: The SMCC linker incorporates a cyclohexane (B81311) ring, which adds rigidity to the linker structure. This structural difference may impact the linker's susceptibility to enzymatic degradation and its interaction with plasma proteins.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from preclinical studies to illustrate the performance characteristics of ADCs constructed with MC and SMCC linkers. It is important to note that the data presented here is compiled from studies using different payloads (e.g., MMAE, DM1) as direct comparative data for SN38-conjugated versions is limited. These data serve as a surrogate to highlight potential differences in performance attributable to the linker.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Cell Line | IC50 (pM) | Reference |
| anti-CD30-MC-MMAE | Karpas 299 | ~10 | [5] |
| Trastuzumab-SMCC-DM1 | SK-BR-3 | ~33 | [3] |
| anti-EpCAM-CX-DM1 (comparator) | BxPC-3 | Significantly lower than SMCC-DM1 | [3] |
| anti-HER2-β-galactosidase-cleavable-MMAE (comparator) | SKOV3 | 8.8 | [3] |
Note: Lower IC50 values indicate higher potency. The data is representative and can vary based on the specific antibody, payload, conjugation method, and cell line used.
Table 2: In Vivo Stability
| ADC Construct | Animal Model | % Payload Loss (Time) | Reference |
| SMCC-based ADC | Mice | 38% (120 h) | [3] |
| Self-stabilizing maleimide ADC (comparator) | Rats | <5% (7 days) | [4] |
| Conventional maleimide ADC (mc-like) | Rats | ~50% (7 days) | [4] |
Table 3: Pharmacokinetic Parameters
| ADC Construct | Animal Model | Half-Life (t½) | Clearance (CL) | Reference |
| Belantamab mafodotin (mc linker) | Human | ~12 days | ~0.9 L/day | [6] |
| Ado-trastuzumab emtansine (SMCC linker) | Human | ~4 days | 0.67 L/day | [7] |
| CX-DM1 ADC (comparator) | Not Specified | 9.9 days | 0.7 mL/h/kg | [3] |
| SMCC-DM1 ADC | Not Specified | 10.4 days | 0.7 mL/h/kg | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: Synthesis of a Maleimide-Linker-SN38 ADC
This protocol describes a general method for conjugating a maleimide-containing linker (MC or SMCC) to an antibody and subsequently to SN38.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker (e.g., MC-NHS ester or SMCC-NHS ester)
-
SN38 with a reactive handle (e.g., a free amine for amide bond formation with the linker)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
Add a 2-3 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Linker-Payload Synthesis:
-
Dissolve the maleimide-activated linker-NHS ester and SN38 in DMSO.
-
React the two components to form the maleimide-linker-SN38 conjugate. This step may require specific reaction conditions depending on the reactive groups.
-
Purify the maleimide-linker-SN38 conjugate.
-
-
Conjugation:
-
Add the purified maleimide-linker-SN38 to the reduced antibody solution at a desired molar ratio.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching and Purification:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purify the ADC using a desalting column to remove unconjugated linker-payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free SN38
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (negative control), and free SN38 (positive control).
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells expressing the target antigen
-
ADC, vehicle control, and relevant comparator agents
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADC, vehicle, and control agents to the respective groups via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition. Monitor animal body weight as a measure of toxicity.
Mandatory Visualizations
Caption: Structural comparison of MC and SMCC linkers.
Caption: Experimental workflow for ADC comparison.
Caption: SN38 mechanism of action signaling pathway.
Conclusion
The selection between an MC and an SMCC linker for an SN38-based ADC involves a nuanced consideration of their subtle structural differences and the potential impact on ADC stability and performance. Both are non-cleavable linkers that offer the advantage of high plasma stability, which is crucial for minimizing off-target toxicity.[1][] However, the maleimide chemistry inherent to both presents a potential liability for deconjugation via a retro-Michael reaction.[3][4]
While direct comparative data for SN38 conjugates is lacking, evidence from ADCs with other payloads suggests that linker design can significantly influence in vivo stability and, consequently, the therapeutic index.[3][4] The choice between MC and SMCC may depend on the specific antibody, the desired drug-to-antibody ratio, and the overall hydrophobicity of the final ADC construct. Future studies directly comparing these two linkers with the SN38 payload will be invaluable in providing more definitive guidance for ADC developers. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to identify the optimal linker for a given therapeutic application.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Efficacy of MC-SN38 Antibody-Drug Conjugates Versus Free SN-38
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of Antibody-Drug Conjugates (ADCs) utilizing the MC-SN38 drug-linker, a combination of the potent topoisomerase I inhibitor SN-38 and a non-cleavable maleimidocaproyl (MC) linker, against that of free SN-38. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SN-38-based ADCs.
Executive Summary
SN-38, the active metabolite of irinotecan (B1672180), is a highly potent cytotoxic agent. However, its clinical utility as a standalone therapeutic is hampered by poor solubility and systemic toxicity. Antibody-Drug Conjugates are designed to overcome these limitations by selectively delivering the cytotoxic payload to tumor cells, thereby widening the therapeutic window. This guide synthesizes available preclinical data to compare the in vitro and in vivo efficacy of this compound ADCs with free SN-38, providing insights into the advantages of targeted delivery.
Data Presentation: Efficacy at a Glance
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro cytotoxicity and in vivo anti-tumor activity of SN-38 and SN-38-based ADCs. It is important to note that direct head-to-head studies of an this compound ADC versus free SN-38 under identical experimental conditions are limited in the public domain. The data presented here is a compilation from various studies to provide a comparative perspective.
In Vitro Cytotoxicity: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound/ADC Platform | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Free SN-38 | SKOV-3 | Ovarian | 10.7 | [1] |
| BT474 HerDR | Breast | 7.3 | [1] | |
| MDA-MB-231 | Breast | 38.9 | [1] | |
| MCF-7 | Breast | 14.4 | [1] | |
| HT1080 | Fibrosarcoma | ~4.6 (from 0.046 µg/mL) | [2] | |
| HepG2 | Liver | ~7.6 (from 0.076 µg/mL) | [2] | |
| SN-38 ADCs (Various Linkers) | ||||
| Epratuzumab-SN-38 (CL2A linker) | Daudi | Lymphoma | ~0.13 | [3] |
| RS4;11 | Leukemia | ~2.28 | [3] | |
| Mil40-SN-38 Conjugates (DAR ~3.7) | SKOV-3 | Ovarian | 86.3 - 320.8 | [1] |
| BT474 HerDR | Breast | 14.5 - 235.6 | [1] | |
| Optimized Mil40-SN-38 (DAR 7.1) | Not Specified | Not Specified | 5.5 | [1] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions, and the specific antibody and linker used in the ADC.
In Vivo Antitumor Activity in Xenograft Models
In vivo studies in animal models are critical for evaluating the therapeutic efficacy and safety of a drug candidate. The following table summarizes key findings from preclinical xenograft studies.
| Treatment | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Free SN-38 (as nanocrystals) | MCF-7 | Breast | 8 mg/kg via tail vein on days 9, 11, 13, and 15 | Significant tumor repression vs. control | [2][4] |
| SN-38 Nanoparticles | SY5Y-TrkB | Neuroblastoma | 1x every other week for four weeks | Equivalent efficacy to irinotecan at a 10-fold lower dose | [5] |
| Liposome-entrapped SN-38 (LE-SN38) | Capan-1 | Pancreatic | 4 or 8 mg/kg (i.v. x 5) | 65% and 98% tumor growth inhibition, respectively | [6] |
| hRS7-SN-38 ADC | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | [7] |
| Optimized Mil40-SN-38 ADC | Not Specified | Not Specified | Not Specified | Significantly delayed tumor growth | [1] |
Mechanism of Action and Signaling Pathway
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, SN-38 leads to the accumulation of single-strand DNA breaks. When a replication fork collides with this complex, it results in a double-strand break, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).
An this compound ADC leverages the specificity of a monoclonal antibody to deliver SN-38 directly to tumor cells that overexpress a target antigen on their surface. The use of a non-cleavable linker like maleimidocaproyl (MC) dictates the mechanism of payload release.
As depicted, the ADC first binds to its target antigen on the tumor cell surface. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. The ADC is then trafficked to the lysosome, where the antibody component is degraded by proteases. This degradation releases the SN-38 payload still attached to the linker and a lysine (B10760008) residue from the antibody (Lys-MC-SN38). This active metabolite then translocates to the nucleus to exert its cytotoxic effect on DNA.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different therapeutic agents. Below are representative protocols for key preclinical experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of an ADC compared to the free drug.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and incubated overnight to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the this compound ADC, a non-targeting control ADC, and free SN-38 are prepared in cell culture medium. The medium in the cell plates is replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against drug concentration.[8]
In Vivo Antitumor Efficacy in Xenograft Models
This protocol provides a general framework for evaluating the in-vivo efficacy of an this compound ADC.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells that express the target antigen are implanted subcutaneously into the flank of the mice.[9]
-
Tumor Growth and Randomization: Tumor growth is monitored. When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, free SN-38, this compound ADC).
-
Treatment Administration: The respective treatments are administered to the mice, typically via intravenous (tail vein) injection. The dosing schedule is determined based on prior pharmacokinetic and tolerability studies.[10]
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured with calipers, and the body weight of the mice is monitored regularly (e.g., 2-3 times per week) to assess toxicity.[9]
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth inhibition is calculated and statistically analyzed.[10]
Conclusion
The conjugation of SN-38 to a monoclonal antibody via an MC linker to form an ADC represents a promising strategy to enhance the therapeutic index of this potent cytotoxic agent. Preclinical data, although not always from direct head-to-head comparisons, consistently suggest that targeted delivery via an ADC can lead to significant antitumor efficacy, often at lower equivalent doses of the cytotoxic payload compared to its free form. The improved pharmacokinetic profile and targeted delivery offered by the ADC platform have the potential to translate into improved clinical outcomes with a more manageable safety profile. Further studies with direct comparisons are warranted to fully elucidate the comparative efficacy and to optimize the design of next-generation SN-38-based ADCs.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SN-38 and MMAE as Antibody-Drug Conjugate Payloads
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic success. Among the most prominent payloads are SN-38, a topoisomerase I inhibitor, and monomethyl auristatin E (MMAE), a microtubule-disrupting agent. This guide provides a comprehensive, data-supported comparison of these two payloads to inform researchers, scientists, and drug development professionals in their selection process for ADC development.
Executive Summary
| Feature | SN-38 | MMAE |
| Mechanism of Action | Topoisomerase I inhibitor, leading to DNA single and double-strand breaks. | Tubulin polymerization inhibitor, leading to cell cycle arrest at G2/M phase and apoptosis. |
| Potency | High (nanomolar range) | Very High (picomolar to nanomolar range) |
| Bystander Effect | Potent, due to high membrane permeability. | Potent, due to high membrane permeability. |
| Approved ADCs | Sacituzumab govitecan (Trodelvy®) | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®), Tisotumab vedotin (Tivdak®) |
| Key Advantages | Effective against a broad range of solid tumors; distinct mechanism from microtubule inhibitors. | Extremely potent; well-established in multiple approved ADCs. |
| Potential Limitations | Less potent than auristatins in some contexts; potential for off-target toxicities. | Potential for neurotoxicity and hematological toxicities. |
Mechanisms of Action
SN-38 , the active metabolite of irinotecan, exerts its cytotoxic effect by inhibiting topoisomerase I.[1][] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][][3]
MMAE , a synthetic analog of the natural product dolastatin 10, is a potent anti-mitotic agent.[4][] It functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitosis and inducing apoptosis.[4][7]
In Vitro Cytotoxicity
The potency of ADC payloads is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes comparative cytotoxicity data for anti-Trop-2 ADCs with SN-38 and MMAE payloads in different cancer cell lines.
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic Cancer) | SY02-SN-38 | 0.83[1] |
| SY02-MMAE | 1.19[1] | |
| MDA-MB-468 (Breast Cancer) | SY02-SN-38 | 0.47[1] |
| SY02-MMAE | 0.28[1] |
Note: IC50 values can vary based on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
The Bystander Effect
A key feature of both SN-38 and MMAE is their ability to induce a "bystander effect." This occurs when the payload, after being released inside the target cancer cell, permeates the cell membrane and kills neighboring, antigen-negative cancer cells.[4][8] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. Both SN-38 and MMAE are highly membrane-permeable, contributing to a potent bystander effect.[8]
Physicochemical Properties and Linker Chemistry
The success of an ADC is heavily reliant on the stability of the linker connecting the antibody to the payload. The linker must be stable in systemic circulation to prevent premature release of the toxic payload, yet efficiently cleavable within the tumor microenvironment or inside the cancer cell.[9]
For SN-38 , which has a hydroxyl group available for conjugation, various linker strategies have been employed. Sacituzumab govitecan utilizes a hydrolyzable CL2A linker, which is cleaved in the acidic environment of the lysosome.[10]
For MMAE , a common strategy involves a valine-citrulline (vc) linker that is cleavable by lysosomal proteases like cathepsin B.[][11]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the IC50 value of an ADC.
Objective: To determine the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the wells. Control wells with no ADC are included.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vivo Efficacy Studies
These studies are crucial for evaluating the anti-tumor activity and safety profile of an ADC in a living organism.
Objective: To assess the therapeutic efficacy and tolerability of an ADC in a preclinical animal model.
Methodology:
-
Animal Model Selection: Immunodeficient mice are commonly used, bearing xenografts of human cancer cell lines or patient-derived tumors (PDX).[12][13]
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
ADC Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The ADC is typically administered intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly. The general health of the animals is also monitored for signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC. Statistical analysis is performed to determine the significance of the observed anti-tumor effects. At the end of the study, tumors and major organs may be harvested for histological and biomarker analysis.
Visualizing the Mechanisms and Workflows
Caption: SN-38 Mechanism of Action.
Caption: MMAE Mechanism of Action.
Caption: The Bystander Effect of ADCs.
Caption: ADC Evaluation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of SN-38 versus DM1 in Antibody-Drug Conjugates: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a pivotal decision in the design of an antibody-drug conjugate (ADC). This choice profoundly influences the therapeutic index, dictating the ultimate success of the ADC in the clinic. This guide provides an in-depth comparative analysis of two clinically validated payloads: SN-38, a topoisomerase I inhibitor, and DM1, a microtubule-disrupting agent. Through a detailed examination of their mechanisms of action, physicochemical properties, and performance in preclinical and clinical settings, supported by experimental data and protocols, this document aims to equip researchers with the critical information needed to make informed decisions in ADC development.
Executive Summary
SN-38, the active metabolite of irinotecan, and DM1, a maytansinoid derivative, represent two distinct classes of cytotoxic agents that have been successfully incorporated into FDA-approved ADCs. SN-38 induces cell death by inhibiting DNA replication and transcription, while DM1 disrupts microtubule dynamics, leading to mitotic arrest. Key differences in their potency, membrane permeability, and susceptibility to resistance mechanisms result in distinct efficacy and toxicity profiles for their corresponding ADCs. This guide will explore these differences in detail, providing a framework for selecting the appropriate payload based on the target antigen, tumor biology, and desired therapeutic outcome.
Mechanisms of Action
The fundamental difference between SN-38 and DM1 lies in their cellular targets and mechanisms of inducing apoptosis.
SN-38: The DNA Damager
SN-38 is a potent inhibitor of topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] When the replication fork encounters these stabilized complexes, irreversible double-strand breaks occur, triggering cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[3][4] The downstream signaling cascade involves the activation of DNA damage response pathways, including the ATM-Chk1 and p53 pathways, leading to the upregulation of pro-apoptotic proteins like Bax and p21.[5][6][7]
DM1: The Mitotic Inhibitor
DM1 is a potent microtubule-depolymerizing agent that binds to tubulin, inhibiting its assembly into microtubules.[2] This disruption of the microtubule network is critical for the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[8] Prolonged mitotic arrest ultimately triggers apoptosis through the activation of the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[9] In some contexts, DM1-induced cell death can also occur through mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[8]
Physicochemical Properties
The physicochemical properties of the payload significantly impact the characteristics of the resulting ADC, including its stability, solubility, and bystander killing potential.
| Property | SN-38 | DM1 |
| Molecular Weight ( g/mol ) | 392.41[10][11] | 738.29[12][13] |
| Solubility | Poor aqueous solubility, soluble in organic solvents like DMSO.[11][14][15] | Good stability and solubility in water.[16] |
| Lipophilicity (LogP) | 2.73[17] | High, contributes to hydrophobicity of the ADC.[18] |
| Membrane Permeability | High, enabling a potent bystander effect.[19] | Low, as the charged metabolite (lysine-MCC-DM1) is less able to cross cell membranes, resulting in a limited bystander effect.[19] |
| Stability | The active lactone ring is unstable at physiological pH, hydrolyzing to a less active carboxylate form.[14][20] | Generally stable, but the linker chemistry is crucial for maintaining stability in circulation.[16] |
In Vitro Performance: A Head-to-Head Comparison
The in vitro cytotoxicity of ADCs is a key indicator of their potential therapeutic efficacy. While direct head-to-head comparisons in the same study are ideal, data from various sources can provide valuable insights.
| Cell Line | Cancer Type | ADC Payload | IC50 (ng/mL) | Reference |
| CFPAC-1 | Pancreatic Cancer | SY02-SN-38 | 0.83 | [2] |
| MDA-MB-468 | Breast Cancer | SY02-SN-38 | 0.47 | [2] |
| SKOV-3 | Ovarian Cancer | Mil40-SN-38 | 86.3 nM - 320.8 nM | [21][22] |
| BT474 HerDR | Breast Cancer (Herceptin-resistant) | Mil40-SN-38 | 14.5 nM - 235.6 nM | [21][22] |
| Karpas 299 | Lymphoma (CD30-positive) | anti-CD30-MCC-DM1 | 0.06 nmol/L | [23] |
| MM.1S | Multiple Myeloma (High CD38) | DARA-DM1 | 0.43 ± 0.05 μg/mL | [20] |
| U266 | Multiple Myeloma (Low CD38) | DARA-DM1 | 2.54 ± 0.4 μg/mL | [20] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including the antibody, linker, drug-to-antibody ratio (DAR), and cell viability assay used.
In Vivo Performance: Efficacy and Toxicity
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity and toxicity profile of ADCs.
SN-38 Based ADCs:
-
Sacituzumab govitecan (Trodelvy®): An anti-Trop-2 ADC with an SN-38 payload, it has demonstrated significant efficacy in patients with metastatic triple-negative breast cancer and urothelial cancer.[24]
-
Preclinical Studies: In a BxPC-3 xenograft model, an anti-5T4-SN38 ADC showed effective anti-tumor activity.[21] In HT-29 and MX-1 xenograft models, a liposomal formulation of SN-38 (LE-SN38) showed significant tumor growth inhibition compared to CPT-11.[25]
DM1 Based ADCs:
-
Trastuzumab emtansine (Kadcyla®): An anti-HER2 ADC with a DM1 payload, it is approved for the treatment of HER2-positive breast cancer.[26]
-
Preclinical Studies: In a trastuzumab-resistant xenograft tumor model, T-DM1 induced both apoptosis and mitotic catastrophe.[8] Co-administration of a high-avidity, low-affinity antibody with T-DM1 improved its tissue penetration and efficacy in xenograft models.[23]
Comparative Toxicity:
-
SN-38: The primary dose-limiting toxicity is neutropenia.[27] Diarrhea is also a common adverse event.[28]
-
DM1: Key toxicities include thrombocytopenia, neutropenia, and gastrointestinal effects.[27] Ocular toxicity has been observed with DM4-conjugated ADCs.[27]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
ADC (SN-38 or DM1 conjugate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium and add the ADC dilutions to the respective wells in triplicate. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[2]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)[29]
-
Human cancer cell line or patient-derived tumor tissue (PDX)[1][30]
-
ADC (SN-38 or DM1 conjugate)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. For PDX models, implant tumor fragments.[1][30]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose). Administer the ADC and vehicle control via the appropriate route (typically intravenous).
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: The study typically ends when tumors in the control group reach a predetermined size or when significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.[29]
In Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP for identification)[19]
-
ADC with a membrane-permeable payload (e.g., SN-38) and an ADC with a less permeable payload (e.g., DM1)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same well of a culture plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate for a period sufficient to observe cell killing (e.g., 72-96 hours).
-
Data Acquisition:
-
Fluorescence Microscopy: Visualize and count the number of viable GFP-positive (Ag-) cells in each treatment group.
-
Flow Cytometry: Use flow cytometry to quantify the percentage of viable and apoptotic cells in both the Ag+ and Ag- (GFP-positive) populations.[31]
-
-
Data Analysis: Compare the viability of the Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[19][32]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathways and experimental workflows.
Signaling Pathways
Caption: Signaling pathways of SN-38 and DM1 leading to apoptosis.
Experimental Workflows
Caption: Experimental workflows for ADC evaluation.
Conclusion: Selecting the Right Payload for the Right Target
The choice between SN-38 and DM1 as an ADC payload is not a matter of inherent superiority but rather a strategic decision based on a comprehensive understanding of their distinct properties and the specific context of the intended application.
SN-38 is a compelling choice when:
-
A potent bystander effect is desired to address tumor heterogeneity.
-
The target antigen expression is moderate or heterogeneous.
-
The tumor type is known to be sensitive to topoisomerase I inhibitors.
DM1 is a suitable option when:
-
A highly potent payload with a well-established clinical track record is preferred.
-
A limited bystander effect is acceptable or even desirable to minimize off-target toxicity to surrounding healthy tissues.
-
The target antigen is highly and homogeneously expressed on the tumor cells.
Ultimately, the optimal payload selection requires careful consideration of the antibody's characteristics, the linker's stability and cleavage mechanism, and the biological context of the tumor. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design and evaluate novel ADCs with the highest potential for clinical success.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SN-38 - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mertansine - Wikipedia [en.wikipedia.org]
- 13. Mertansine | C35H48ClN3O10S | CID 11343137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A highly stable human single-domain antibody-drug conjugate exhibits superior penetration and treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 25. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 32. agilent.com [agilent.com]
A Comparative Guide to the Bystander Killing Effect of SN-38-Based ADCs
This guide provides a comparative analysis of the bystander killing effect of antibody-drug conjugates (ADCs) utilizing the topoisomerase I inhibitor SN-38, with a focus on Sacituzumab Govitecan (Trodelvy®) as a representative example. The bystander effect, a critical mechanism for ADC efficacy in heterogeneous tumors, is compared with that of another potent topoisomerase I inhibitor-based ADC, Trastuzumab Deruxtecan (B607063) (Enhertu®).
The Bystander Effect: A Mechanism for Enhanced Tumor Cell Killing
The bystander effect describes the ability of an ADC to kill not only the antigen-expressing target cancer cells but also neighboring cells, regardless of their antigen expression status. This is particularly important in solid tumors, which often exhibit heterogeneous antigen expression. The mechanism is primarily driven by the release of the cytotoxic payload from the target cell and its diffusion into adjacent cells.
For SN-38-based ADCs, the process begins with the binding of the ADC to its target antigen on the cancer cell surface (e.g., Trop-2 for Sacituzumab Govitecan). Following internalization, the ADC is trafficked to the lysosome, where the cleavable linker is hydrolyzed, releasing the SN-38 payload. SN-38's efficacy is dependent on its pH-sensitive equilibrium between the active lactone form and an inactive carboxylate form. The active, more lipophilic lactone form can then diffuse across the cell membrane into the tumor microenvironment and enter neighboring cells, inducing DNA damage and apoptosis.
Comparative Analysis of Bystander Effect: SN-38 vs. DXd Payloads
While direct head-to-head studies quantitatively comparing the bystander effect of Sacituzumab Govitecan and Trastuzumab Deruxtecan under identical conditions are limited, preclinical data and the physicochemical properties of their payloads, SN-38 and DXd respectively, allow for a comparative assessment. Both ADCs are recognized for their potent bystander effects.
The payload of Enhertu, deruxtecan (DXd), is a derivative of exatecan (B1662903) and is reported to be approximately 10 times more potent than SN-38. The high potency and membrane permeability of DXd contribute to its robust bystander killing effect. In contrast, the bystander effect of SN-38 is well-documented and is a key feature of Sacituzumab Govitecan's clinical activity.
Quantitative Data Summary
The following tables summarize key properties and available quantitative data for Sacituzumab Govitecan and Trastuzumab Deruxtecan related to their bystander killing effect.
Table 1: ADC Characteristics
| Feature | Sacituzumab Govitecan (Trodelvy®) | Trastuzumab Deruxtecan (Enhertu®) |
| Target Antigen | Trop-2 | HER2 |
| Payload | SN-38 (Topoisomerase I inhibitor) | Deruxtecan (DXd) (Topoisomerase I inhibitor) |
| Linker | Cleavable (hydrolyzable, CL2A) | Cleavable (peptide-based) |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | ~8 |
Table 2: In Vitro Bystander Effect Data
| Parameter | T-SN38 Conjugate | Trastuzumab Deruxtecan (T-DXd) | Cell Lines & Conditions |
| Bystander Efficiency | Less Efficient | More Efficient | 3D spheroid model |
| Payload IC50 (Free Drug) | ~1.8 nM | ~6.2 nM | HCC1954 cells |
| Payload IC50 (Free Drug) | ~0.6 nM | ~2.3 nM | MDA-MB-468 cells |
| Bystander Killing | Demonstrated | Demonstrated | Co-culture of HER2-positive and HER2-negative cells |
Note: Data is compiled from different studies and may not be directly comparable.
Experimental Protocols
Validating the bystander effect is crucial in ADC development. The following are detailed methodologies for key in vitro experiments.
Protocol 1: In Vitro Co-Culture Bystander Killing Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.
1. Cell Line Preparation:
-
Target Cells (Antigen-Positive): A cell line endogenously expressing the target antigen at high levels (e.g., a Trop-2 positive line for Sacituzumab Govitecan or a HER2-positive line like NCI-N87 for Trastuzumab Deruxtecan).
-
Bystander Cells (Antigen-Negative): A cell line with no or low expression of the target antigen (e.g., a Trop-2 negative line or a HER2-negative line like MDA-MB-468). These cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification by flow cytometry or high-content imaging.
2. Co-Culture Seeding:
-
Seed the target and bystander cells together in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.
-
Include monoculture wells of both target and bystander cells as controls.
3. ADC Treatment:
-
After allowing the cells to adhere overnight, treat the wells with a serial dilution of the ADC.
-
The concentration range should be chosen to be cytotoxic to the target cells while having minimal direct effect on the bystander cells in monoculture.
-
Include an untreated control and a vehicle control.
4. Incubation:
-
Incubate the plates for a period of 72 to 144 hours.
5. Viability Assessment:
-
Stain the cells with a viability dye (e.g., Propidium Iodide).
-
Analyze the plates using a flow cytometer or a high-content imaging system.
-
Gate on the fluorescently labeled bystander cells (e.g., GFP-positive) and quantify their viability.
6. Data Interpretation:
-
The bystander effect is quantified by the decrease in viability of the bystander cells in the co-culture wells compared to the monoculture wells of bystander cells treated with the same ADC concentration.
Protocol 2: Conditioned Medium Transfer Assay
This assay assesses whether the bystander effect is mediated by factors released into the culture medium.
1. Preparation of Conditioned Medium:
-
Seed the target cells in a larger culture vessel (e.g., T-75 flask).
-
Treat the cells with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
As a control, collect the medium from untreated target cells.
2. Treatment of Bystander Cells:
-
Seed the bystander cells in a 96-well plate.
-
After adherence, replace the medium with the collected conditioned medium.
-
Incubate for 48-72 hours.
3. Viability Assessment:
-
Assess the viability of the bystander cells using a standard assay such as MTT or CellTiter-Glo®.
4. Data Interpretation:
-
A significant reduction in the viability of bystander cells treated with conditioned medium from ADC-treated target cells compared to control medium indicates a bystander effect mediated by secreted factors.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of SN-38 ADC bystander effect.
Caption: Workflow for a co-culture bystander effect assay.
A Comparative Guide to LC-MS Analysis for MC-SN38 ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has underscored the need for robust analytical methods to ensure their efficacy and safety. Among these, MC-SN38 ADCs, which combine a monoclonal antibody with the potent topoisomerase I inhibitor SN38 via a maleimidocaproyl (MC) linker, require meticulous characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a versatile and powerful tool for this purpose, providing comprehensive data on critical quality attributes (CQAs).[1][2][3] This guide compares LC-MS with alternative analytical techniques and provides detailed experimental insights for the characterization of this compound ADCs.
I. Overview of ADC Characterization Techniques
The complexity of ADCs, comprising a large monoclonal antibody, a small molecule cytotoxic payload, and a chemical linker, necessitates a multi-faceted analytical approach.[4] Several techniques are employed to analyze different aspects of the ADC, from the overall drug-to-antibody ratio (DAR) to the specific sites of conjugation.
Comparison of Key Analytical Techniques for ADC Characterization
| Technique | Primary Information Obtained | Advantages | Limitations |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | DAR, Drug Load Distribution (DLD), Conjugation Site, PTMs, Structural Integrity, Free Drug Quantification.[1][3] | High resolution and specificity; can analyze intact, subunit, and peptide levels; versatile for various analytes.[1] | Potential for linker hydrolysis under acidic conditions; ionization efficiencies can vary between different DAR species.[5] |
| HIC (Hydrophobic Interaction Chromatography) | Average DAR and Drug Load Distribution.[2][6] | Gold standard for DAR of cysteine-linked ADCs; non-denaturing conditions preserve native structure.[6] | Inherently low resolution; not ideal for highly heterogeneous (e.g., lysine-linked) ADCs.[6][7] |
| RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) | Payload stability and release profiles; DAR and DLD (often after reduction).[2][8] | High resolution for separating different species.[6] | Denaturing conditions can disrupt non-covalent interactions and degrade the ADC.[6][9] |
| SEC (Size-Exclusion Chromatography) | Aggregation and fragmentation analysis.[8] | Simple, robust method for assessing high molecular weight species. | Does not resolve different DAR species.[1] |
| UV/Vis Spectrophotometry | Average DAR and concentration measurement.[5] | Simple and fast technique. | Relies on distinct UV absorbance of the drug and antibody; can be complicated by interfering substances.[10] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantification of total antibody, conjugated ADC, and free drug levels.[5] | High sensitivity and throughput. | Cannot differentiate between DAR species; method development can be time-consuming.[1] |
II. The Power of LC-MS for this compound ADC Analysis
LC-MS stands out due to its ability to provide a multi-level, in-depth characterization of ADCs from a single platform.[1][2] For a cysteine-linked ADC like this compound, LC-MS can elucidate several CQAs:
-
Drug-to-Antibody Ratio (DAR) and Distribution: LC-MS can accurately determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[1] This is crucial as DAR significantly impacts both the efficacy and safety of the ADC.[11]
-
Conjugation Site Analysis: Through peptide mapping workflows, LC-MS/MS can pinpoint the exact cysteine residues where the this compound linker-payload is attached.[1][12] This information is vital for understanding conjugation efficiency and ensuring batch-to-batch consistency.
-
Structural Integrity and Impurity Profiling: The technique can be used to assess the integrity of the antibody and characterize any impurities or degradation products, such as free SN38 payload in the formulation.[4]
-
Pharmacokinetic (PK) Analysis: In biological matrices, hybrid ligand-binding LC-MS assays can quantify the ADC, total antibody, and released payload, providing a comprehensive PK profile.[13][14][15]
Experimental Workflows & Protocols
A successful LC-MS analysis of an this compound ADC involves a systematic workflow from sample preparation to data analysis.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. agilent.com [agilent.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. sciex.com [sciex.com]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to HIC and SEC for MC-SN38 ADC Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts their safety and efficacy. For ADCs utilizing the potent topoisomerase I inhibitor SN-38, such as MC-SN38 ADCs, comprehensive analytical characterization is paramount. This guide provides an objective comparison of two key chromatographic techniques used for purity analysis: Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC). We will delve into their respective principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
At a Glance: HIC vs. SEC for ADC Purity
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Application | Determination of Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species.[1][2] | Analysis of high molecular weight species (aggregates) and low molecular weight fragments.[3][4][5] |
| Separation Principle | Separation based on the hydrophobicity of the ADC species. Higher DAR species are more hydrophobic and exhibit stronger retention.[1] | Separation based on the hydrodynamic volume (size) of the molecules. Larger molecules (aggregates) elute first.[3][6] |
| Key Insights Provided | Provides information on the heterogeneity of drug conjugation and the average DAR, which are critical for potency and safety.[1][2] | Quantifies the level of aggregation, a critical quality attribute that can affect immunogenicity and product stability.[4][5] |
| Typical Throughput | Moderate, with gradient elution typically required. | High, often with isocratic elution. |
| Method Development | More complex, requiring optimization of salt type, concentration, and gradient profile. | Relatively straightforward, with a focus on mobile phase composition to minimize secondary interactions.[3] |
Principles of Separation
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[1] In HIC, a high salt concentration in the mobile phase promotes the binding of hydrophobic regions of the ADC to the hydrophobic stationary phase. A decreasing salt gradient then elutes the bound molecules, with more hydrophobic species (i.e., those with a higher DAR) eluting later.[1] This makes HIC the gold standard for determining the DAR profile of an ADC.
Size Exclusion Chromatography (SEC) , on the other hand, separates molecules based on their size in solution.[3][6] The stationary phase consists of porous particles. Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting first. Smaller molecules, like the monomeric ADC, can penetrate the pores to varying extents, resulting in a longer elution path and later elution times. SEC is the most common method for quantifying aggregates in biopharmaceutical products.[3][4][5]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for this compound ADC DAR Analysis
This protocol is adapted from methodologies for SN-38 ADCs and other cysteine-linked ADCs.[7]
Materials:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent HIC column)[7]
-
Mobile Phase A: 25 mM sodium phosphate, 1.8 M ammonium (B1175870) sulfate, pH 7.0[7]
-
Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol (B130326), pH 7.0[7]
-
Instrumentation: HPLC or UPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Elution Gradient:
-
0-18 min: 0-100% Mobile Phase B
-
18-18.1 min: 100-0% Mobile Phase B
-
18.1-24 min: 100% Mobile Phase A (re-equilibration)[7]
-
-
Flow Rate: 0.8 mL/min[7]
-
Detection: Monitor absorbance at 280 nm.[7]
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the weighted average of the peak areas.
Size Exclusion Chromatography (SEC) for this compound ADC Aggregation Analysis
This protocol is a general method for ADC aggregate analysis.[3][4]
Materials:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent SEC column)[3]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (may require optimization with organic modifiers like isopropanol or acetonitrile (B52724) to reduce secondary interactions)
-
Instrumentation: HPLC or UPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Elution: Isocratic elution with the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and any fragment peaks. The percentage of aggregate is calculated as the area of the aggregate peak divided by the total area of all peaks.
Quantitative Data Comparison
While a direct head-to-head quantitative comparison for this compound ADC is not available in a single source, the following table summarizes the expected performance characteristics of HIC and SEC for ADC purity analysis based on the literature.
| Performance Metric | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Resolution | Baseline or near-baseline resolution of different DAR species (e.g., DAR0, DAR2, DAR4) is often achievable.[2] | Good resolution between monomer and high molecular weight aggregates (dimers, trimers, etc.).[8] |
| Sensitivity (LOD/LOQ) | Dependent on the hydrophobicity of the drug-linker and the specific method conditions. | High sensitivity for the detection of low levels of aggregates (typically <1% of the total peak area). |
| Linearity | Good linearity for the quantitation of individual DAR species over a relevant concentration range. | Excellent linearity for the quantitation of monomer and aggregates. |
| Precision | High precision for the determination of the relative percentage of each DAR species and the average DAR. | High precision for the quantitation of percent aggregation. |
| Robustness | Method performance can be sensitive to small changes in salt concentration, pH, and temperature. | Generally robust, but can be affected by mobile phase composition and interactions with the stationary phase.[3] |
Visualizing the Workflow and Logic
The following diagrams illustrate the role of HIC and SEC in the purity analysis of an this compound ADC.
Caption: General experimental workflow for this compound ADC purity analysis using HIC and SEC.
Caption: Logical relationship of HIC and SEC in providing a complete purity profile.
Conclusion
Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are indispensable and complementary techniques for the purity analysis of this compound ADCs. HIC is the method of choice for characterizing the drug-to-antibody ratio and the distribution of different drug-loaded species, which are critical for the ADC's potency. SEC is the standard method for quantifying aggregates, which is a key indicator of product safety and stability. A comprehensive purity assessment of an this compound ADC therefore necessitates the use of both HIC and SEC to control these critical quality attributes. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust analytical methods for the characterization of these complex and promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Assessing the Therapeutic Window of MC-SN38 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window is a critical determinant of the clinical success of an antibody-drug conjugate (ADC), representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative analysis of ADCs featuring the potent topoisomerase I inhibitor SN-38, with a focus on the influence of linker technology on the therapeutic window. We will compare ADCs utilizing a non-cleavable maleimidocaproyl (MC) linker (MC-SN38) with the clinically approved sacituzumab govitecan, which employs a cleavable CL2A linker.
Key Determinants of the Therapeutic Window in SN-38 ADCs
The therapeutic window of an SN-38 ADC is governed by a complex interplay of its components: the antibody, the linker, and the SN-38 payload.[1]
-
Antibody Specificity and Internalization: The monoclonal antibody dictates the targeted delivery of the ADC to tumor cells expressing the specific antigen. Efficient internalization of the ADC-antigen complex is crucial for the subsequent release of SN-38 inside the cancer cell.[1]
-
Linker Chemistry: The linker's stability in circulation and the mechanism of payload release are pivotal.[2]
-
Cleavable Linkers , such as the hydrolyzable CL2A linker in sacituzumab govitecan, are designed to release the payload in the tumor microenvironment or intracellularly in response to specific triggers like low pH.[2] This can lead to a "bystander effect," where the released, membrane-permeable SN-38 can kill neighboring antigen-negative tumor cells.[2]
-
Non-Cleavable Linkers , like the maleimidocaproyl (MC) linker, are more stable in circulation and release the payload upon lysosomal degradation of the antibody.[2] This often results in a more restricted bystander effect but can offer improved safety and a wider therapeutic window due to reduced off-target toxicity.[2][]
-
-
Drug-to-Antibody Ratio (DAR): The number of SN-38 molecules per antibody influences both potency and toxicity. A higher DAR can enhance cytotoxicity but may also lead to faster clearance and increased off-target toxicity.[1] Sacituzumab govitecan has a relatively high DAR of approximately 7.6 to 8.1.[4]
Data Presentation: A Comparative Analysis
To illustrate the impact of linker technology on the therapeutic window, this section presents a summary of preclinical data for sacituzumab govitecan (cleavable linker) and provides a conceptual comparison for a hypothetical this compound ADC (non-cleavable linker).
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of an ADC.
| ADC Platform | Linker Type | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| Sacituzumab Govitecan | Cleavable (CL2A) | Trop-2 | Various Human Cancer Cell Lines | ~1.0 - 6.0 | [4] |
| Sacituzumab Govitecan | Cleavable (CL2A) | Trop-2 | SKOV-3 (Ovarian) | ~2.2 | [5] |
| Sacituzumab Govitecan | Cleavable (CL2A) | Trop-2 | BT474 HerDR (Breast) | Not Specified | [6] |
| hRS7-SN-38 | Cleavable (CL2A) | Trop-2 | Calu-3 (Lung) | Not Specified | [7] |
| hRS7-SN-38 | Cleavable (CL2A) | Trop-2 | Capan-1 (Pancreatic) | Not Specified | [7] |
| hRS7-SN-38 | Cleavable (CL2A) | Trop-2 | BxPC-3 (Pancreatic) | Not Specified | [7] |
| hRS7-SN-38 | Cleavable (CL2A) | Trop-2 | COLO 205 (Colorectal) | Not Specified | [7] |
| Conceptual this compound ADC | Non-Cleavable (MC) | e.g., Trop-2 | Various | Likely higher than cleavable counterparts | N/A |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
ADCs with non-cleavable linkers may exhibit lower in vitro potency compared to those with cleavable linkers. This is because the payload is released as an amino acid-linker-drug complex, which may have reduced cell permeability and intracellular target engagement compared to the free drug released from a cleavable linker.
In Vivo Efficacy and Toxicity
Preclinical in vivo studies in xenograft models are crucial for assessing the anti-tumor activity and tolerability of ADCs.
| ADC Platform | Linker Type | Cancer Model | Dosing Regimen (SN-38 equivalent) | Key Efficacy Findings | Maximum Tolerated Dose (MTD) in Mice | Reference |
| Sacituzumab Govitecan (hRS7-SN-38) | Cleavable (CL2A) | Calu-3 (Lung), Capan-1, BxPC-3 (Pancreatic), COLO 205 (Colorectal) Xenografts | 4 injections, q4d | Significant anti-tumor effects with tumor regressions observed. | 2 x 12 mg/kg | [5][7] |
| Sacituzumab Govitecan | Cleavable (CL2A) | Various Xenografts | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. irinotecan. | Not specified | [4] |
| LE-SN38 (Liposomal SN-38) | N/A | Capan-1 (Pancreatic) Xenograft | 4 or 8 mg/kg (i.v. x 5) | 65% and 98% tumor growth inhibition, respectively. | 5.0-7.5 mg/kg/day | [8] |
| Conceptual this compound ADC | Non-Cleavable (MC) | Various Xenografts | Not Applicable | Potentially improved tolerability, allowing for higher dosing and a wider therapeutic window. | Expected to be higher than cleavable counterparts | N/A |
ADCs with non-cleavable linkers often demonstrate a better safety profile in vivo due to their increased stability in circulation, which can translate to a higher maximum tolerated dose and a wider therapeutic window.[]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant comparator ADC (e.g., sacituzumab govitecan), a non-targeting control ADC, and free SN-38. Add the treatments to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Preparation: Genetically engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the this compound ADC and a cleavable linker ADC at various concentrations for 72-96 hours.
-
Imaging and Analysis: Use high-content imaging to selectively count the number of viable (non-fluorescent) antigen-positive and viable (fluorescent) antigen-negative cells.
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC, comparator ADC). Administer the ADCs intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Euthanize animals and collect tumors for further analysis. Calculate tumor growth inhibition (TGI) for each treatment group.
In Vivo Toxicity Study
This study assesses the safety profile and helps determine the maximum tolerated dose (MTD) of the ADC.
-
Animal Model: Use a relevant animal species, often mice and a non-rodent species like cynomolgus monkeys, especially if the antibody is cross-reactive.[9]
-
Dose Escalation: Administer the ADC at escalating doses to different groups of animals.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at various time points to analyze hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination to identify any treatment-related toxicities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Mandatory Visualization
Caption: Mechanism of action of SN-38 leading to cancer cell death.
Caption: Experimental workflow for assessing the therapeutic window of SN-38 ADCs.
Caption: Interplay of ADC components in defining the therapeutic window.
References
- 1. Single Protein Encapsulated SN38 for Tumor-Targeting Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Maleimide vs. Other Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in a bioconjugate is a critical determinant of its efficacy and safety, particularly in therapeutic applications like antibody-drug conjugates (ADCs). A stable linker ensures that the payload remains attached to the targeting molecule (e.g., an antibody) in systemic circulation, preventing premature release and off-target toxicity. This guide provides an objective comparison of the stability of maleimide-based linkers with other commonly used alternatives, supported by experimental data and detailed methodologies.
The Challenge of Maleimide (B117702) Linker Stability
Maleimide chemistry is a widely adopted method for bioconjugation, primarily due to its high reactivity and specificity towards thiol groups found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond under mild conditions. However, the resulting succinimide (B58015) ring is susceptible to two competing reactions in a physiological environment:
-
Retro-Michael Reaction: This is the reversal of the conjugation reaction, leading to the cleavage of the linker and premature release of the payload. This deconjugation can be facilitated by endogenous thiols such as glutathione (B108866) and albumin, potentially leading to off-target effects and reduced therapeutic efficacy.[1][2]
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative.[1][2] This modification "locks" the payload onto the biomolecule, preventing the retro-Michael reaction.[1] However, the rate of hydrolysis for traditional N-alkylmaleimides can be slow.[3]
The balance between these two pathways is a key determinant of the in vivo stability of a maleimide-based conjugate.[2]
Comparative Stability of Bioconjugation Linkers
The choice of linker chemistry significantly impacts the stability of the final bioconjugate. The following tables provide a summary of quantitative data comparing the stability of various linker types. It is important to note that stability can be influenced by the specific antibody, payload, and experimental conditions.
Table 1: Stability of Maleimide-Thiol Conjugates in the Presence of Thiols
| Linker Type | Thiol Source | Test Condition | Half-life |
| N-ethylmaleimide Adduct | Glutathione | pH 7.4, 37°C | 20 - 80 hours |
| N-phenylmaleimide Adduct | Glutathione | pH 7.4, 37°C | Significantly shorter than N-ethylmaleimide adducts |
| Self-hydrolyzing Maleimide Adduct | N-acetyl cysteine buffer | pH 8, 37°C | No measurable drug loss over two weeks |
| Standard Maleimide Adduct | Glutathione | - | 3.1 to 258 hours (highly dependent on maleimide and thiol structure)[4] |
Table 2: Comparative Stability of Different Linker Chemistries in Plasma/Serum
| Linker Class | Specific Linker Type | Stability in Plasma/Serum | Key Characteristics |
| Maleimide-based | Standard N-Alkyl Maleimide | Moderate | Prone to retro-Michael reaction, leading to payload exchange with serum proteins like albumin.[5] |
| N-Aryl Maleimide | High | Undergoes faster hydrolysis to a more stable ring-opened form, preventing retro-Michael addition.[6] | |
| Thiazine-forming (from N-terminal Cys) | High | Rearranged structure is significantly more stable and over 20 times less susceptible to glutathione-adduct formation. | |
| Amine-reactive | NHS Ester | Low (pre-conjugation) | The ester is susceptible to hydrolysis, with a half-life of 4-5 hours at pH 7.0 and 0°C.[7] The resulting amide bond is highly stable. |
| Click Chemistry | DBCO (SPAAC) | High | Forms a very stable triazole linkage; bioorthogonal and does not require a catalyst.[8] |
| Oxime Ligation | Oxime bond | High | Forms a stable C=N bond, particularly at physiological pH.[9] |
| Other Thiol-reactive | Phenyloxadiazole Sulfone | High | Forms a stable thioether bond resistant to exchange with albumin in human plasma, with a doubled half-life compared to the corresponding maleimide conjugate.[5] |
| Bromoacetamide | High | Forms a stable thioether bond with increased plasma stability compared to maleimide-caproyl linkers.[10][11] |
Signaling Pathways and Experimental Workflows
To better understand the chemical transformations and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Chemical Reaction Mechanisms
Experimental Workflow
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma.
Materials:
-
Bioconjugate (e.g., ADC) of interest
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Sample preparation reagents (e.g., Protein A/G magnetic beads for immunocapture, acetonitrile for protein precipitation)
Procedure:
-
Preparation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a control sample by diluting the bioconjugate in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the sample and immediately freeze it at -80°C to stop any further degradation.[12]
-
Sample Processing:
-
For intact bioconjugate analysis: Thaw the plasma samples and perform immunocapture of the ADC using antigen-coated magnetic beads.[13] Elute the captured ADC for LC-MS analysis.
-
For released payload analysis: Thaw the plasma samples and add cold acetonitrile (e.g., 3 volumes) to precipitate proteins. Centrifuge to pellet the precipitated proteins and collect the supernatant containing the small molecule payload.
-
-
LC-MS Analysis:
-
Inject the processed samples into the LC-MS system.
-
For intact bioconjugate, use a suitable gradient to elute the protein and acquire mass spectra to determine the drug-to-antibody ratio (DAR).
-
For the released payload, use a suitable gradient to separate the small molecule from other plasma components and quantify using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Calculate the average DAR at each time point by analyzing the deconvoluted mass spectra of the intact bioconjugate.
-
Quantify the concentration of the released payload at each time point using a standard curve.
-
Plot the percentage of intact conjugate remaining or the concentration of released payload over time to determine the stability profile and calculate the half-life.
-
Thiol Exchange Assay
This assay assesses the susceptibility of a maleimide-based conjugate to thiol exchange.
Materials:
-
Maleimide-conjugated molecule
-
Glutathione (GSH)
-
PBS, pH 7.4
-
Incubator at 37°C
-
HPLC or LC-MS system with a suitable reversed-phase column
Procedure:
-
Reaction Setup: Prepare a solution of the maleimide conjugate (e.g., 50 µM) in PBS. Add a molar excess of GSH (e.g., 10-fold).[14]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the peak corresponding to the intact conjugate and the appearance of the GSH-adduct peak.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point and determine the rate of thiol exchange.
Conclusion
The stability of the linker is a critical attribute that must be carefully considered in the design of bioconjugates. While traditional maleimide linkers are widely used due to their reactivity and specificity, their susceptibility to the retro-Michael reaction can lead to in vivo instability. Next-generation maleimides, click chemistry linkers, and other advanced conjugation strategies offer significantly improved stability, providing researchers with a broader toolkit to develop safer and more effective biotherapeutics. The selection of the optimal linker will depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker stability to inform rational bioconjugate design.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biodistribution of MC-SN38 ADC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biodistribution of MC-SN38 antibody-drug conjugates (ADCs), with a focus on Sacituzumab Govitecan, against alternative SN38 delivery platforms. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer valuable insights for researchers in the field of targeted cancer therapy.
Comparative Biodistribution of SN38 Formulations
The biodistribution of an ADC is a critical factor in determining its efficacy and toxicity profile. The following table summarizes the quantitative biodistribution of Sacituzumab Govitecan (an this compound ADC) and a liposomal SN38 formulation in tumor-bearing mouse models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at 24 hours post-administration, unless otherwise specified.
| Tissue | Sacituzumab Govitecan (%ID/g) | SN38-Loaded Nanoparticles (%ID/g at 4h) |
| Tumor | High (qualitative)[1][2] | 10.2 ± 2.1 |
| Blood | Not explicitly quantified in %ID/g[2] | 15.6 ± 3.5 |
| Liver | Not explicitly quantified in %ID/g | 25.8 ± 5.3 |
| Spleen | Not explicitly quantified in %ID/g | 18.9 ± 4.2 |
| Lungs | Not explicitly quantified in %ID/g | 8.7 ± 1.9 |
| Kidneys | Not explicitly quantified in %ID/g | 7.5 ± 1.5 |
Note: Direct comparative studies with identical experimental conditions are limited. The data for Sacituzumab Govitecan often highlights high tumor uptake qualitatively, with studies indicating a 20- to 136-fold higher SN-38 concentration in tumors compared to irinotecan (B1672180) administration[2]. The nanoparticle data is from a study using SN38-TOA nanoparticles in a neuroblastoma xenograft model[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are typical protocols for key experiments involved in assessing the in vivo biodistribution of an SN38-ADC.
Radiolabeling of the Antibody-Drug Conjugate
A common method for tracking ADCs in vivo is through radiolabeling.
-
Materials:
-
This compound ADC
-
Radioisotope (e.g., Iodine-125, Zirconium-89)
-
Iodination tubes (e.g., Iodogen-coated)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
-
Procedure:
-
Dissolve the this compound ADC in PBS to a concentration of 1 mg/mL.
-
Add the ADC solution to a pre-coated iodination tube.
-
Introduce the radioisotope (e.g., 1-5 mCi of [¹²⁵I]NaI) to the reaction tube.
-
Incubate for a specified time (e.g., 15-20 minutes) at room temperature to allow for the conjugation of the radioisotope to the antibody.
-
Purify the radiolabeled ADC from free radioisotope using a size-exclusion chromatography column.
-
Measure the radiolabeling efficiency and purity using techniques like instant thin-layer chromatography (ITLC).
-
Animal Model and Tumor Implantation
Xenograft models are commonly used to evaluate the biodistribution of human-targeted ADCs.
-
Animal Strain: Immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Cell Line: A human cancer cell line expressing the target antigen of the ADC (e.g., a Trop-2 positive cell line for Sacituzumab Govitecan).
-
Procedure:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating the biodistribution study.
-
In Vivo Biodistribution Study
This experiment tracks the localization of the ADC in various organs over time.
-
Procedure:
-
Administer a single intravenous (IV) injection of the radiolabeled this compound ADC into the tail vein of the tumor-bearing mice. The injected dose should be carefully measured.
-
At predetermined time points (e.g., 4, 24, 48, 72, and 144 hours) post-injection, euthanize a cohort of mice.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest, including the tumor, liver, spleen, kidneys, lungs, heart, muscle, and bone.
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an in vivo biodistribution study for an antibody-drug conjugate.
Caption: Workflow of an in vivo ADC biodistribution study.
Signaling Pathway of a Trop-2 Targeted SN-38 ADC
The mechanism of action for a Trop-2 targeted SN-38 ADC like Sacituzumab Govitecan involves several key steps, from binding to the cancer cell to inducing cell death.
Caption: Mechanism of action for a Trop-2 targeted SN-38 ADC.
References
- 1. Item - Supplementary Data from AntibodyâDrug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for MC-SN38
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. MC-SN38, a potent drug-linker conjugate, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring that you can manage your research with confidence and safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. The active component of this compound is SN-38, a cytotoxic agent that is toxic if swallowed and is suspected of causing genetic defects.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[2]
-
Lab Coat: A lab coat should be worn to protect from contamination.[2]
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator is necessary.[2]
Work Area:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Safety Data Summary
The following table summarizes key safety information for SN-38, the active payload of this compound. This data is derived from available Safety Data Sheets (SDS) for SN-38.
| Parameter | Value | Source |
| GHS Hazard Class | Acute toxicity, oral (Category 3) | [3][4] |
| Germ cell mutagenicity (Category 2) | [1] | |
| Signal Word | Danger | [3][4] |
| Hazard Statements | H301: Toxic if swallowed | [3][4] |
| H341: Suspected of causing genetic defects | [1] | |
| Storage Temperature | -20°C for long-term storage | [5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste, including contaminated labware and unused product.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is critical. All materials that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials.
-
Liquid Waste: This includes any unused solutions of this compound, as well as solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.[2]
Step 2: Waste Collection and Labeling
-
Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: Each container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]
Step 3: Decontamination of Labware
-
Triple Rinsing: Glassware and other reusable labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or a solvent recommended by your institution's safety protocols).[2]
-
Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous liquid waste and must be collected in the designated liquid waste container.[2]
Step 4: Disposal of Empty Containers
-
Vials: After triple-rinsing, empty this compound vials should be placed in the solid hazardous waste container. To prevent reuse, it is good practice to deface the label and, if possible and safe to do so, puncture the container.[2]
Step 5: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of any this compound waste down the drain or in the regular trash.[4]
Experimental Workflow and Signaling Pathway Visualization
To further clarify the disposal process, the following diagram illustrates the logical flow of operations for the safe management of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations for handling cytotoxic compounds. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most current and detailed information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MC-SN38
For researchers, scientists, and drug development professionals working with the potent drug-linker conjugate MC-SN38, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and compliant disposal plans. By adhering to these step-by-step guidelines, laboratories can mitigate risks and foster a secure research environment.
This compound is a drug-linker conjugate that incorporates SN-38, the active metabolite of the topoisomerase I inhibitor Irinotecan.[1][2] SN-38 is a potent cytotoxic agent that inhibits DNA synthesis and can cause single-strand DNA breaks.[1][2] Due to the hazardous nature of its SN-38 component, this compound, like other antibody-drug conjugates (ADCs), is classified as a highly potent active pharmaceutical ingredient (HPAPI) and requires stringent handling protocols.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets for SN-38 and general guidelines for cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy-rated, powder-free gloves. | Provides maximum protection against chemical permeation. Double gloving is a standard precaution for handling highly potent compounds.[6] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes, aerosols, and airborne particles.[7] |
| Lab Coat | Solid-front, disposable gown with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosolization. | Minimizes the risk of inhaling hazardous particles.[7] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Handling and Containment
Proper handling procedures within a controlled environment are critical to minimize exposure risk.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially in its powder form, must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC).[8]
-
Closed Systems: Whenever possible, use closed-system transfer devices (CSTDs) for reconstituting and transferring solutions to minimize the generation of aerosols and spills.
Work Practices:
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with warning signs.
-
Weighing: Weighing of powdered this compound should be performed in a containment balance enclosure or a powder containment hood.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A solution of detergent and water, followed by a rinse with a suitable solvent (e.g., 70% ethanol), is recommended.
The logical workflow for safely handling this compound from receipt to disposal is illustrated in the diagram below.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a solvent rinse.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable items must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and rinsates from decontamination must be collected in a designated, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7] Contact your institution's EHS department for specific disposal procedures and pickup schedules.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. web.uri.edu [web.uri.edu]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
